3-(2-Chlorophenyl)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZWUMAYVLCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662869 | |
| Record name | 3-(2-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095545-14-4 | |
| Record name | Pyrrolidine, 3-(2-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095545-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Chlorophenyl)pyrrolidine HCl
This guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Chlorophenyl)pyrrolidine hydrochloride, a key intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details a representative synthetic pathway and outlines the essential analytical techniques for structural confirmation and purity assessment. The methodologies presented are grounded in established chemical principles, offering insights into the rationale behind procedural steps to ensure scientific integrity and reproducibility.
Introduction: The Significance of 3-Arylpyrrolidines in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Aryl-substituted pyrrolidines, in particular, have garnered significant attention for their therapeutic potential across a range of disease areas. 3-(2-Chlorophenyl)pyrrolidine serves as a crucial building block in the synthesis of novel pharmaceutical agents, especially those targeting neurological disorders.[3] Its hydrochloride salt form enhances stability and aqueous solubility, making it ideal for use in drug development pipelines.[3]
Chemical Synthesis: A Representative Pathway
While multiple synthetic routes to 3-arylpyrrolidines exist, this guide details a plausible and robust multi-step synthesis adapted from established methodologies for similar structures.[4][5][6] The presented pathway commences with the preparation of a suitable precursor, 2-(2-chlorophenyl)succinic acid, followed by cyclization to form the pyrrolidine ring and subsequent reduction and salt formation.
Rationale for the Synthetic Strategy
The chosen strategy relies on the formation of a succinic acid derivative as a key intermediate. This approach allows for the facile introduction of the aryl group at the desired position. The subsequent cyclization with an amine source, followed by reduction of the resulting succinimide, is a well-established and high-yielding method for constructing the pyrrolidine ring.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-(2-Chlorophenyl)succinic Acid
This initial step involves the reaction of 2-chlorophenylacetic acid with a suitable two-carbon electrophile, such as diethyl maleate, via a Michael addition, followed by hydrolysis.
-
Reaction Setup: To a solution of sodium ethoxide in ethanol, add 2-chlorophenylacetic acid and diethyl maleate at room temperature.
-
Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: After completion, cool the reaction mixture and acidify with hydrochloric acid. Extract the product with a suitable organic solvent. The resulting diethyl 2-(2-chlorophenyl)succinate is then hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield 2-(2-chlorophenyl)succinic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Step 2: Cyclization to 3-(2-Chlorophenyl)succinimide
The synthesized succinic acid is then cyclized to the corresponding succinimide using a dehydrating agent or by thermal means.
-
Reaction Setup: Mix 2-(2-chlorophenyl)succinic acid with urea and heat the mixture.
-
Reaction Execution: Gradually increase the temperature to 180-200 °C and maintain for 2-3 hours. The reaction can be monitored by the evolution of ammonia and carbon dioxide.
-
Work-up and Purification: Cool the reaction mixture and dissolve it in a suitable organic solvent. Wash with water and brine. The organic layer is then dried and concentrated to yield the crude succinimide, which can be purified by column chromatography.
Step 3: Reduction of 3-(2-Chlorophenyl)succinimide to 3-(2-Chlorophenyl)pyrrolidine
The succinimide is reduced to the pyrrolidine using a powerful reducing agent like lithium aluminum hydride (LAH).
-
Reaction Setup: In an inert atmosphere, slowly add a solution of 3-(2-chlorophenyl)succinimide in dry tetrahydrofuran (THF) to a stirred suspension of LAH in dry THF at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting aluminum salts and wash the filter cake with THF.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-chlorophenyl)pyrrolidine.
Step 4: Formation of this compound
The final step involves the conversion of the free base to its hydrochloride salt.
-
Salt Formation: Dissolve the crude 3-(2-chlorophenyl)pyrrolidine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-(2-Chlorophenyl)pyrrolidine HCl as a white solid.[3]
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 3-(2-Chlorophenyl)pyrrolidine HCl.
Characterization and Quality Control
Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized 3-(2-Chlorophenyl)pyrrolidine HCl. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the presence of the key structural motifs.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic and aliphatic carbons, confirming the carbon skeleton of the molecule.
| ¹H NMR (Predicted Data) | |
| Chemical Shift (δ, ppm) | Assignment |
| 7.10 - 7.45 | Aromatic Protons (Ar-H) |
| 3.00 - 3.50 | Pyrrolidine Protons (CH, CH₂) |
| 2.00 - 2.50 | Pyrrolidine Protons (CH₂) |
| 9.00 - 10.00 (broad) | NH₂⁺ Proton |
| ¹³C NMR (Predicted Data) | |
| Chemical Shift (δ, ppm) | Assignment |
| 127.0 - 135.0 | Aromatic Carbons (Ar-C) |
| 40.0 - 55.0 | Pyrrolidine Carbons (CH, CH₂) |
| 30.0 - 40.0 | Pyrrolidine Carbon (CH₂) |
Note: Predicted data is based on the analysis of structurally similar compounds.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Electrospray Ionization (ESI-MS): This technique is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS analysis can reveal characteristic losses, such as the pyrrolidine ring, which aids in structural confirmation.[7][8]
| Mass Spectrometry Data | |
| m/z (Expected) | Assignment |
| 182.07 | [M+H]⁺ of the free base |
| 218.12 | Molecular Weight of HCl salt |
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of the final compound. A reverse-phase HPLC method is typically employed.
-
Methodology: A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9][10] Detection is typically performed using a UV detector at a wavelength where the chlorophenyl group absorbs, for instance, around 210-230 nm.[11]
-
Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
| HPLC Method Parameters (Typical) | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups.
-
Expected Absorptions: Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching are expected.
Diagram of the Characterization Workflow
Caption: Analytical workflow for compound characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3-(2-Chlorophenyl)pyrrolidine HCl. The outlined procedures and analytical methods are based on established scientific principles and are designed to ensure the production of a high-quality compound suitable for research and development purposes. By understanding the rationale behind each step, researchers can confidently apply and adapt these methodologies to their specific needs, thereby advancing the field of medicinal chemistry.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(3-Chloro-phenyl)-pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
3-(2-Chlorophenyl)pyrrolidine hydrochloride molecular structure and weight
An In-Depth Technical Guide to 3-(2-Chlorophenyl)pyrrolidine Hydrochloride
Introduction
This compound is a specialized chemical compound of significant interest to the scientific community, particularly those in pharmaceutical and medicinal chemistry. The core of this molecule is the pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a ubiquitous scaffold in a vast array of natural products, alkaloids, and synthetic drugs.[1][2] The pyrrolidine structure provides a three-dimensional framework that is rich in sp3-hybridized carbons, a feature increasingly sought after in modern drug design to improve clinical success rates by "escaping flatland" chemistry.
The strategic placement of a 2-chlorophenyl group at the third position of the pyrrolidine ring introduces specific steric and electronic properties. This substitution pattern makes the compound a valuable and versatile building block for creating complex molecules with potential therapeutic effects, especially in the realm of neuroscience.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound for professionals in research and drug development.
Section 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and synthesis. This section details the molecular structure and key physical and chemical data for this compound.
Molecular Structure
The compound consists of a central pyrrolidine ring. A phenyl group, substituted with a chlorine atom at the ortho-position (position 2), is attached to the carbon at position 3 of the pyrrolidine ring. The molecule is supplied as a hydrochloride salt, where the pyrrolidine nitrogen is protonated and associated with a chloride ion. This salt form typically enhances stability and improves handling characteristics, such as solubility in aqueous media.
References
Unlocking the Therapeutic Potential of the 3-(2-Chlorophenyl)pyrrolidine Scaffold: A Technical Guide to its Biological Activity
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the significant biological activities associated with derivatives of 3-(2-Chlorophenyl)pyrrolidine hydrochloride. While primarily recognized as a crucial synthetic intermediate, its derivatives have demonstrated potent anticonvulsant and antinociceptive properties. This document provides an in-depth analysis of the synthesis of key derivatives, their pharmacological evaluation in established preclinical models, and the elucidation of their mechanism of action at the molecular level. Detailed experimental protocols, data summaries, and workflow visualizations are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for harnessing the therapeutic potential of this chemical scaffold.
Introduction: The Versatility of the Pyrrolidine Moiety
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics, particularly for neurological disorders.[1] Its structural features allow for the creation of diverse chemical entities with specific pharmacological profiles. This compound serves as a valuable building block in this context, enabling the synthesis of complex molecules with potential therapeutic applications.[1] This guide focuses on a particularly promising class of derivatives: 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides, which have emerged as potent agents for the potential treatment of epilepsy and neuropathic pain.
Synthetic Pathway to Bioactive Derivatives
The journey from the parent compound, this compound, to its biologically active derivatives involves a structured synthetic route. A key strategy involves the transformation into 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives.
Synthesis of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives
The synthesis is a multi-step process that begins with the creation of a succinic acid derivative, followed by cyclization and subsequent coupling reactions.[2][3]
Experimental Protocol:
-
Preparation of 2-(2-chlorophenyl)succinic acid: This starting material is prepared according to established methods.[2]
-
Cyclocondensation: The 2-(2-chlorophenyl)succinic acid undergoes cyclocondensation with aminoacetic acid to yield 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.[2][3]
-
Coupling Reaction: The resulting acetic acid intermediate is then coupled with various 4-arylpiperazines in the presence of carbonyldiimidazole (CDI) in a dry N,N-dimethylformamide (DMF) solvent at room temperature for 24 hours.[2][3]
-
Crystallization: The crude product is purified by crystallization from 2-propanol to yield the final 3-(2-chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione compounds.[2][3]
Caption: Synthetic workflow for 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives.
Pharmacological Evaluation: Unveiling Anticonvulsant and Antinociceptive Activities
Derivatives of this compound have been subjected to a battery of in vivo and in vitro assays to characterize their biological effects. The primary activities observed are significant anticonvulsant and antinociceptive effects.
In Vivo Anticonvulsant Screening
The anticonvulsant potential of these compounds is typically assessed using a panel of well-established rodent models of epilepsy.
Key Experimental Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[2][3]
-
Psychomotor (6 Hz) Seizure Test: This model is particularly useful for identifying agents that may be effective against therapy-resistant partial seizures.[2][3]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that can prevent clonic seizures induced by a GABA antagonist.[2][3]
Experimental Protocol (General):
-
Animal Model: Male CD-1 mice are commonly used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At a predetermined time after compound administration, seizures are induced using the respective models (e.g., corneal electrical stimulation for MES and 6 Hz, subcutaneous injection of PTZ for scPTZ).
-
Observation: Animals are observed for the presence or absence of seizure activity (e.g., tonic hind limb extension in the MES test).
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated.
Table 1: Anticonvulsant Activity of a Lead Derivative (Compound 6) [2][3]
| Test Model | ED50 (mg/kg) of Compound 6 | ED50 (mg/kg) of Valproic Acid (Reference) |
| MES | 68.30 | 252.74 |
| 6 Hz (32 mA) | 28.20 | 130.64 |
Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
The data clearly indicates that the derivative, compound 6, is significantly more potent than the reference drug, valproic acid, in both the MES and 6 Hz seizure models.[2][3]
In Vivo Antinociceptive Screening
Given the frequent co-morbidity of epilepsy and pain, and the use of anticonvulsants in pain management, the antinociceptive (analgesic) properties of these derivatives were also investigated.
Key Experimental Model:
-
Formalin Test: This model of tonic pain involves two distinct phases: an initial neurogenic phase followed by a later inflammatory phase, allowing for the differentiation of analgesic mechanisms.[2][3]
Experimental Protocol:
-
Animal Model: Male CD-1 mice are utilized.
-
Compound Administration: The test compound is administered i.p. prior to formalin injection.
-
Nociceptive Induction: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases (e.g., 0-5 minutes and 15-30 minutes post-injection).
-
Data Analysis: A reduction in the duration of nociceptive behavior compared to a control group indicates an antinociceptive effect.
Promising compounds have demonstrated significant antinociceptive activity in the formalin model, suggesting their potential utility in treating pain states.[2][3]
Mechanism of Action: Targeting Ion Channels
To understand the molecular basis of the observed anticonvulsant and antinociceptive effects, in vitro radioligand binding assays are employed. These studies have revealed that the primary mechanism of action for the active 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives is the modulation of voltage-gated ion channels.
In Vitro Radioligand Binding Assays
Experimental Protocol:
-
Target Preparation: Membranes from rat brain tissue expressing the target ion channels are prepared.
-
Radioligand Incubation: The test compound is incubated with the prepared membranes in the presence of a specific radioligand that binds to a known site on the ion channel (e.g., [³H]batrachotoxinin for sodium channel site 2).
-
Detection: The amount of radioligand binding is quantified using scintillation counting.
-
Data Analysis: A reduction in radioligand binding in the presence of the test compound indicates that the compound interacts with the target site.
Key Findings:
The most active anticonvulsant and antinociceptive derivatives have been shown to interact with:
This dual-channel modulation is a well-established mechanism for many clinically effective anticonvulsant and neuropathic pain medications.
Caption: Proposed mechanism of action for active derivatives.
Conclusion and Future Directions
This technical guide has illuminated the significant therapeutic potential residing within derivatives of this compound. The robust anticonvulsant and antinociceptive activities demonstrated by the 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide series, coupled with a well-defined mechanism of action involving key neuronal ion channels, underscore the value of this scaffold in drug discovery.
Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further preclinical development, including more extensive safety and efficacy studies, is warranted to translate these promising findings into novel therapeutics for epilepsy and chronic pain. The versatility of the 3-(2-Chlorophenyl)pyrrolidine core suggests that exploration of other derivatives may uncover additional biological activities, making it a continued area of interest for medicinal chemists and pharmacologists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-(2-Chlorophenyl)pyrrolidine HCl in Modern Drug Discovery: A Technical Guide for Researchers
In the intricate landscape of neurotherapeutics, the demand for novel chemical scaffolds that can unlock new biological targets and deliver superior efficacy and safety profiles is relentless. Among the privileged structures in medicinal chemistry, the pyrrolidine ring has consistently proven to be a versatile and valuable framework. This technical guide delves into the core of a particularly compelling derivative, 3-(2-Chlorophenyl)pyrrolidine HCl, exploring its synthesis, biological significance, and strategic application in the discovery of next-generation drugs for neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their quest for innovative therapies.
The 3-(2-Chlorophenyl)pyrrolidine Scaffold: Physicochemical Properties and Synthetic Strategy
The 3-(2-Chlorophenyl)pyrrolidine moiety presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The pyrrolidine ring, a five-membered saturated heterocycle, provides a three-dimensional geometry that allows for the precise spatial orientation of substituents, a critical factor for selective receptor binding.[1][2] The introduction of a 2-chlorophenyl group at the 3-position imparts a specific lipophilic and electronic character, influencing the molecule's interaction with biological targets and its pharmacokinetic properties.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN·HCl | [3] |
| Molecular Weight | 218.1 g/mol | [3] |
| Appearance | White solid | [3] |
| CAS Number | 1095545-14-4 | [3] |
Synthetic Approach: A Multi-Step Pathway
The synthesis of 3-(2-Chlorophenyl)pyrrolidine and its derivatives often involves a multi-step sequence, starting from readily available precursors. While specific protocols may vary, a general and illustrative pathway is outlined below. This process highlights the key chemical transformations required to construct the core scaffold.[4]
Experimental Protocol: Synthesis of a 3-Arylpyrrolidine Scaffold
-
Esterification: A substituted benzoic acid is reacted with thionyl chloride in absolute ethanol. The mixture is heated to reflux for approximately 2 hours. After cooling, the solvent is removed, and the resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to yield the corresponding ethyl benzoate derivative.
-
Further Elaboration: The ethyl benzoate derivative undergoes a series of reactions, which can include alkylation, cyclization, and reduction steps, to form the pyrrolidine ring with the desired substitution pattern. These steps often employ strong bases like sodium hydride and reducing agents such as sodium tetrahydroborate.[4]
-
Final Salt Formation: The free base of the 3-(2-Chlorophenyl)pyrrolidine is then treated with hydrochloric acid to afford the stable and water-soluble hydrochloride salt.
Biological Significance and Therapeutic Potential in Neurological Disorders
The 3-(2-Chlorophenyl)pyrrolidine scaffold has emerged as a promising starting point for the development of novel therapeutics targeting a range of neurological disorders, most notably epilepsy and neuropathic pain.[5][6] Its utility lies in its ability to serve as a foundational structure for the synthesis of molecules that can modulate the activity of key ion channels and receptors in the central nervous system (CNS).
Anticonvulsant and Antinociceptive Activity
A significant body of research has focused on derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione as potential anticonvulsant and analgesic agents.[5][7] These compounds have demonstrated potent activity in various preclinical models of epilepsy and pain.
Key Findings from Preclinical Studies:
-
Efficacy in Seizure Models: Derivatives have shown significant protection in the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of efficacy against generalized tonic-clonic and pharmacoresistant partial seizures, respectively.[5]
-
Analgesic Properties: Certain derivatives have exhibited potent antinociceptive effects in the formalin test, a model of tonic pain, suggesting their potential utility in managing persistent pain states.[5]
-
Superiority to Standard of Care: In some studies, lead compounds from this series have shown a more beneficial therapeutic index (a ratio of neurotoxicity to efficacy) compared to established antiepileptic drugs like valproic acid.[5]
Table of In Vivo Anticonvulsant Activity of a Lead Derivative
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Reference |
| Compound 6 * | 68.30 | 28.20 | [5] |
| Valproic Acid | 252.74 | 130.64 | [5] |
*Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione[5]
Mechanism of Action: Targeting Voltage-Gated Ion Channels
The primary mechanism of action for the anticonvulsant and antinociceptive effects of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives is believed to be the modulation of voltage-gated sodium and calcium channels.[5] These ion channels are critical for regulating neuronal excitability, and their dysfunction is implicated in the pathophysiology of both epilepsy and neuropathic pain. By interacting with these channels, these compounds can stabilize neuronal membranes and reduce aberrant neuronal firing.
Structure-Activity Relationship (SAR) and Lead Optimization
The 3-(2-Chlorophenyl)pyrrolidine scaffold provides a rich platform for structure-activity relationship (SAR) studies, allowing for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.[8]
Key SAR Insights:
-
Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Electron-withdrawing groups, such as the chlorine atom at the 2-position, have been shown to be beneficial for the anticonvulsant activity of pyrrolidine-2,5-dione derivatives.[5]
-
Pyrrolidine Ring Modifications: Alterations to the pyrrolidine ring itself, such as the introduction of additional substituents, can influence stereochemistry and conformational preferences, thereby impacting receptor binding and biological activity.[1]
-
Side Chain Elaboration: The nitrogen atom of the pyrrolidine ring provides a convenient handle for the introduction of various side chains. In the case of the pyrrolidine-2,5-dione acetamide derivatives, the nature of the arylpiperazine moiety at the terminus of the side chain significantly modulates potency.[5]
ADME-Tox Considerations in Drug Development
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial for the successful development of any new drug candidate. For compounds based on the 3-(2-Chlorophenyl)pyrrolidine scaffold, several in silico and in vitro methods can be employed to predict and evaluate their drug-like properties.
In Silico and In Vitro ADME-Tox Profiling:
-
Computational Modeling: A range of computational models can predict properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition.[3][9] These in silico tools enable the early-stage filtering of compounds with undesirable pharmacokinetic profiles.
-
In Vitro Assays: Experimental evaluation of ADME-Tox properties is essential for validating computational predictions. Key in vitro assays include:
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess the rate of metabolic clearance.
-
CYP Inhibition: Determination of the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms.
-
Permeability Assays: Using cell-based models like Caco-2 to predict intestinal absorption.
-
Toxicity Screening: Assessing cytotoxicity in relevant cell lines (e.g., HepG2 for hepatotoxicity) and screening for potential off-target effects, such as hERG channel inhibition.[3][9]
-
Importantly, studies on certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives have shown no significant hepatotoxic or neurotoxic effects in vitro, highlighting the potential for developing safe and well-tolerated drug candidates from this scaffold.[5]
Future Directions and Conclusion
The 3-(2-Chlorophenyl)pyrrolidine HCl scaffold represents a valuable and strategically important building block in the ongoing quest for novel CNS therapeutics. Its synthetic tractability, coupled with the demonstrated biological activity of its derivatives, makes it a compelling starting point for drug discovery programs targeting epilepsy, neuropathic pain, and potentially other neurological disorders.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesizing and evaluating a broader range of derivatives to further explore the SAR and identify compounds with improved potency and selectivity for specific neuronal targets.
-
Elucidation of Novel Mechanisms: Investigating the potential for derivatives to interact with other CNS targets beyond voltage-gated ion channels.
-
In-depth Preclinical Characterization: Advancing the most promising lead compounds through comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies to validate their therapeutic potential.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-Chloro-phenyl)-pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. researchgate.net [researchgate.net]
potential therapeutic targets of 2-chlorophenyl pyrrolidine derivatives
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chlorophenyl Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to 2-Chlorophenyl Pyrrolidine Derivatives
The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of biologically active molecules.[1] This scaffold is prevalent in natural products, such as alkaloids, and serves as a versatile building block in the synthesis of numerous pharmaceuticals.[2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[3] The pyrrolidine nucleus is a key component in a wide array of approved drugs, highlighting its importance in therapeutic agent design.[2][4]
Significance of the 2-Chlorophenyl Substitution
The introduction of a 2-chlorophenyl group onto the pyrrolidine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The position of the chlorine atom on the phenyl ring is critical, with the ortho (2-position) substitution often imparting unique conformational constraints that can lead to high target specificity and potency.
Overview of Therapeutic Potential
Derivatives of 2-chlorophenyl pyrrolidine have emerged as a promising class of compounds with a broad spectrum of biological activities.[5][6] Extensive research has unveiled their potential in several therapeutic areas, most notably in oncology, with a strong focus on the inhibition of key proteins in cancer progression. Furthermore, their activity extends to the central nervous system, suggesting applications in neurological disorders, and as inhibitors of various enzymes involved in metabolic diseases. This guide will provide an in-depth exploration of the primary therapeutic targets of this versatile chemical scaffold.
Part 2: Anticancer Therapeutic Targets
The fight against cancer is a primary focus of modern drug discovery, and 2-chlorophenyl pyrrolidine derivatives have shown considerable promise in this arena. Their anticancer effects are primarily attributed to the modulation of critical cellular pathways, including the inhibition of the MDM2-p53 interaction and the suppression of protein kinase activity.
Primary Target: MDM2 - A Master Regulator of p53
2.1.1. Rationale for Targeting the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[7] In approximately half of all human cancers, the p53 protein is inactivated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][7] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation.[7] Therefore, inhibiting the MDM2-p53 interaction is a compelling therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions in cancers with wild-type p53.[8][9]
2.1.2. Mechanism of Action: Restoring p53 Tumor Suppressor Function
Small-molecule inhibitors that bind to the p53-binding pocket of MDM2 can disrupt the MDM2-p53 interaction. This disruption leads to the stabilization and accumulation of p53, which can then activate the transcription of its target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
Signaling Pathway of MDM2 Inhibition
Caption: MDM2 Inhibition Pathway
2.1.3. Structural Insights: Binding of 2-Chlorophenyl Pyrrolidine Derivatives to MDM2
The 2-chlorophenyl group plays a crucial role in the binding of these derivatives to the MDM2 protein. X-ray crystallography studies of MDM2 inhibitors have revealed that the hydrophobic pocket of MDM2, which accommodates the key residues of p53 (Phe19, Trp23, and Leu26), can be effectively occupied by small molecules.[7] The chlorophenyl group can engage in hydrophobic and halogen-bonding interactions within this pocket, contributing to the high binding affinity of the inhibitor.
2.1.4. Case Study: The Clinical Candidate AA-115/APG-115
A prominent example of a clinically advanced MDM2 inhibitor featuring a modified 2-chlorophenyl pyrrolidine core is AA-115/APG-115.[2][8] This spirooxindole derivative, which incorporates a 3-chloro-2-fluorophenyl group on the pyrrolidine ring, is a potent and orally active MDM2 inhibitor currently in clinical trials for cancer treatment.[2][8] It exhibits a high binding affinity to MDM2 (Ki < 1 nM) and demonstrates significant antitumor activity in preclinical models.[2][8]
Quantitative Data on MDM2 Inhibitors
| Compound ID | Modification | Target | IC50/Ki | Cell Line | Reference |
| AA-115/APG-115 | 3-chloro-2-fluorophenyl on pyrrolidine | MDM2 | Ki < 1 nM | RS4;11, LNCaP, HCT116 | [2][8] |
| Compound 60a | Pyrrolidone derivative | p53-MDM2 | Ki = 150.0 nM | A549 | [6] |
| Compound 41 | Pyrrolidone derivative | p53-MDM2/MDMX | Ki = 260.0 nM | A549 | [6] |
2.1.5. Experimental Protocols
Synthesis of a 2-Chlorophenyl Pyrrolidone Derivative (General Scheme)
A general synthetic route to 2-chlorophenyl pyrrolidone derivatives involves a multi-step process.[5] A common starting point is the reaction of aniline with diethyl acetylenedicarboxylate, followed by the addition of 2-chlorobenzaldehyde.[5]
-
Step 1: A solution of aniline (1 mmol) and diethyl acetylenedicarboxylate (1 mmol) in ethanol is stirred at room temperature.
-
Step 2: To this mixture, 2-chlorobenzaldehyde (1 mmol) is added.
-
Step 3: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 4: Upon completion, the solid product is filtered and purified by recrystallization from a suitable solvent like hot ethanol.
Experimental Workflow for Synthesis
Caption: General Synthesis Workflow
In Vitro MDM2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the disruption of the MDM2-p53 interaction by a test compound.
-
Objective: To determine the IC50 value of a 2-chlorophenyl pyrrolidine derivative for MDM2 inhibition.
-
Materials: Recombinant MDM2 protein, a fluorescently labeled p53-derived peptide, and the test compound.
-
Procedure:
-
Prepare serial dilutions of the 2-chlorophenyl pyrrolidine derivative.
-
In a microplate, incubate the MDM2 protein with the test compound.
-
Add the fluorescently labeled p53 peptide to initiate the binding reaction.
-
After incubation, measure the TR-FRET signal. A decrease in the signal indicates inhibition of the MDM2-p53 interaction.
-
Plot the signal against the inhibitor concentration to calculate the IC50 value.
-
Cell-Based p53 Activation Assay (Western Blot)
This assay confirms that MDM2 inhibition leads to the stabilization of p53 and the upregulation of its downstream target, p21.[10]
-
Objective: To detect the levels of p53 and p21 in cancer cells treated with a 2-chlorophenyl pyrrolidine derivative.
-
Procedure:
-
Culture cancer cells with wild-type p53 (e.g., MCF-7).
-
Treat the cells with the test compound for a specified time (e.g., 8 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Secondary Target: Protein Kinases
2.2.1. Rationale for Targeting Kinases in Cancer
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, and survival.[12] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.[12]
2.2.2. Potential Kinase Targets for 2-Chlorophenyl Pyrrolidine Derivatives
While specific kinase targets for 2-chlorophenyl pyrrolidine derivatives are still under investigation, related pyrrole indolin-2-one scaffolds are known to inhibit receptor tyrosine kinases (RTKs) such as VEGFRs and PDGFRs.[13] Additionally, some pyrazolopyridine derivatives containing a chlorophenyl-pyrrolidinyl moiety have been patented as kinase inhibitors.[14] This suggests that 2-chlorophenyl pyrrolidine derivatives may also function as inhibitors of various kinases involved in cancer signaling pathways.
2.2.3. Mechanism of Action: Inhibition of Kinase Signaling Pathways
Kinase inhibitors typically act by competing with ATP for binding to the active site of the enzyme, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.
2.2.4. Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[12]
-
Objective: To determine the IC50 of a 2-chlorophenyl pyrrolidine derivative against a target kinase.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP.
-
Add serial dilutions of the test compound.
-
After incubation, add a reagent that detects the amount of ADP produced (a marker of kinase activity) by converting it into a luminescent signal.
-
Measure the luminescence and plot it against the inhibitor concentration to determine the IC50 value.[12]
-
Part 3: Therapeutic Targets in Neurological Disorders
The pyrrolidone class of compounds, which are structurally related to 2-chlorophenyl pyrrolidine derivatives, has a history of investigation for neurological applications, including nootropic and neuroprotective effects.[14][15]
Rationale for Investigating 2-Chlorophenyl Pyrrolidine Derivatives in CNS Disorders
The blood-brain barrier poses a significant challenge for drug delivery to the central nervous system. The lipophilic nature of the 2-chlorophenyl group may enhance the ability of these pyrrolidine derivatives to cross this barrier. There is evidence suggesting that compounds like 2-(4-chlorophenyl)pyrrolidine hydrochloride are used in the development of agents for neurological disorders such as depression and anxiety.[16]
Potential Mechanisms of Action
The exact mechanisms of action of 2-chlorophenyl pyrrolidine derivatives in the CNS are not yet fully elucidated. However, potential mechanisms could involve the modulation of neurotransmitter systems, such as the GABAergic system, or the inhibition of enzymes involved in neuroinflammation or oxidative stress, which are implicated in various neurodegenerative diseases.[17][18]
Current Evidence and Future Directions
While the current evidence is still emerging, the established neuroactivity of the broader pyrrolidone family provides a strong rationale for further investigation of 2-chlorophenyl pyrrolidine derivatives for neurological applications. Future research should focus on identifying specific molecular targets within the CNS and evaluating the efficacy of these compounds in relevant preclinical models of neurological disorders.
Part 4: References
-
Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
-
BenchChem. (2025). Technical Support Center: p53 Activation Assays with MDM2 Inhibitors. BenchChem.
-
MySkinRecipes. (n.d.). 2-(4-Chlorophenyl)pyrrolidine hydrochloride. MySkinRecipes.
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9).
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
-
Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. --INVALID-LINK--
-
Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
-
Google Patents. (n.d.). US8372842B2 - Pyrazolopyridines as kinase inhibitors. Google Patents.
-
Zhuang, C., Miao, Z., Zhu, L., Dong, G., Guo, Z., Wang, S., ... & Zhang, W. (2012). Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. Journal of Medicinal Chemistry, 55(22), 9630–9642. --INVALID-LINK--
-
Burgess, L. E., & Judd, A. S. (2018). p53 Mdm2 Inhibitors. Protein-Protein Interactions.
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892.
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2023). MDPI.
-
Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. (2023). PubMed Central.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. biomedres.us [biomedres.us]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 14. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 15. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(4-Chlorophenyl)pyrrolidine hydrochloride [myskinrecipes.com]
- 17. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Reactivity of 3-(2-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Chlorophenyl)pyrrolidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a secondary amine within a pyrrolidine ring and a sterically hindered, electronically modified chlorophenyl substituent dictates a rich and nuanced chemical reactivity. This guide provides a comprehensive exploration of the key transformations involving this scaffold, offering insights into the underlying principles that govern its reactivity. We will delve into the primary reaction classes, including functionalization of the pyrrolidine nitrogen, and palladium-catalyzed cross-coupling reactions of the aryl chloride. This document serves as a technical resource, providing both theoretical understanding and practical guidance for chemists working with this valuable synthetic intermediate.
Introduction: The Significance of the 3-(2-Chlorophenyl)pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The introduction of a 2-chlorophenyl group at the 3-position of the pyrrolidine ring imparts specific properties that enhance its utility as a synthetic intermediate. The chloro substituent can act as a handle for further molecular elaboration through various cross-coupling reactions, while also influencing the electronic properties and metabolic stability of resulting derivatives. 3-(Aryl)pyrrolidines are recognized as important structures in the development of therapeutics for a range of conditions, including neurological disorders and infectious diseases like malaria.[3][4] Understanding the chemical reactivity of 3-(2-Chlorophenyl)pyrrolidine is therefore paramount for its effective utilization in the synthesis of novel and complex molecular architectures.
Synthesis of the 3-(2-Chlorophenyl)pyrrolidine Core
The synthesis of 3-arylpyrrolidines can be approached through various strategies, including the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold. A common method involves the cyclization of a suitable precursor. For instance, derivatives like 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid can be synthesized from 2-(2-chlorophenyl)succinic acid through cyclocondensation with an amino acid.[5][6]
A general synthetic approach to a related constitutional isomer, 2-(3-chlorophenyl)pyrrolidine, involves a multi-step sequence starting from a substituted benzoic acid, which can be adapted for the synthesis of the 2-chlorophenyl analogue.[7]
Illustrative Synthetic Pathway:
Caption: Generalized workflow for the synthesis of 3-arylpyrrolidines.
Reactivity of the Pyrrolidine Nitrogen: A Gateway to Diverse Functionality
The secondary amine of the pyrrolidine ring is a key site for chemical modification, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
N-Alkylation
N-alkylation of 3-(2-Chlorophenyl)pyrrolidine can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions.
Underlying Principles: The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom of the pyrrolidine attacks the electrophilic carbon of the alkyl halide. The presence of the 2-chlorophenyl group can exert a moderate steric hindrance, potentially influencing the reaction rate, especially with bulky alkylating agents. Weaker bases like potassium carbonate are often sufficient, though stronger bases such as sodium hydride can be employed for less reactive alkyl halides.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of 3-(2-Chlorophenyl)pyrrolidine (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, 2.0 eq).
-
The alkylating agent (e.g., alkyl bromide, 1.1 eq) is added, and the mixture is stirred at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity follows the order of leaving group ability. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Mild bases are generally sufficient and minimize side reactions. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are preferred to dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | 25-80 °C | The temperature can be adjusted based on the reactivity of the alkylating agent. |
N-Acylation
N-acylation is another fundamental transformation that allows for the introduction of amide functionalities. This is typically achieved by reacting 3-(2-Chlorophenyl)pyrrolidine with acylating agents like acyl chlorides or acid anhydrides.
Causality Behind Experimental Choices: The high reactivity of acyl chlorides and anhydrides makes them excellent choices for this transformation. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The choice of a non-nucleophilic base is critical to prevent it from competing with the pyrrolidine nitrogen in reacting with the acylating agent.
Experimental Protocol: General Procedure for N-Acylation
-
3-(2-Chlorophenyl)pyrrolidine (1.0 eq) is dissolved in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base (e.g., triethylamine, 1.5 eq) is added, and the solution is cooled to 0 °C.
-
The acyl chloride or acid anhydride (1.1 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-acylated product, which can be further purified by crystallization or chromatography.[8]
Reactivity of the 2-Chlorophenyl Group: Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for building molecular complexity and are widely used in the synthesis of pharmaceuticals and advanced materials.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] In the context of 3-(2-Chlorophenyl)pyrrolidine, this reaction can be envisioned in two ways: either using the pyrrolidine nitrogen as the amine coupling partner with an aryl halide, or using the chlorophenyl group to react with another amine. Given that the pyrrolidine nitrogen is a secondary amine, it can readily participate in Buchwald-Hartwig amination with various aryl or heteroaryl halides.
Mechanism and Key Considerations: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.[10]
Caption: Key components of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[11][12] This reaction is exceptionally versatile for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The 2-chlorophenyl group of 3-(2-Chlorophenyl)pyrrolidine can serve as the organohalide partner in a Suzuki coupling.
Expertise in Action: The success of a Suzuki coupling often depends on the careful selection of the palladium catalyst, ligand, and base. For sterically hindered substrates like those with an ortho-chloro substituent, bulky and electron-rich phosphine ligands are often beneficial. The base plays a crucial role in the transmetalation step, activating the boronic acid.[13]
Table of Typical Suzuki Coupling Conditions:
| Component | Examples | Function |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and influences reaction kinetics. |
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[14][15] The 2-chlorophenyl group of our target molecule can be coupled with various alkenes using this methodology.
Mechanistic Insight: The reaction proceeds through oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[16][17]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[18][19] This reaction is a powerful tool for the synthesis of arylalkynes.
Self-Validating Protocol Design: A successful Sonogashira coupling requires the careful exclusion of oxygen, as it can lead to the homocoupling of the alkyne (Glaser coupling). The choice of the amine base is also important, as it serves both as a base and as a solvent in some cases.
Other Notable Reactions
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring can be susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. The metabolism of the related 3-(p-chlorophenyl)pyrrolidine has been shown to involve α-oxidation to form lactams and amino acid metabolites.[20] In a synthetic context, N-protected pyrrolidines can be oxidized using various reagents to introduce functionality at the α-position.[21][22]
Nucleophilic Aromatic Substitution
While the 2-chlorophenyl group is generally not highly activated towards nucleophilic aromatic substitution (SNAr), under forcing conditions or with strong nucleophiles, substitution of the chlorine atom may be possible. The presence of the pyrrolidine ring could have a modest electronic effect on the aromatic ring, but significant activation, for instance by additional electron-withdrawing groups on the phenyl ring, would likely be required for facile SNAr.
Conclusion
3-(2-Chlorophenyl)pyrrolidine is a chemically versatile scaffold with two primary sites of reactivity: the nucleophilic pyrrolidine nitrogen and the chloro-substituted phenyl ring. The pyrrolidine nitrogen readily undergoes N-alkylation and N-acylation, providing a straightforward means to introduce a wide range of functional groups. The 2-chlorophenyl moiety is a competent partner in a variety of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, the Heck reaction, and Sonogashira coupling, enabling the construction of complex molecular architectures. A thorough understanding of the principles governing these reactions, as detailed in this guide, is essential for leveraging the full synthetic potential of this valuable building block in the pursuit of novel bioactive molecules.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-(3-Chloro-phenyl)-pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: 3-(2-Chlorophenyl)pyrrolidine Hydrochloride in Neuroscience Research
Introduction: A Building Block for Probing the Brain's Reward System
In the intricate landscape of neuroscience research, the quest for precise molecular tools to dissect complex neural circuits is paramount. Among the vast arsenal of chemical compounds, 3-(2-Chlorophenyl)pyrrolidine hydrochloride has emerged as a valuable and versatile scaffold in the synthesis of novel neurologically active agents.[1] While not typically employed as a standalone therapeutic, its true power lies in its role as a foundational chemical intermediate for developing potent and selective dopamine reuptake inhibitors (DRIs).[1][2] This guide provides a comprehensive overview of the application of this compound and its derivatives in neuroscience, with a focus on the experimental methodologies used to characterize their effects on the dopaminergic system. The insights and protocols presented herein are intended for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of addiction, depression, and neurodegenerative disorders.
The Pyrrolidine Core and its Affinity for the Dopamine Transporter
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural motif in a multitude of biologically active compounds.[3][4] In the context of neuroscience, the pyrrolidine scaffold has been extensively utilized to design molecules that interact with monoamine transporters, particularly the dopamine transporter (DAT).[5][6] The nitrogen atom within the pyrrolidine ring is thought to play a crucial role in the binding of these compounds to the DAT, mimicking the interaction of the endogenous ligand, dopamine.
The primary mechanism of action for DRIs is the blockade of the dopamine transporter, a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[7] This enhanced signaling in key brain regions, such as the nucleus accumbens and prefrontal cortex, is central to the rewarding and reinforcing effects of many psychostimulants, as well as the therapeutic actions of certain antidepressants and ADHD medications.[8]
Caption: Dopamine reuptake inhibition by a 3-(2-chlorophenyl)pyrrolidine-based inhibitor.
Applications in Elucidating Neurological Function and Dysfunction
The ability to synthesize a diverse library of compounds from the this compound scaffold allows researchers to systematically probe the structure-activity relationships of DAT inhibitors. This is crucial for developing novel therapeutic agents and for understanding the neurobiological underpinnings of various neurological and psychiatric disorders.
Addiction and Reward Pathways
The reinforcing effects of many drugs of abuse are directly linked to their ability to elevate dopamine levels in the brain's reward circuitry.[9][10] By developing and characterizing novel DRIs derived from 3-(2-chlorophenyl)pyrrolidine, researchers can investigate the specific role of DAT in mediating the addictive properties of these substances. These compounds can be used in preclinical models of addiction, such as self-administration and conditioned place preference paradigms, to assess their abuse potential and to screen for potential pharmacotherapies for substance use disorders.
Depression and Anhedonia
Anhedonia, the inability to experience pleasure, is a core symptom of depression and is associated with deficits in the dopamine system.[8] Triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine, are being investigated as potentially more effective antidepressants.[8] The 3-(2-chlorophenyl)pyrrolidine scaffold can be used to synthesize compounds with varying selectivity for the three monoamine transporters, allowing for the development of novel antidepressants with a tailored pharmacological profile.
Neurodegenerative Diseases
Dopaminergic dysfunction is a hallmark of Parkinson's disease, and while DRIs are not a primary treatment, they can be used as research tools to study the progression of the disease and to explore potential neuroprotective strategies. Furthermore, the pyrrolidine core is being investigated in the development of multi-target compounds for other neurodegenerative conditions like Alzheimer's and Huntington's diseases.[11]
Comparative Pharmacological Data of Pyrrolidine-Containing DAT Inhibitors
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | ~826 |
| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | >781 |
| D-473 | 70.4 | 39.7 | 9.18 | ~0.13 |
| Cocaine | ~111 | - | - | - |
| Ansofaxine | 491 | 763 | 723 | ~1.47 |
Data compiled from multiple sources.[8][12][13] The DAT/SERT selectivity ratio is a key indicator of a compound's potential for psychostimulant versus entactogenic effects.[14]
Experimental Protocols for Characterization
In Vitro Dopamine Reuptake Inhibition Assay
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of a test compound on the dopamine transporter.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rua.ua.es [rua.ua.es]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
- 9. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthetic Strategies for the Derivatization of 3-(2-Chlorophenyl)pyrrolidine
Abstract
The 3-(2-chlorophenyl)pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block for a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its unique three-dimensional architecture and the electronic properties conferred by the chlorophenyl group make it an attractive starting point for drug discovery programs.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 3-(2-chlorophenyl)pyrrolidine. We present detailed, field-proven protocols for N-Acylation, N-Alkylation, and advanced cross-coupling reactions, including Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling. Each protocol is accompanied by mechanistic insights, experimental considerations, and characterization guidelines to ensure reproducible and validated outcomes.
Introduction: The Significance of the 3-(2-Chlorophenyl)pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of numerous natural products, alkaloids, and synthetic drugs.[4] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling effective exploration of pharmacophore space and enhancing interactions with biological targets.[3]
The introduction of a 2-chlorophenyl group at the 3-position creates a versatile and synthetically tractable starting material. The secondary amine of the pyrrolidine ring offers a reactive handle for a multitude of chemical transformations, while the chloro-substituent on the phenyl ring can be leveraged for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. Derivatives of this scaffold have shown significant promise as anticonvulsant and antinociceptive agents, highlighting its potential in the development of novel therapeutics for neurological disorders.[1][5]
This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols for the synthesis of novel derivatives.
General Synthetic Strategies
The derivatization of 3-(2-chlorophenyl)pyrrolidine can be logically approached by targeting its two primary reactive sites: the secondary amine of the pyrrolidine ring and the chloro-substituent of the phenyl ring.
Figure 1: Primary synthetic pathways for derivatizing 3-(2-chlorophenyl)pyrrolidine.
Protocol I: N-Acylation for Amide Synthesis
Principle: N-acylation is a robust and fundamental transformation that converts the secondary amine of the pyrrolidine into a neutral amide. This modification significantly alters the compound's polarity, hydrogen bonding capability, and conformational flexibility. Amides are prevalent in pharmaceuticals due to their metabolic stability. The reaction is typically performed by reacting the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.[6]
Detailed Experimental Protocol: Synthesis of 1-Acetyl-3-(2-chlorophenyl)pyrrolidine
-
Reagent Preparation:
-
Dissolve 3-(2-chlorophenyl)pyrrolidine (1.0 eq., e.g., 181.7 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq., e.g., 0.21 mL, 1.5 mmol) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
-
Reaction Setup:
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with highly reactive acylating agents.
-
-
Addition of Acylating Agent:
-
Slowly add the acylating agent, acetyl chloride (1.1 eq., e.g., 0.08 mL, 1.1 mmol), dropwise to the stirred solution over 5-10 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting amine.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure amide product.
-
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Typical Yield |
| 1 | Acetyl Chloride | TEA | DCM | >90% |
| 2 | Benzoyl Chloride | TEA | DCM | >85% |
| 3 | Acetic Anhydride | Pyridine | DCM | >95% |
| 4 | Propionyl Chloride | DIPEA | THF | >85% |
Protocol II: N-Alkylation for Tertiary Amine Synthesis
Principle: N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen, converting the secondary amine into a more basic tertiary amine.[7] This transformation is critical for modulating the pKa of the molecule, which directly impacts its solubility, cell permeability, and potential for ionic interactions with biological targets. The classic method involves an Sₙ2 reaction between the amine and an alkyl halide in the presence of a base to neutralize the generated hydrohalic acid.[8]
Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-(2-chlorophenyl)pyrrolidine
-
Reagent Preparation:
-
In a round-bottom flask, combine 3-(2-chlorophenyl)pyrrolidine (1.0 eq., 1.0 mmol), a base such as potassium carbonate (K₂CO₃, 2.0 eq., 276 mg, 2.0 mmol), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (10 mL).
-
-
Addition of Alkylating Agent:
-
Add the alkylating agent, benzyl bromide (1.1 eq., 0.13 mL, 1.1 mmol), to the suspension. A catalytic amount of potassium iodide (KI, 0.1 eq.) can be added to facilitate the reaction with less reactive alkyl chlorides.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. The elevated temperature is often necessary to drive the reaction to completion.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material using TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into water (30 mL).
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, gradient of ethyl acetate in hexane, often with 1% TEA added to the mobile phase to prevent product tailing).
-
Protocol III: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-N and C-C bonds that are otherwise difficult to construct.
A. Buchwald-Hartwig Amination for N-Arylation
Principle: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[9][10] For derivatizing 3-(2-chlorophenyl)pyrrolidine, this reaction allows the introduction of a diverse range of aryl or heteroaryl substituents onto the pyrrolidine nitrogen, providing access to novel chemical space. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[11][12]
Figure 2: Workflow for Buchwald-Hartwig N-Arylation.
-
Inert Atmosphere Setup:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 6 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (Argon) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of Argon, add 3-(2-chlorophenyl)pyrrolidine (1.2 eq.), 4-bromotoluene (1.0 eq.), and anhydrous toluene.
-
Degas the resulting solution by bubbling Argon through it for 15 minutes.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-aryl product.
-
B. Suzuki-Miyaura Coupling for Phenyl Ring Modification
Principle: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[13][14] In this context, the chloro-substituent on the phenyl ring of a protected 3-(2-chlorophenyl)pyrrolidine derivative (e.g., N-Boc protected) can act as the organic halide, allowing for the introduction of new aryl, heteroaryl, or alkyl groups.[15]
Note: The pyrrolidine nitrogen must first be protected (e.g., with a Boc group) to prevent it from interfering with the catalytic cycle.
-
Inert Atmosphere Setup:
-
In an oven-dried flask, combine N-Boc-3-(2-chlorophenyl)pyrrolidine (1.0 eq.), phenylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., aqueous K₂CO₃ solution, 2M, 3.0 eq.).
-
-
Solvent Addition:
-
Add a suitable solvent system, such as 1,4-dioxane or a mixture of toluene and water.
-
Degas the mixture thoroughly with Argon for 15-20 minutes.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 90-100 °C under an Argon atmosphere and stir for 8-16 hours.
-
-
Reaction Monitoring:
-
Track the reaction's progress via LC-MS or GC-MS.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the coupled product. The Boc protecting group can then be removed under acidic conditions (e.g., TFA in DCM) if desired.
-
Characterization and Validation
The identity, purity, and structure of all synthesized derivatives must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Successful derivatization can be verified by the appearance of new signals corresponding to the added moiety and shifts in the signals of the parent scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Chromatography (HPLC/UPLC): High-performance liquid chromatography is used to determine the purity of the final compound, which should typically be >95% for biological screening.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are air- and/or moisture-sensitive and should be handled under an inert atmosphere.
-
Acyl chlorides are corrosive and lachrymatory. Alkyl halides are toxic and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-(2-Chlorophenyl)pyrrolidine is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The protocols outlined in this guide for N-acylation, N-alkylation, Buchwald-Hartwig amination, and Suzuki coupling provide researchers with a robust toolkit to systematically modify the core scaffold. By leveraging these established synthetic strategies, scientists in pharmaceutical and academic research can efficiently generate novel compounds for evaluation in drug discovery programs, particularly in the search for new treatments for neurological and other disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of the 3-(2-Chlorophenyl)pyrrolidine Scaffold in the Synthesis of Novel Broad-Spectrum Anticonvulsants
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine-2,5-dione Core in Antiepileptic Drug Discovery
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a cornerstone of modern medicinal chemistry. Epilepsy, a chronic neurological disorder affecting millions globally, presents a complex therapeutic challenge due to its diverse seizure types and the prevalence of drug-resistant forms.[1] Within the landscape of AED development, heterocyclic scaffolds have proven to be exceptionally fruitful. Among these, the pyrrolidine-2,5-dione (succinimide) ring is a privileged structure, forming the backbone of established drugs like ethosuximide and serving as a versatile template for a new generation of investigational agents.[2]
This guide focuses on a specific and highly promising chemical precursor: the 3-(2-chlorophenyl)pyrrolidine moiety. We will explore its application in the rational design and synthesis of potent anticonvulsant agents. The strategic placement of a 2-chlorophenyl group at the 3-position of the pyrrolidine-2,5-dione core has led to the discovery of compounds with a broad spectrum of activity, demonstrating significant efficacy in preclinical models of generalized and partial seizures.[1][3]
Our objective is to provide not just a synthetic protocol, but a deeper understanding of the causality behind the experimental design—from the choice of precursor to the methods of biological validation.
The Rationale: Why the 3-(2-Chlorophenyl) Moiety?
The efficacy of a drug candidate is intimately linked to its three-dimensional structure and electronic properties, which dictate its interaction with biological targets. Research has consistently shown that introducing an electron-withdrawing substituent, such as a chlorine atom, onto a phenyl ring at the 3-position of the pyrrolidine-2,5-dione scaffold can significantly enhance anticonvulsant activity.[1]
Causality behind this choice includes:
-
Modulation of Lipophilicity: The chloro- substitution increases the molecule's lipophilicity, which can facilitate its passage across the blood-brain barrier, a critical step for any centrally acting agent.
-
Enhanced Target Binding: The electronic and steric properties of the 2-chlorophenyl group are believed to optimize the molecule's binding affinity to key neuronal targets. The primary mechanism of action for derivatives from this scaffold involves the modulation of voltage-gated ion channels, which are fundamental to regulating neuronal excitability.[4][5][[“]] Specifically, these compounds show a strong interaction with voltage-sensitive sodium channels and L-type calcium channels.[1][3][4]
The following sections detail a validated protocol for synthesizing a lead compound from this series and the subsequent steps for evaluating its anticonvulsant potential.
General Synthetic Workflow
The synthesis of the target anticonvulsant amides from the 3-(2-chlorophenyl)pyrrolidine scaffold is a multi-step process that is both logical and reproducible. The overall strategy involves creating a key carboxylic acid intermediate which is then coupled with various amines to generate a library of final compounds.
Caption: General two-step synthetic pathway.
Detailed Application Protocol: Synthesis of a Lead Compound
Here, we provide a step-by-step methodology for the synthesis of (R,S)-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) , a highly active derivative identified in foundational studies.[1][3]
Part 1: Synthesis of 3-(2-Chlorophenyl)-pyrrolidin-2,5-dione-acetic acid (Intermediate)
This initial step involves the formation of the core succinimide ring system functionalized with a carboxylic acid handle for subsequent coupling.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of a suitable 2-(2-chlorophenyl)succinic acid derivative and aminoacetic acid.
-
Cyclocondensation Reaction: The cyclocondensation is achieved through thermal dehydration or by using a dehydrating agent in a suitable high-boiling solvent. The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).
-
Expert Insight: This reaction is a classic cyclocondensation. The removal of water drives the reaction towards the formation of the stable five-membered pyrrolidine-2,5-dione ring.
-
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, a yellow oil, is purified using an appropriate method, such as column chromatography or recrystallization, to yield the pure intermediate acid.
-
Validation: The structure of the intermediate is confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. For this specific intermediate, the expected molecular weight is 267.67 g/mol .[3]
Part 2: Synthesis of the Final Amide (Compound 6)
This step involves the coupling of the carboxylic acid intermediate with the desired amine using a peptide coupling agent to form a stable amide bond.
Methodology:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(2-chlorophenyl)-pyrrolidin-2,5-dione-acetic acid intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Trustworthiness Check: The use of dry solvent and an inert atmosphere is critical. Carboxylic acid activating agents like CDI are highly sensitive to moisture, which would quench the reaction and reduce the yield.
-
-
Carboxylic Acid Activation: Add carbonyldiimidazole (CDI) (approximately 1.1 equivalents) to the solution in portions. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated acyl-imidazole intermediate.
-
Amine Addition: To the activated intermediate solution, add an equimolar amount of 4-(4-fluorophenyl)piperazine .
-
Coupling Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC until the starting acid has been completely consumed.
-
Work-up and Purification: Quench the reaction by adding water. The crude product will often precipitate out of the solution. Collect the solid by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as 2-propanol, to yield Compound 6 as white powdery crystals.[1][3]
-
Final Validation: Confirm the identity and purity of the final compound using melting point analysis, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry. The expected characterization data for Compound 6 is provided below.[3]
| Parameter | Observed Value |
| Molecular Formula | C₂₂H₂₁N₃O₃ClF |
| Molecular Weight | 429.88 g/mol |
| Melting Point | 112.0–114.0 °C |
| ¹H-NMR (300 MHz, CDCl₃) | δ ppm 2.71–2.87 (m, 1H), 3.12 (dt, 4H), 3.35 (dd, 1H), 3.61–3.83 (m, 4H), 4.45 (s, 2H), 4.55 (dd, 1H), 6.84–7.04 (m, 4H), 7.22–7.45 (m, 4H) |
| [M+H]⁺ | 430.2, 432.2 |
Preclinical Evaluation Workflow
Once synthesized and purified, the novel compounds must be evaluated for anticonvulsant activity using a standardized panel of in vivo models. This tiered approach allows for the characterization of a compound's spectrum of activity.
Caption: Standard preclinical screening cascade.
-
Maximal Electroshock (MES) Test: This model assesses a compound's ability to prevent the spread of seizures, which is predictive of efficacy against generalized tonic-clonic seizures.[7]
-
6 Hz Psychomotor Seizure Test: This is a model of therapy-resistant partial seizures. Activity in this test at a current of 32 mA or higher (44 mA) is considered a strong indicator of a novel mechanism of action or superior efficacy.[1][8]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model identifies compounds that can raise the seizure threshold and is predictive of activity against absence seizures.[7]
Comparative Efficacy Data
The true potential of a new compound is best understood when compared against a standard reference drug. Compound 6 demonstrated a significantly more potent anticonvulsant profile than the widely used AED, valproic acid (VPA).[1][3][5]
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) |
| Compound 6 | MES | 68.30 | > 5.8 |
| Valproic Acid (VPA) | MES | 252.74 | 1.8 |
| Compound 6 | 6 Hz (32 mA) | 28.20 | > 14.2 |
| Valproic Acid (VPA) | 6 Hz (32 mA) | 130.64 | 3.5 |
ED₅₀: Median Effective Dose required to protect 50% of animals. Protective Index (PI) = TD₅₀ (Median Toxic Dose) / ED₅₀. A higher PI indicates a better safety margin.
Validated Mechanism of Action
In vitro binding studies are essential to elucidate the molecular mechanism underlying the observed anticonvulsant activity. For the most active compounds derived from the 3-(2-chlorophenyl)pyrrolidine scaffold, the primary mechanism is a multi-target interaction with key neuronal ion channels.
Caption: Primary molecular targets of Compound 6.
Studies have confirmed that the most probable mechanism of action for Compound 6 is its interaction with and inhibition of neuronal voltage-sensitive sodium channels and L-type calcium channels.[1][4][5][[“]] This dual action effectively dampens the excessive neuronal firing that characterizes seizure activity, providing a robust anticonvulsant effect.
Conclusion and Future Outlook
The 3-(2-chlorophenyl)pyrrolidine-2,5-dione scaffold represents a validated and highly promising starting point for the development of next-generation anticonvulsants. The synthetic protocols outlined here are robust and allow for the creation of diverse chemical libraries by varying the amine component in the final coupling step. The resulting compounds, exemplified by Compound 6, exhibit a broad spectrum of activity and a superior potency and safety profile in preclinical models compared to established drugs like valproic acid.
Future research should focus on exploring the structure-activity relationship of the arylpiperazine moiety, investigating the stereochemistry of the chiral center at position 3 of the pyrrolidine ring, and advancing the most promising leads into more complex models of chronic epilepsy and subsequent toxicological evaluation.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
Application Note: Comprehensive Analytical Strategies for the Quantification of 3-(2-Chlorophenyl)pyrrolidine Hydrochloride
Introduction and Compound Overview
3-(2-Chlorophenyl)pyrrolidine hydrochloride is a heterocyclic building block crucial in the synthesis of various bioactive molecules and therapeutic agents, particularly those targeting neurological disorders.[1] Its molecular structure, featuring a pyrrolidine ring substituted with a chlorophenyl group at the 3-position, presents a chiral center, making the control of stereoisomeric purity as important as overall chemical purity. Accurate and precise quantification is therefore fundamental for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide details robust analytical methods tailored for this compound in research and quality control settings.
Compound Properties:
| Property | Value | Reference |
| CAS Number | 1095545-14-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClN · HCl | [1] |
| Molecular Weight | 218.12 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at 0-8 °C, sealed in a dry environment | [1] |
Reversed-Phase HPLC for Potency and Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying non-volatile and thermally labile compounds like this compound. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the chlorophenyl moiety, providing excellent separation from more polar impurities.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the compound. The buffer is critical for maintaining a consistent pH (e.g., pH 3.0) to ensure the pyrrolidine nitrogen is protonated, leading to a single, sharp chromatographic peak and preventing peak tailing.
-
Detection: The chlorophenyl group contains a chromophore that absorbs UV light. A detection wavelength of 210 nm is chosen as it provides high sensitivity for aromatic compounds, ensuring a strong signal for accurate quantification.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes, hold at 70% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of the compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve using its peak area.
-
Data Summary: HPLC Method Validation Parameters
| Parameter | Expected Value | Rationale |
| Retention Time | ~8.5 min | Dependent on specific column and conditions. |
| Linearity (R²) | > 0.999 | Ensures a direct proportional response. |
| Range | 1 - 100 µg/mL | Covers expected sample concentrations. |
| LOD | ~0.1 µg/mL | Lowest detectable concentration. |
| LOQ | ~0.3 µg/mL | Lowest quantifiable concentration. |
| Precision (%RSD) | < 2% | Demonstrates method repeatability.[3] |
Workflow Diagram: HPLC Analysis
Caption: RP-HPLC workflow for potency determination.
GC-MS for Volatile Impurity Profiling
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
Causality in Method Design:
-
Sample Preparation: The hydrochloride salt is non-volatile. Therefore, analysis requires either converting the analyte to its more volatile free base form by neutralization with a base or using a derivatization agent to create a volatile derivative. The free base approach is simpler if the compound is thermally stable.
-
GC Column: A mid-polarity column (e.g., DB-5ms) is chosen as it provides good general-purpose separation for a wide range of organic molecules based on their boiling points and polarity.
-
Ionization: Electron Ionization (EI) is used as it creates reproducible fragmentation patterns, which act as a "fingerprint" for compound identification by comparison to mass spectral libraries.
Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation (Free Base):
-
Accurately weigh ~10 mg of sample into a vial.
-
Add 1 mL of dichloromethane and 0.5 mL of 1 M Sodium Hydroxide solution.
-
Vortex vigorously for 1 minute to extract the free base into the organic layer.
-
Allow layers to separate. Carefully transfer the bottom organic layer to a new vial for injection.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the main peak corresponding to 3-(2-Chlorophenyl)pyrrolidine.
-
Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). Quantify relative to the main peak area.
-
Workflow Diagram: GC-MS Analysis
Caption: GC-MS workflow for impurity profiling.
Chiral HPLC for Enantiomeric Purity
Since 3-(2-Chlorophenyl)pyrrolidine is chiral, determining the enantiomeric excess (e.e.) is critical. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][5]
Causality in Method Design:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds.[6] A column like CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable starting point.
-
Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) is often preferred for chiral separations on polysaccharide columns as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition. A small amount of an amine modifier (e.g., diethylamine) is added to the mobile phase to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the analyte is in its free base form.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV-DAD.
-
Chromatographic Conditions:
-
Column: CHIRALCEL® OD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Standard and Sample Preparation:
-
Prepare a solution of the racemic standard at ~1 mg/mL in the mobile phase to confirm the retention times of both enantiomers.
-
Prepare the test sample at ~1 mg/mL in the mobile phase. Filter through a 0.45 µm PTFE syringe filter.
-
-
Analysis:
-
Inject the racemic standard to identify the two enantiomer peaks.
-
Inject the test sample.
-
Calculate the enantiomeric excess (e.e.) using the areas of the two peaks: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Workflow Diagram: Chiral HPLC Analysis
Caption: Chiral HPLC workflow for enantiomeric purity.
UV-Visible Spectrophotometry
For a rapid, high-throughput estimation of concentration in pure solutions, UV-Visible spectrophotometry can be employed. This technique is less specific than chromatography but is useful for quick checks.
Causality in Method Design:
-
Principle: The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Solvent: A UV-transparent solvent like methanol or ethanol is required. Methanol is a good choice as it readily dissolves the hydrochloride salt.
-
Wavelength (λmax): A wavelength scan is performed to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. The pyrrolidine ring itself has no significant UV absorbance, so the absorbance comes from the 2-chlorophenyl group.[7]
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A dual-beam UV-Visible Spectrophotometer.
-
Procedure:
-
Solvent: Methanol.
-
Determine λmax: Prepare a ~10 µg/mL solution of the compound in methanol. Scan the absorbance from 400 nm to 200 nm against a methanol blank to find the λmax.
-
Prepare Standards: Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.
-
Calibration: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance vs. concentration to create a calibration curve.
-
Sample Analysis: Prepare a sample solution in methanol to have a concentration within the calibration range. Measure its absorbance and determine the concentration from the curve.
-
Workflow Diagram: UV-Vis Analysis
Caption: UV-Vis Spectrophotometry workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - CAS:1095545-14-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. ijpbs.com [ijpbs.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolidine [webbook.nist.gov]
Application Note: 3-(2-Chlorophenyl)pyrrolidine HCl - A Versatile Scaffold for CNS-Targeted Drug Discovery
Abstract
The 3-aryl pyrrolidine motif is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets.[1] This note focuses on the hydrochloride salt of 3-(2-chlorophenyl)pyrrolidine, a versatile building block for constructing libraries of neurologically active compounds.[3] We will discuss its core properties, key synthetic derivatization strategies, and provide a detailed, field-tested protocol for N-alkylation, a common and critical modification of this scaffold.
Introduction to the Scaffold
3-(2-Chlorophenyl)pyrrolidine is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with an ortho-chlorinated phenyl group. This specific substitution pattern offers several advantages for drug design:
-
CNS-Privileged Structure: Saturated nitrogen heterocycles like pyrrolidine are well-represented in approved CNS drugs and natural products, often conferring favorable properties such as improved solubility and metabolic stability compared to their aromatic counterparts.[1][4]
-
Stereochemical Complexity: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is crucial as different stereoisomers can exhibit vastly different biological profiles.[5]
-
Metabolic Blocker: The ortho-chloro substituent on the phenyl ring can act as a metabolic blocker, preventing para-hydroxylation, a common metabolic pathway for phenyl rings, potentially increasing the compound's half-life.
-
Vector for Derivatization: The secondary amine of the pyrrolidine ring is a highly versatile functional handle for introducing a wide array of substituents to explore the structure-activity relationship (SAR).
This scaffold is a key intermediate for compounds targeting monoamine transporters, such as the dopamine transporter (DAT), making it highly relevant for developing treatments for conditions like depression, ADHD, and substance use disorders.[3][6][7]
Physicochemical Properties
A summary of the key properties of the hydrochloride salt is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN · HCl | [3] |
| Molecular Weight | 218.12 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (Typical) | ≥95% (by NMR) | [3] |
| Storage Conditions | Store at 0-8 °C, desiccated | [3] |
Core Synthetic Strategies
The true utility of the 3-(2-chlorophenyl)pyrrolidine scaffold lies in the ease of its derivatization at the pyrrolidine nitrogen. The secondary amine can readily undergo a variety of classical C-N bond-forming reactions.
Caption: Key derivatization strategies for the scaffold.
-
N-Alkylation: The most direct method for introducing alkyl, benzyl, or other groups using an appropriate halide (R-X) and a base. This is often used to probe pockets in a binding site.[8][9]
-
N-Acylation: Forms a stable amide bond, introducing functionality capable of acting as a hydrogen bond acceptor or donor. This is useful for mimicking peptide bonds or adding polar groups.
-
Reductive Amination: A powerful and controlled method for forming tertiary amines.[10] It involves the reaction with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[11] This method avoids the over-alkylation issues that can plague direct N-alkylation.[10]
Application Case Study: Dopamine Transporter (DAT) Inhibitors
The 3-aryl pyrrolidine scaffold is a common feature in potent and selective dopamine transporter (DAT) inhibitors.[12] The DAT is a membrane protein that clears dopamine from the synapse, thus terminating its signal.[6][13] Inhibiting this transporter increases synaptic dopamine levels, a mechanism central to the action of many stimulants and antidepressants.[14]
A hypothetical SAR study based on public domain knowledge might yield data like the following, where derivatives of 3-(2-chlorophenyl)pyrrolidine are synthesized and tested for their ability to inhibit dopamine uptake.
| Compound ID | R-Group (N-substituent) | DAT Inhibition IC₅₀ (nM) |
| Scaffold | -H | >10,000 |
| A-01 | -CH₃ | 850 |
| A-02 | -CH₂CH₃ | 420 |
| A-03 | -CH₂-Ph | 55 |
| A-04 | -CH₂(4-F-Ph) | 28 |
| A-05 | -(CH₂)₂-Ph | 15 |
Disclaimer: This data is illustrative for educational purposes and does not represent results from a specific publication.
The data clearly shows that derivatization of the pyrrolidine nitrogen is essential for activity and that exploring different N-substituents can dramatically modulate potency.
Detailed Experimental Protocols
The following section provides a robust, step-by-step protocol for a key synthetic transformation.
Protocol 1: Synthesis of 1-Benzyl-3-(2-chlorophenyl)pyrrolidine via N-Alkylation
This protocol describes the direct alkylation of the scaffold with benzyl bromide.
Principle: The starting material is a hydrochloride salt. A non-nucleophilic organic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the HCl salt, liberating the free secondary amine. The free amine then acts as a nucleophile, attacking the electrophilic benzyl bromide in an Sₙ2 reaction to form the tertiary amine product. An excess of base is used to scavenge the HBr byproduct generated during the reaction.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 14. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Enantioselective Separation of 3-(2-Chlorophenyl)pyrrolidine
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 3-(2-Chlorophenyl)pyrrolidine enantiomers. 3-Aryl pyrrolidines are recognized as privileged structures in medicinal chemistry, frequently appearing in molecules targeting the central nervous system.[1][2] Consequently, the ability to resolve and quantify individual enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles.[3][4] This protocol details a direct enantioseparation method using a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape. The method is suitable for quality control, enantiomeric purity determination, and supporting drug development and pharmacokinetic studies.
Introduction and Scientific Rationale
The pyrrolidine ring is a cornerstone motif in a vast number of FDA-approved drugs and clinical candidates.[1] Specifically, 3-substituted pyrrolidines, such as 3-(2-Chlorophenyl)pyrrolidine, are potent ligands for various biological targets, including serotonin and dopamine receptors.[2] The stereochemistry at the C3 position is paramount; often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.[3] This underscores the regulatory and scientific necessity for reliable enantioselective analytical methods.
Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and efficient technique for resolving enantiomers.[5][6] This approach avoids the need for derivatization, which can be time-consuming and introduce new sources of error.[4] Among the various types of CSPs, those based on polysaccharide derivatives (e.g., cellulose and amylose) have demonstrated broad applicability and remarkable enantiorecognition capabilities for a wide range of chiral compounds.[3][7][8]
Causality of Method Selection: The selection of a polysaccharide-based CSP for this application is based on its proven mechanism for chiral recognition. Separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions are a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a sufficient difference in binding energy between the two enantiomers to allow for their chromatographic separation.[3][5] The use of a normal-phase mobile system (alkane/alcohol) is chosen to enhance these specific interactions, while a basic additive is incorporated to minimize peak tailing, a common issue with amine-containing analytes.
Experimental Workflow and Protocol
The overall process, from sample preparation to data analysis, is outlined below. This workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.
Figure 1: General experimental workflow for the chiral HPLC separation.
Materials and Instrumentation
-
Analyte: Racemic 3-(2-Chlorophenyl)pyrrolidine standard.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Instrumentation: Agilent 1200 series HPLC system (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[9]
-
Chiral Column: Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[10]
Preparation of Solutions
-
Mobile Phase Preparation:
-
Precisely mix n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a volumetric ratio of 90:10:0.1 (v/v/v).
-
Degas the solution for 15 minutes using an ultrasonic bath or an online degasser before use.
-
Rationale: The hexane/IPA ratio provides the primary eluting strength, while the small amount of DEA acts as a basic modifier to improve the peak shape of the basic pyrrolidine analyte by minimizing interactions with residual acidic silanol groups on the silica support.[10]
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the racemic 3-(2-Chlorophenyl)pyrrolidine standard in the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.
-
HPLC Method Protocol
-
System Setup and Equilibration:
-
Install the Daicel Chiralpak® AD-H column in the column compartment.
-
Set the column temperature to 25°C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[11]
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
Run Time: 20 minutes
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform at least five replicate injections of the racemic standard solution to establish system suitability (checking for consistent retention times and peak areas).[11]
-
Proceed with the injection of unknown samples.
-
Results and Discussion
Under the specified chromatographic conditions, the enantiomers of 3-(2-Chlorophenyl)pyrrolidine were successfully baseline-resolved. The first eluting peak is designated as Enantiomer 1 and the second as Enantiomer 2.
Data Summary: The following table summarizes the key chromatographic performance parameters obtained from the analysis of the racemic standard.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | 10.5 min | 12.8 min | RSD ≤ 2% |
| Tailing Factor (T_f) | 1.1 | 1.2 | T_f ≤ 1.5 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.28} | α > 1.1 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.95} | R_s ≥ 1.5 |
Note: The data presented are representative and may vary slightly between different systems and column batches.
Discussion of Results: The method demonstrates excellent performance for the enantioseparation of 3-(2-Chlorophenyl)pyrrolidine.
-
Resolution (R_s): A resolution value of 2.95 indicates a complete separation between the two enantiomer peaks (baseline resolution is achieved when R_s ≥ 1.5), which is crucial for accurate quantification.
-
Selectivity (α): The selectivity factor of 1.28 reflects a significant difference in the interaction strength of the two enantiomers with the chiral stationary phase, validating the choice of the Chiralpak AD-H column.
-
Peak Shape: The tailing factors for both peaks are well within the acceptable limit of 1.5, confirming that the addition of DEA to the mobile phase was effective in producing symmetrical peaks.
The chiral recognition mechanism on the amylose-based CSP is attributed to the formation of inclusion complexes within the helical grooves of the polysaccharide polymer, further stabilized by hydrogen bonding and π-π interactions between the phenyl ring of the analyte and the carbamate groups on the chiral selector.[3] The specific spatial arrangement of these interaction points creates a chiral environment that can effectively differentiate between the two enantiomers.
Conclusion
The developed HPLC method provides a reliable, efficient, and robust solution for the direct chiral separation of 3-(2-Chlorophenyl)pyrrolidine enantiomers. The use of a Daicel Chiralpak® AD-H column with a normal-phase mobile phase yields excellent resolution and peak symmetry. This application note serves as a comprehensive guide for researchers in pharmaceutical analysis and drug development, enabling accurate determination of enantiomeric purity and supporting critical quality control measures.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. cipac.org [cipac.org]
Application Notes & Protocols: Formulation of 3-(2-Chlorophenyl)pyrrolidine for In Vivo Studies
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(2-Chlorophenyl)pyrrolidine for in vivo preclinical studies. As a novel research compound with potential applications in neuroscience and medicinal chemistry, establishing robust and reproducible formulation protocols is paramount for generating reliable pharmacological and pharmacokinetic data.[1][2] The physicochemical properties of this compound, particularly its likely poor aqueous solubility as a free base, necessitate a systematic approach to vehicle selection. This guide outlines pre-formulation assessment strategies, detailed step-by-step protocols for creating various formulations suitable for common administration routes (oral, intraperitoneal, intravenous), and best practices for in vivo administration in rodent models. The methodologies described herein are designed to ensure compound stability, enhance bioavailability, and maintain animal welfare, thereby promoting the scientific integrity of preclinical research.
Compound Profile: 3-(2-Chlorophenyl)pyrrolidine Hydrochloride
While extensive experimental data for 3-(2-Chlorophenyl)pyrrolidine is not widely published, it is commonly supplied as a hydrochloride (HCl) salt. The following profile is based on available supplier data and structural analogy.[1] The presence of the lipophilic chlorophenyl group suggests that the free base form is likely poorly soluble in water, a common challenge for many small molecule drug candidates.[3][4] The HCl salt form is expected to have improved aqueous solubility, although this can be limited.
| Property | Value / Observation | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1095545-14-4 | [1] |
| Molecular Formula | C₁₀H₁₂ClN · HCl | [1] |
| Molecular Weight | 218.1 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted Solubility | Likely low in neutral aqueous solutions; solubility increases in acidic pH. Poorly soluble in water as a free base. | Inferred from structure |
| Storage | Store at 0-8 °C, desiccated. | [1] |
| Preliminary Safety | To the best of our knowledge, the toxicological properties have not been fully investigated.[5] Handle with appropriate personal protective equipment (PPE). Harmful if swallowed or inhaled.[6][7] | [5][6][7] |
Pre-Formulation Assessment: A Rational Approach to Vehicle Selection
The primary goal of pre-formulation is to determine the optimal vehicle that can solubilize the compound at the desired concentration for dosing. A tiered approach is recommended to avoid using complex or potentially toxic excipients unnecessarily.
Solubility Screening Workflow
A simple solubility screening is the cornerstone of formulation development. This involves testing the solubility of 3-(2-Chlorophenyl)pyrrolidine HCl in a range of pharmaceutically acceptable vehicles.
Caption: Formulation selection decision tree.
Formulation Protocols for In Vivo Administration
Safety First: All formulation procedures should be performed in a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Protocol 4.1: Aqueous Vehicle for Soluble Salts (IV, IP, SC, PO)
This is the simplest and most preferred vehicle if the compound's HCl salt form is sufficiently soluble.
-
Rationale: An isotonic saline solution is physiologically well-tolerated. For amine salts, maintaining a slightly acidic pH can prevent precipitation of the free base.[8]
-
Materials:
-
3-(2-Chlorophenyl)pyrrolidine HCl
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile 1N Hydrochloric Acid (HCl) and 1N Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile conical tubes, volumetric flasks, and magnetic stirrer
-
Sterile 0.22 µm syringe filter
-
-
Step-by-Step Protocol:
-
Weigh the required amount of 3-(2-Chlorophenyl)pyrrolidine HCl and place it in a sterile conical tube or beaker.
-
Add approximately 80% of the final required volume of 0.9% saline.
-
Vortex and/or sonicate the mixture for 5-10 minutes to aid dissolution.
-
If the compound is not fully dissolved, check the pH. Adjust the pH to ~3-4 by adding 1N HCl dropwise. The increased acidity should help solubilize the amine salt.
-
Once fully dissolved, add 0.9% saline to reach the final desired volume.
-
Confirm the final pH. If necessary for the experimental paradigm, the pH can be adjusted upwards with 1N NaOH, but monitor closely for any signs of precipitation. A final pH between 4 and 6 is often a good compromise for stability and tolerability.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation.
-
Protocol 4.2: Co-solvent Vehicle (IP, SC, PO)
This formulation is suitable when aqueous solubility is insufficient even with pH adjustment. It is generally not recommended for intravenous (IV) administration due to the risk of hemolysis and precipitation upon dilution in the bloodstream.
-
Rationale: Water-miscible organic solvents like DMSO and Polyethylene Glycol 400 (PEG400) can dissolve highly lipophilic compounds.[9] This stock is then diluted to reduce the toxicity of the organic solvents.
-
Materials:
-
3-(2-Chlorophenyl)pyrrolidine HCl
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene Glycol 400 (PEG400), NF grade
-
Sterile 0.9% Saline or PBS
-
-
Example Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)
-
Step-by-Step Protocol:
-
Weigh the required amount of 3-(2-Chlorophenyl)pyrrolidine HCl.
-
Add the required volume of DMSO to the compound. Vortex and sonicate until fully dissolved. This creates a concentrated stock.
-
Add the required volume of PEG400 to the DMSO solution and mix thoroughly.
-
Slowly, while vortexing, add the saline to the organic mixture. Add the aqueous phase slowly to prevent the compound from precipitating out of solution.
-
Quality Control: The final solution should be clear and free of precipitation. If the solution becomes cloudy, the formulation may not be viable at that concentration.
-
Protocol 4.3: Cyclodextrin Vehicle (IV, IP, SC)
Cyclodextrins are excellent solubilizing agents for poorly soluble compounds and are widely used in pharmaceutical formulations for parenteral administration.[10][11][12]
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] The lipophilic 3-(2-Chlorophenyl)pyrrolidine molecule can form a non-covalent "inclusion complex" with the cyclodextrin, effectively encapsulating it and rendering the complex water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred for parenteral routes due to its high aqueous solubility and low toxicity.[14]
Caption: Mechanism of cyclodextrin solubilization.
-
Materials:
-
3-(2-Chlorophenyl)pyrrolidine HCl
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), parenteral grade
-
Sterile Water for Injection or 0.9% Saline
-
-
Example Vehicle Composition: 20% (w/v) HP-β-CD in Saline
-
Step-by-Step Protocol:
-
Prepare the cyclodextrin vehicle first. Weigh the required amount of HP-β-CD and add it to 80% of the final volume of saline in a beaker with a magnetic stir bar.
-
Stir the solution until the HP-β-CD is completely dissolved. This may take 30-60 minutes. Gentle warming (to 30-40°C) can accelerate dissolution.
-
Weigh the required amount of 3-(2-Chlorophenyl)pyrrolidine HCl.
-
Add the compound directly to the stirring cyclodextrin solution.
-
Allow the mixture to stir for at least 1-2 hours (or overnight at 4°C for difficult compounds) to ensure maximum complexation. Sonication can also be used to expedite the process.
-
Once the compound is dissolved, adjust to the final volume with saline.
-
Sterilize the final solution using a 0.22 µm syringe filter.
-
Quality Control: The final solution must be a clear, visually particulate-free liquid.
-
Protocol 4.4: Aqueous Suspension for Oral Gavage (PO)
For oral administration, a suspension can be used if the compound is not sufficiently soluble, as complete dissolution is not strictly required before administration.
-
Rationale: A suspending agent like methylcellulose prevents the drug particles from settling quickly, ensuring a uniform dose is administered. A surfactant like Tween 80 acts as a wetting agent, allowing the hydrophobic drug particles to disperse in the aqueous vehicle.[15]
-
Materials:
-
3-(2-Chlorophenyl)pyrrolidine HCl
-
Methylcellulose (e.g., 0.5% w/v) or Sodium Carboxymethylcellulose (CMC)
-
Tween 80 (Polysorbate 80)
-
Sterile Purified Water
-
-
Example Vehicle Composition: 0.5% Methylcellulose with 0.1% Tween 80 in water
-
Step-by-Step Protocol:
-
Prepare the vehicle: Add the methylcellulose to water and stir until a uniform, viscous solution is formed. Add the Tween 80 and mix well.
-
Weigh the 3-(2-Chlorophenyl)pyrrolidine HCl and place it in a mortar.
-
Add a small amount of the vehicle to the powder and levigate (grind) with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates.
-
Gradually add the remaining vehicle to the paste while mixing continuously to form a homogenous suspension.
-
Quality Control: The final product should be a uniform, milky suspension. It should be stirred continuously before drawing each dose to ensure homogeneity.
-
Analytical Validation
For rigorous preclinical studies, especially those involving pharmacokinetics, it is crucial to validate the formulation.
-
Concentration Verification: The concentration of 3-(2-Chlorophenyl)pyrrolidine in the final formulated solution should be confirmed using an appropriate analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Pharmacokinetic Analysis: To measure the concentration of the compound in biological matrices like plasma over time, a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[16] This typically involves a sample preparation step, such as protein precipitation, to remove interfering substances from the plasma before analysis.[16][17]
In Vivo Administration Guidelines
Adherence to established guidelines is essential for animal welfare and data reproducibility. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Dosing Workflow
Caption: General workflow for in vivo dosing.
Recommended Administration Volumes and Needle Sizes for Rodents
The volume administered depends on the route and the size of the animal. Always use the smallest volume possible to achieve the desired dose.[18][19]
| Route of Administration | Mouse (20-30g) | Rat (200-300g) | Needle Gauge | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 G | Very Fast |
| Intraperitoneal (IP) | < 1.0 mL | < 3.0 mL | 25-27 G | Fast |
| Subcutaneous (SC) | < 0.5 mL | < 2.0 mL | 25-27 G | Slow to Moderate |
| Oral Gavage (PO) | < 0.3 mL (5-10 mL/kg) | < 3.0 mL (5-10 mL/kg) | 20-22 G (gavage needle) | Variable |
Table adapted from institutional animal care guidelines.[18][20]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. matrixscientific.com [matrixscientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 3-(3-Chlorophenyl)pyrrolidine | C10H12ClN | CID 18337166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 16. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cea.unizar.es [cea.unizar.es]
- 19. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chlorophenyl)pyrrolidine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(2-Chlorophenyl)pyrrolidine hydrochloride. This critical pharmaceutical intermediate demands precision in its synthesis to ensure high yield and purity.[1] This guide is designed to provide practical, experience-driven advice to troubleshoot common issues and answer frequently asked questions encountered during the synthetic process.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing insights into underlying causes and actionable solutions.
Question 1: My overall reaction yield is consistently low (<50%). What are the most common causes and how can I address them?
Answer: Low overall yield in a multi-step synthesis is a frequent issue stemming from problems at various stages. A primary synthetic route involves the formation of a pyrrolidine ring from acyclic precursors, often followed by reduction.[2] Let's break down the likely culprits by reaction type.
-
If using a Grignard-based route (e.g., addition to an imine or succinimide derivative):
-
Cause 1: Poor Grignard Reagent Quality. Grignard reagents are notoriously sensitive to moisture and air. Inadequate drying of glassware, solvents (like THF or diethyl ether), or starting materials can significantly reduce the active concentration of your Grignard reagent.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents. If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated and the reaction is under a strict inert atmosphere (Nitrogen or Argon).
-
Cause 2: Inefficient Addition/Cyclization. The addition of the Grignard reagent to the electrophile (e.g., a γ-chloro imine) is temperature-sensitive.[3][4] Running the reaction too warm can lead to side reactions, while inefficient stirring can result in localized concentration gradients and reduced conversion.
-
Solution: Maintain a low temperature (e.g., -78 °C to 0 °C) during the Grignard addition using a dry ice/acetone or ice/salt bath. Add the Grignard reagent slowly and dropwise to a well-stirred solution of the electrophile to control the exotherm and ensure homogeneity.
-
-
If using a Reductive Amination route:
-
Cause 1: Inefficient Imine/Enamine Formation. The initial condensation between the amine and carbonyl precursor to form an imine or enamine is a reversible equilibrium. Insufficient removal of water will prevent the reaction from proceeding to completion.
-
Solution: If applicable to your specific pathway, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can drive the equilibrium forward.
-
Cause 2: Incorrect Choice or Handling of Reducing Agent. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often effective, but stronger or milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃) may be required depending on the substrate's sensitivity.[5] These reagents can also be moisture-sensitive.
-
Solution: Select the appropriate reducing agent for your substrate's pH sensitivity and reactivity. STAB is often preferred as it is milder and can be used in one-pot procedures without strict pH control. Ensure the hydride reagent is fresh and has been stored properly.
-
Question 2: My final product is contaminated with a persistent impurity, even after purification. What is the likely identity of this impurity and how can I prevent it?
Answer: Impurities often arise from incomplete reactions or side reactions.
-
Symptom: You observe a byproduct with a mass corresponding to an over-reduced or uncyclized species.
-
Probable Cause: In syntheses involving the reduction of a lactam (cyclic amide) or ester, the reducing agent (e.g., Lithium Aluminum Hydride, LiAlH₄) can be too harsh or used in excess.[6] This can lead to the opening of the pyrrolidine ring or reduction of other functional groups.
-
Preventative Action: Use a milder reducing agent if possible. Carefully control the stoichiometry of the reducing agent, adding it portion-wise and monitoring the reaction progress by TLC or LC-MS. Perform the reaction at a lower temperature to moderate its reactivity.
-
-
Symptom: The hydrochloride salt is oily, discolored, or fails to crystallize properly.
-
Probable Cause: This often indicates the presence of residual solvent, moisture, or impurities from the freebase form. The protonation step to form the hydrochloride salt is sensitive to stoichiometry.
-
Preventative Action: Ensure the freebase is thoroughly purified (e.g., by column chromatography) and completely dry before attempting salt formation. Use a calculated amount of HCl (either as a solution in ether/dioxane or as gas) for the protonation. Using a slight excess can sometimes help drive crystallization, but a large excess can lead to hygroscopic, oily products.
-
Troubleshooting Crystallization: If the salt oils out, try trituration with a non-polar solvent (like hexane or diethyl ether) to induce crystallization. A solvent/anti-solvent crystallization (e.g., dissolving in a minimal amount of methanol or ethanol and slowly adding ether or ethyl acetate) can also yield a pure, crystalline solid.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the most critical step for maximizing yield in a typical synthesis of 3-(2-Chlorophenyl)pyrrolidine?
A: The most critical step is typically the ring-forming reaction. Whether it's an intramolecular cyclization or a cycloaddition, this step establishes the core pyrrolidine structure.[8][9] Yield loss here is difficult to recover. Meticulous control over reaction conditions—temperature, reagent stoichiometry, solvent purity, and inert atmosphere—is paramount during this stage.
Q: How does the choice of solvent impact the reaction?
A: The solvent plays multiple roles. In Grignard reactions, aprotic ethereal solvents like THF or diethyl ether are essential to stabilize the reagent. In reductive aminations, the solvent must be compatible with both the imine formation and the reducing agent. Protic solvents like methanol or ethanol can be used with NaBH₄, but aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used with STAB.[10] Solvent choice can also influence reaction rate and selectivity.
Q: What are the best practices for the final purification and isolation of the hydrochloride salt?
A: The final product is typically isolated as a hydrochloride salt to improve its stability and handling properties.
-
Purify the Freebase First: Before salt formation, purify the crude 3-(2-Chlorophenyl)pyrrolidine (freebase) using flash column chromatography on silica gel.
-
Anhydrous Conditions: After purification, ensure the freebase is free of water and residual solvents by drying it under high vacuum.
-
Salt Formation: Dissolve the purified freebase in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or DCM). Add a stoichiometric amount of anhydrous HCl (commonly as a solution in ether or dioxane) dropwise with stirring.
-
Isolation: The hydrochloride salt should precipitate as a solid. Collect the solid by filtration, wash it with a small amount of the cold solvent (to remove any soluble impurities), and dry it thoroughly under vacuum.
Data and Protocols
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Action |
| Reaction stalls; starting material remains | Inactive catalyst or reagent; insufficient temperature | Verify reagent/catalyst quality. Gradually increase reaction temperature while monitoring by TLC/LC-MS. |
| Formation of multiple unidentified spots on TLC | Side reactions due to incorrect temperature or reagent stoichiometry | Maintain recommended reaction temperature. Add reagents slowly and ensure accurate molar equivalents. |
| Product loss during aqueous work-up | Product is partially water-soluble, especially the salt form | Neutralize the reaction mixture to the freebase before extraction. Use brine washes to reduce solubility in the aqueous layer. Perform multiple extractions with an organic solvent. |
Diagram 1: General Synthesis & Troubleshooting Workflow
This diagram outlines the key stages of a generic synthesis and highlights critical points for troubleshooting.
Caption: Key decision points in the synthesis workflow.
Experimental Protocol: Reductive Amination Approach (Illustrative)
This protocol is a representative example and may require optimization based on specific substrates and laboratory conditions.
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the precursor ketone (1.0 eq), an appropriate amine source (e.g., ammonium acetate, 1.5 eq), and a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux, using a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
-
Reduction:
-
Dilute the mixture with a solvent compatible with the reducing agent (e.g., methanol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 2.0 eq) in small portions, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH to >10 with aqueous NaOH to ensure the product is in its freebase form.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified freebase in anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether (1.05 eq) while stirring.
-
A white precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 6. An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Chlorophenyl)pyrrolidine Derivatives
Welcome to the technical support center for the purification of 3-(2-chlorophenyl)pyrrolidine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. As a key building block in medicinal chemistry, particularly for agents targeting neurological disorders, the purity of these compounds is paramount to successful research and development.[1] This resource is structured to address the specific and often complex challenges encountered during the purification of this class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 3-(2-chlorophenyl)pyrrolidine derivatives, from basic crystallization problems to complex chiral separations.
Section 1: General Purification and Impurity Removal
Q1: My crude 3-(2-chlorophenyl)pyrrolidine derivative is an oil or a gummy solid and fails to crystallize. What are my options?
A1: This is a frequent challenge, often arising from the presence of residual solvents, stereoisomers, or process-related impurities that inhibit lattice formation.
-
Underlying Cause: The pyrrolidine ring, while a privileged structure in medicinal chemistry, can impart high solubility in many organic solvents, making crystallization difficult.[2] Impurities act as "defects" that disrupt the ordered packing required for a crystal lattice.
-
Troubleshooting Steps:
-
Solvent System Screening: Systematically screen a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, heptane, and their mixtures). Start with a small amount of crude material to find a system where the compound is soluble when hot but sparingly soluble at room temperature or below.
-
Salt Formation: The basic nitrogen of the pyrrolidine ring is an excellent handle for purification. Converting the free base to a salt (e.g., hydrochloride or besylate) often yields a more crystalline, easier-to-handle solid. The ionic character of the salt enhances crystal lattice energy.
-
Chromatography: If crystallization fails, column chromatography is the next logical step. Use a gradient elution from a non-polar solvent (like heptane) to a more polar one (like ethyl acetate or methanol, possibly with a basic modifier like triethylamine to prevent streaking).
-
Acid Treatment: If your impurities are basic in nature (e.g., unreacted starting amines), an acid wash during workup can convert them into water-soluble salts, effectively removing them.[3]
-
Q2: What are the typical process-related impurities I should be aware of, and how do I identify them?
A2: Impurities are inevitable in any chemical process and can originate from starting materials, intermediates, or side reactions.[4] For 3-(2-chlorophenyl)pyrrolidine derivatives, common impurities include:
-
Positional Isomers: Depending on the synthetic route, you may have contamination from 3-(3-chlorophenyl)- or 3-(4-chlorophenyl)pyrrolidine isomers. These can be difficult to separate due to their similar physical properties.[5]
-
Unreacted Starting Materials: For example, residual 2-chlorophenylacetonitrile or other precursors.
-
By-products: Ring-opened by-products or products from over-alkylation.
-
Degradants: The strained five-membered ring can be susceptible to degradation under harsh conditions.[4]
Identification Strategy: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the primary tool for impurity profiling.[4] It allows for the separation and tentative identification of impurities based on their mass-to-charge ratio. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is more suitable.[6]
Section 2: The Challenge of Chiral Separation
The 3-position of the pyrrolidine ring is a chiral center, meaning most derivatives exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate a single enantiomer, as biological activity and toxicology can differ significantly between them.
Q3: I have a racemic mixture. What is the most effective method to separate the enantiomers?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the analytical and preparative separation of enantiomers.[7][8] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Q4: How do I select the appropriate Chiral Stationary Phase (CSP) for my 3-(2-chlorophenyl)pyrrolidine derivative?
A4: The choice of CSP is critical and depends on the specific structure of your molecule.
-
Expert Recommendation: For pyrrolidine derivatives and other cyclic amines, polysaccharide-based CSPs are a highly effective starting point. These columns, such as those based on amylose or cellulose derivatives (e.g., Chiralpak® series), offer broad applicability.[8]
-
Selection Logic: The interaction between the analyte and the CSP is based on forming a transient diastereomeric complex.[9] The phenyl and chloro groups on your molecule can engage in π-π stacking and dipole-dipole interactions with the CSP, while the pyrrolidine nitrogen can participate in hydrogen bonding. Screening columns with different functionalities (e.g., amylose tris(3,5-dimethylphenylcarbamate) vs. cellulose tris(3,5-dichlorophenylcarbamate)) is a standard approach.
Q5: My enantiomers are not resolving on a chiral column. What are the key troubleshooting steps?
A5: Lack of resolution is a common problem that can be solved by systematically optimizing the mobile phase and other conditions.
-
Causality: Chiral recognition is a thermodynamically subtle process. Small changes in the mobile phase composition can significantly impact the differential interactions between the enantiomers and the CSP.
Troubleshooting Table: Chiral HPLC Resolution Failure
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No separation (single peak) | 1. Incorrect CSP selection. 2. Mobile phase is too strong, preventing interaction. 3. Analyte is not in the correct ionization state. | 1. Screen a different class of CSP (e.g., from polysaccharide to a Pirkle-type). 2. Switch to a weaker solvent system (e.g., from methanol to isopropanol/hexane). 3. Add a modifier. For a basic analyte like a pyrrolidine, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. For acidic derivatives, add an acidic modifier (e.g., 0.1% trifluoroacetic acid). |
| Poor resolution (overlapping peaks) | 1. Mobile phase composition is suboptimal. 2. Flow rate is too high. 3. Column temperature is not optimal. | 1. Systematically vary the ratio of your mobile phase components (e.g., change from 80:20 Hexane:IPA to 90:10 or 70:30). 2. Reduce the flow rate to increase the interaction time with the CSP. 3. Vary the column temperature (e.g., try 15°C, 25°C, and 40°C). Lower temperatures often improve resolution. |
| Poor peak shape (tailing) | 1. Secondary interactions between the basic nitrogen and residual silanols on the silica support. 2. Overloading the column. | 1. Add a basic modifier like diethylamine or triethylamine (0.1-0.2%) to the mobile phase to block active sites.[10] 2. Reduce the injection concentration and/or volume. |
Visualized Workflows and Protocols
Diagram: Troubleshooting a Failed Purification
This diagram outlines a logical workflow for addressing common purification challenges.
Caption: A decision tree for general purification strategies.
Protocol 1: Method Development for Chiral HPLC Separation
This protocol provides a systematic approach to developing a separation method for a racemic 3-(2-chlorophenyl)pyrrolidine derivative.
Objective: To achieve baseline separation (Resolution > 1.5) of the two enantiomers.
Materials:
-
Chiral HPLC system with UV detector.
-
Chiral column (e.g., Chiralpak IA or similar polysaccharide-based column).
-
HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA).
-
Racemic sample of your derivative (~1 mg/mL in mobile phase).
Methodology:
-
Initial Column Screening & Mobile Phase Selection:
-
Install the Chiralpak IA column.
-
Start with a standard mobile phase, such as 90:10 Hexane:IPA.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject 5-10 µL of your sample and monitor at a relevant UV wavelength (e.g., 254 nm).
-
-
Analysis of Initial Run:
-
Case A: Baseline Separation: The method is successful. Proceed to optimization for run time if needed.
-
Case B: Partial Separation: Proceed to Step 3.
-
Case C: No Separation: The mobile phase may be too polar. Switch to 95:5 Hexane:IPA. If still no separation, switch to a different solvent system (e.g., pure Methanol) or a different chiral column.
-
-
Optimization of Mobile Phase:
-
Solvent Strength: Adjust the ratio of Hexane:IPA. To increase retention and potentially resolution, decrease the amount of IPA (e.g., to 95:5 or 98:2). To decrease retention, increase the IPA (e.g., to 80:20).
-
Peak Shape: If peaks are tailing, add 0.1% DEA to the mobile phase. This is crucial for basic compounds like pyrrolidines to prevent interaction with the silica support.
-
-
Optimization of Temperature and Flow Rate:
-
Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but may increase analysis time and pressure.
-
Flow Rate: If resolution is good but not baseline, try reducing the flow rate to 0.8 mL/min or 0.5 mL/min to improve efficiency.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method by confirming linearity, precision, and accuracy as per your laboratory's standard operating procedures.
-
Diagram: Principle of Chiral Separation
This diagram illustrates how enantiomers interact differently with a chiral stationary phase.
Caption: Differential interaction of enantiomers with a CSP.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organicintermediate.com [organicintermediate.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets | springermedicine.com [springermedicine.com]
- 6. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 3-(2-Chlorophenyl)pyrrolidine hydrochloride in organic solvents
Welcome to the technical support guide for 3-(2-Chlorophenyl)pyrrolidine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical guidance on the solubility characteristics and handling of this compound in common organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and adapt your experimental plans effectively.
Understanding the Solubility of Amine Hydrochloride Salts
This compound is the salt of a secondary amine. The presence of the hydrochloride moiety makes it a polar, ionic compound. This is a critical factor governing its solubility. The general principle of "like dissolves like" is the most important concept to keep in mind: polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[1]
The dissolution of an amine hydrochloride in an organic solvent is a complex process involving the disruption of the salt's crystal lattice energy and the solvation of the resulting ions by the solvent molecules. For a solvent to be effective, it must be able to stabilize the positively charged ammonium ion and the negatively charged chloride ion.
Solubility Profile: An Overview
While precise quantitative solubility data for this compound is not extensively published, we can estimate its solubility based on its structure and data from analogous compounds. The following table provides a qualitative guide to the expected solubility in a range of common laboratory solvents.
| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale & Expert Insights |
| Protic Polar | Methanol | 5.1 | High | Methanol is highly polar and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion. It is often the solvent of choice for dissolving amine hydrochlorides. |
| Ethanol | 4.3 | Moderate to High | Similar to methanol, ethanol is a good solvent for polar salts, though its slightly lower polarity may result in slightly lower solubility compared to methanol. | |
| Isopropanol (IPA) | 3.9 | Moderate | As the alkyl chain length increases, the polarity decreases. IPA is a good solvent, but you may need to warm the mixture or use a larger volume compared to methanol or ethanol. | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a highly polar aprotic solvent with a strong ability to solvate cations. It is an excellent choice for achieving high concentrations. |
| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively dissolve many amine salts. | |
| Acetonitrile (ACN) | 5.8 | Low to Moderate | While polar, acetonitrile is generally a poorer solvent for salts compared to alcohols or sulfoxides. It can be useful as an anti-solvent for crystallization. | |
| Acetone | 5.1 | Low | Acetone has moderate polarity but is typically a poor solvent for hydrochloride salts. It is often used to wash the precipitated salt or to induce crystallization.[2] | |
| Tetrahydrofuran (THF) | 4.0 | Very Low | THF has low polarity and is generally not a good solvent for ionic salts. It is often used as an anti-solvent. | |
| Aprotic Non-Polar | Dichloromethane (DCM) | 3.1 | Very Low | DCM is a poor solvent for polar salts and is unlikely to dissolve significant amounts of the compound. |
| Toluene | 2.4 | Insoluble | Toluene is a non-polar aromatic solvent and is not expected to dissolve the hydrochloride salt. | |
| Hexane / Heptane | 0.1 | Insoluble | These are non-polar aliphatic hydrocarbons and will not dissolve the salt. They are excellent choices for washing the solid to remove non-polar impurities. |
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable, though time-consuming, way to determine the equilibrium solubility of a compound in a specific solvent.[3]
Materials
-
This compound
-
Selected organic solvent (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with your solvent)
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantification
Step-by-Step Procedure
-
Preparation : Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition : Add a known volume of the chosen solvent to the vial.
-
Equilibration : Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This extended time allows the system to reach equilibrium.
-
Phase Separation : After equilibration, let the vial stand to allow the excess solid to settle.
-
Sampling : Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration : Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Analysis : Dilute the filtered sample with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method like HPLC.
-
Calculation : The solubility is the concentration of the compound in the filtered sample.
Troubleshooting Guide & FAQs
Here are some common issues encountered when working with this compound and how to address them.
Q1: I'm trying to dissolve the compound, but it's just oiling out or forming a sticky gum. What's happening?
A1: This is a common issue with hydrochloride salts, especially if the compound is hygroscopic (readily absorbs moisture from the air).[4] The presence of a small amount of water can lead to the formation of a highly concentrated, viscous solution that appears as an oil or gum instead of a crystalline solid dissolving.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions : Dry your solvent and glassware thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Use a Co-solvent : Sometimes, adding a small amount of a highly polar solvent like methanol can help to break up the gum and facilitate dissolution in the primary solvent.
-
Sonication : Place the vial in an ultrasonic bath. The energy from sonication can help to break up the solid and promote dissolution.
-
Q2: My compound won't dissolve in my chosen solvent, even with heating. What should I do?
A2: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of the salt.
-
Troubleshooting Steps:
-
Switch to a More Polar Solvent : Refer to the solubility table in Section 2.0. If you are using a solvent like acetone or acetonitrile, try switching to methanol or DMSO.
-
Consider the Free Base : If your experimental conditions allow, you can neutralize the hydrochloride salt to its free base form. The free base is significantly less polar and will be much more soluble in a wider range of organic solvents like dichloromethane, ethyl acetate, and ethers. To do this, dissolve the salt in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), extract the free base with an organic solvent, and then dry the organic layer.
-
Q3: I've dissolved the compound, but now it's crashing out of solution. Why?
A3: This could be due to a few factors:
-
Temperature Changes : If you dissolved the compound with heating, it might be precipitating as the solution cools to room temperature. This is a common technique for recrystallization.
-
Solvent Evaporation : If the container is not properly sealed, solvent evaporation will increase the concentration of your compound, potentially exceeding its solubility limit.
-
Change in Polarity : If you add a less polar "anti-solvent" (like diethyl ether or hexane) to a solution of your compound in a polar solvent (like methanol), it will cause the compound to precipitate. This is a standard method for isolating and purifying amine hydrochloride salts.[5][6]
Q4: How can I be sure I have the hydrochloride salt and not the free base?
A4: The physical and analytical properties will be different.
-
Solubility : The hydrochloride salt will have much higher solubility in polar solvents like water and methanol, while the free base will be more soluble in non-polar solvents like dichloromethane and ether.[7]
-
Melting Point : Salts typically have much higher melting points than their corresponding free bases.
-
NMR Spectroscopy : In ¹H NMR, the protons on the carbon adjacent to the nitrogen will often show a different chemical shift. In some cases, the N-H proton of the ammonium salt can be observed.
-
IR Spectroscopy : The N-H stretch of the ammonium salt (R₂NH₂⁺) will appear as a broad band, typically in the 2400-2800 cm⁻¹ region, which is distinct from the N-H stretch of a secondary amine free base.
Logical Workflow for Solvent Selection
Caption: A decision-making workflow for selecting the appropriate solvent for this compound based on the experimental goal.
Chemical Equilibrium Diagram
The solubility of the hydrochloride salt is an equilibrium process. In a solvent, the ionic solid dissociates into its solvated ions.
Caption: The equilibrium between the solid salt and its solvated ions in solution.
References
- 1. Hit2Lead | 3-(3-chlorophenyl)pyrrolidine hydrochloride | CAS# 1095545-16-6 | MFCD03094759 | BB-4006411 [hit2lead.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability of 3-(2-Chlorophenyl)pyrrolidine hydrochloride in aqueous solutions
Technical Support Center: 3-(2-Chlorophenyl)pyrrolidine Hydrochloride
A Guide to Ensuring Stability in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, publicly available stability data for this compound in aqueous solutions is limited. This guide is therefore based on established principles of organic chemistry, data from analogous compounds, and regulatory guidelines for stability testing. The recommendations provided herein should be used as a starting point for your own internal validation and stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in an aqueous solution?
As a hydrochloride salt of a secondary amine, this compound is expected to be relatively stable in aqueous solutions, particularly under acidic to neutral pH conditions.[1] The protonated amine group reduces the nucleophilicity of the nitrogen atom, thereby decreasing its susceptibility to certain degradation reactions.[2] However, the molecule possesses features—the pyrrolidine ring and the chlorinated aromatic ring—that could be susceptible to degradation under specific stress conditions.
Key factors that can influence its stability include:
-
pH: Extremes in pH (highly acidic or alkaline) can promote hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures will accelerate the rate of any potential degradation pathway.[3]
-
Light: The chlorinated aromatic moiety suggests a potential for photosensitivity, a common characteristic of halogenated aromatic compounds.[4]
-
Oxidizing Agents: The presence of oxidizing agents could lead to the degradation of the pyrrolidine ring or the aromatic system.
Q2: What are the optimal storage conditions for an aqueous stock solution?
For general use, it is recommended to store aqueous stock solutions of this compound under the following conditions:
-
Temperature: Refrigerated (2-8 °C) to minimize thermal degradation.[5]
-
Light: Protected from light, for example, by using amber vials or by wrapping the container in aluminum foil.[4]
-
pH: Buffered to a slightly acidic pH (e.g., pH 4-6) can enhance stability, as the hydrochloride salt form is generally more stable.[1]
-
Atmosphere: For long-term storage, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q3: What are the potential degradation pathways for this molecule in an aqueous solution?
While specific degradation products have not been publicly documented, based on the structure of this compound, several potential degradation pathways can be hypothesized. Such an analysis is a critical component of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
-
Hydrolysis: Under strongly acidic or basic conditions, hydrolysis could potentially occur. While the amide bonds in a pyrrolidinone (an oxidized form of pyrrolidine) are more susceptible, extreme conditions could potentially affect the pyrrolidine ring. More likely is the potential for hydrolysis of the chloro-substituent on the phenyl ring under harsh conditions, though this is generally difficult.[8]
-
Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This could lead to the formation of lactams (pyrrolidinones) or ring-opening products.[9] The presence of transition metals can catalyze such oxidative processes.
-
Photodegradation: Chlorinated aromatic compounds can undergo photodegradation upon exposure to UV light, which can involve the cleavage of the carbon-chlorine bond to form radical species.[4]
Q4: How long can I expect my aqueous stock solution to be stable?
The shelf-life of your aqueous solution will depend on the concentration, storage conditions (pH, temperature, light exposure), and the purity of the starting material. Without specific experimental data, it is impossible to provide a definitive expiration date. It is best practice to prepare fresh solutions for critical experiments. For routine use, a stability study should be conducted under your specific storage conditions. A common approach is to analyze the solution for purity and concentration at set time points (e.g., 1, 2, 4, and 8 weeks) to establish a viable usage period.
Troubleshooting Guide
Issue 1: I am observing a loss of potency or inconsistent results with my compound in cell-based assays over time.
This is a common issue that often points to the degradation of the compound in the stock solution or in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Prepare a Fresh Stock Solution: The simplest first step is to eliminate the stock solution as the variable. Prepare a new solution from the solid compound.
-
Verify Storage Conditions: Ensure the solution is stored at 2-8°C and protected from light.[5]
-
Assess Stability in Assay Media: The pH, temperature (37°C in an incubator), and components of your cell culture medium can accelerate degradation.
-
Protocol: Prepare a solution of your compound in the assay medium at the final working concentration. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Analyze samples at the beginning and end of the incubation period by HPLC to check for degradation.[10]
-
-
Consider pH: If the assay medium is alkaline, it may promote degradation. Consider using a different buffering system if compatible with your cells.
Issue 2: I see extra peaks appearing in my HPLC analysis of an aged solution.
The appearance of new peaks is a strong indicator of degradation. The goal is to identify the cause and prevent it.
Troubleshooting Workflow:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. byjus.com [byjus.com]
- 9. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Testing – KP Pharmaceutical Technology, Inc. [kppt.com]
Technical Support Center: 3-(2-Chlorophenyl)pyrrolidine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-(2-Chlorophenyl)pyrrolidine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to byproduct formation during their synthetic work. As a privileged structure in medicinal chemistry, the purity of the 3-aryl pyrrolidine scaffold is paramount for reliable biological data and downstream applications.[1] This guide provides in-depth, experience-driven answers to common issues, focusing on the identification, troubleshooting, and mitigation of impurities.
Our approach is rooted in a mechanistic understanding of the common synthetic pathways. By understanding why a byproduct forms, we can more effectively prevent its occurrence. This document will serve as a dynamic FAQ and troubleshooting manual to navigate the complexities of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my 3-(2-Chlorophenyl)pyrrolidine synthesis?
The nature of byproducts is intrinsically linked to your chosen synthetic route. However, based on common methods like the cyclization of succinic acid derivatives or palladium-catalyzed arylations, several classes of impurities are frequently observed.
-
Unreacted Starting Materials: Incomplete reactions are a primary source of contamination. Key starting materials to monitor include precursors like (R,S)-2-(2-chlorophenyl)succinic acid or the corresponding pyrroline.[1][2]
-
Ring-Opened Byproducts: If your synthesis involves a pyrrolidine-2,5-dione intermediate (a succinimide), hydrolysis can occur, especially during workup or purification, leading to the corresponding succinic acid derivative.[2][3]
-
Oxidation Products: The pyrrolidine ring, particularly at positions alpha to the nitrogen, is susceptible to oxidation. This can lead to the formation of corresponding lactams (pyrrolidin-2-ones), which will have a distinct carbonyl signal in IR and ¹³C NMR spectra.[4]
-
Redox-Related Impurities: In syntheses employing catalysts like palladium, redox side-reactions can be significant.[1] This may manifest as de-chlorinated product (3-phenylpyrrolidine) or products arising from dimerization of radical intermediates.
-
Positional Isomers: Depending on the synthetic strategy, you may see small quantities of other isomers, such as 2-(2-chlorophenyl)pyrrolidine, though this is less common in targeted 3-substituted syntheses.
Q2: My reaction seems to be complete by TLC, but my final yield is low and the NMR is messy. What's going on?
This common scenario often points to the formation of byproducts with similar polarity to your desired product, making them difficult to distinguish by TLC alone. A "messy" NMR spectrum suggests the presence of multiple, structurally similar compounds.
Causality: High reaction temperatures, prolonged reaction times, or the use of highly reactive reagents can drive the formation of these side products. For instance, syntheses involving heating succinic acid derivatives with amines at high temperatures (e.g., 180°C) can lead to thermal degradation or polymerization.[2] In catalytic reactions, catalyst decomposition or side-reactivity can generate a complex mixture.[1]
Troubleshooting Steps:
-
Re-evaluate your TLC System: Use a solvent system with a different polarity or a combination of solvents to try and resolve the spots. Staining with different reagents (e.g., potassium permanganate) can also help differentiate between product and byproducts.
-
Advanced Analysis: Do not rely solely on TLC. Submit the crude sample for LC-MS analysis. This will reveal the molecular weights of the components in your mixture, providing immediate clues about their identities (e.g., a +16 Da peak suggests oxidation).
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature and monitor for a longer duration.
-
Stoichiometry: Ensure precise measurement of reagents. An excess of a particular reagent can lead to side reactions.
-
Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially if using sensitive catalysts or reagents.
-
Troubleshooting Guide: From Observation to Solution
Issue 1: Multiple spots are observed on the TLC plate post-reaction.
-
Observation: A spot corresponding to the starting material is still present, along with the product spot and potentially new, unidentified spots.
-
Probable Cause & Mechanistic Insight: The reaction has not gone to completion, and side reactions are occurring concurrently. The new spots could be intermediates (e.g., a partially cyclized amide) or degradation products.
-
Recommended Action:
-
Confirm Identities: Scrape the spots from a preparative TLC plate and analyze by mass spectrometry if possible.
-
Drive to Completion: Increase the reaction time or slightly elevate the temperature. If using a catalyst, consider adding a fresh portion.
-
Isolate and Characterize: If side reactions are significant, perform column chromatography on the crude mixture to isolate the main byproduct and characterize it by NMR and MS. Knowing its structure is the key to preventing its formation.
-
Issue 2: The final product mass spectrum shows an unexpected peak at M-35 Da.
-
Observation: A mass peak corresponding to the loss of a chlorine atom is detected.
-
Probable Cause & Mechanistic Insight: This is indicative of a hydrodechlorination side reaction. This is particularly common in reactions involving catalytic hydrogenation or palladium catalysis with a hydride source (like formic acid or isopropanol).[1] The catalyst, intended for another transformation, can actively reduce the aryl chloride bond.
-
Recommended Action:
-
Change Catalyst: If using a palladium catalyst, switch to a different ligand or metal that is less prone to promoting dehalogenation.
-
Modify Hydride Source: If a hydride donor is part of the reaction, consider a milder alternative or use it in stoichiometric amounts rather than as the solvent.
-
Protecting Groups: In some cases, the reaction sequence can be reordered to introduce the chloro-substituent at a later stage.
-
Issue 3: The ¹H NMR spectrum shows broadened signals and a complex aromatic region.
-
Observation: Proton signals, especially N-H or those on the pyrrolidine ring, are broad. The aromatic region integrates for more than the expected 4 protons.
-
Probable Cause & Mechanistic Insight: This could be due to several factors:
-
Rotamers: If an N-substituent is present (like an amide), rotational isomers (rotamers) can exist, leading to signal duplication or broadening.
-
Isomeric Byproducts: The presence of positional isomers or diastereomers will complicate the spectrum.
-
Dimerization: Dimerization of reactive intermediates can lead to complex, high-molecular-weight byproducts.[1]
-
-
Recommended Action:
-
Variable Temperature NMR: Run the NMR experiment at an elevated temperature (e.g., 50-80 °C). If the broadening is due to rotamers or slow conformational exchange, the signals should sharpen.
-
2D NMR: Perform a COSY and HSQC experiment. These can help to map out the connectivity of the different spin systems and distinguish between the desired product and byproducts.
-
Re-purification: The product may require further purification. Try recrystallization from a different solvent system or use preparative HPLC.
-
Data Summary & Analytical Protocols
Table 1: Common Byproducts and Their Characteristics
| Potential Byproduct | Structure | Molecular Weight Change | Key Analytical Signature | Probable Origin |
| Ring-Opened Precursor | 2-(2-chlorophenyl)succinic acid derivative | +18 Da (H₂O) | Presence of a carboxylic acid peak (¹H NMR: broad singlet >10 ppm; IR: broad O-H, C=O stretch). | Incomplete cyclization or hydrolysis of succinimide intermediate. |
| Oxidized Product (Lactam) | 3-(2-Chlorophenyl)pyrrolidin-2-one | +14 Da (O - 2H) | New amide C=O peak (~1680 cm⁻¹ in IR; ~175 ppm in ¹³C NMR). Loss of one CH₂ signal alpha to nitrogen. | Air oxidation or use of oxidizing reagents.[4] |
| De-chlorinated Product | 3-Phenylpyrrolidine | -34.5 Da (Cl for H) | Simpler aromatic NMR pattern (potential for higher symmetry). Mass spectrum confirms loss of chlorine isotope pattern. | Reductive side reaction, common in catalytic hydrogenations.[1] |
| Dimerized Product | Varies | ~2x Product Mass | Complex, low-intensity NMR signals. High mass peak in MS (ESI or MALDI). | Radical or other reactive intermediates.[1] |
Experimental Protocols
Protocol 1: Rapid Byproduct Screening by TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot the crude mixture, the starting material(s), and a co-spot (crude + starting material) on the plate.
-
Elution: Develop the plate in a sealed tank with an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The ideal system should give the product an Rf value of ~0.3-0.4.
-
Visualization:
-
Visualize under UV light (254 nm).
-
Stain the plate by dipping it into a potassium permanganate (KMnO₄) solution. This stain is highly effective for visualizing compounds that can be oxidized, such as amines and alcohols.
-
-
Interpretation: Compare the spots. The presence of multiple spots in the crude lane that are not present in the starting material lane indicates byproduct formation. The co-spot helps confirm the identity of the starting material.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Sample Preparation: Dissolve ~1-2 mg of the crude product in 1 mL of a volatile solvent like Ethyl Acetate or Methanol.
-
Filtration: Filter the sample through a syringe filter (0.22 µm) to remove any particulate matter that could clog the injector.
-
Derivatization (Optional but Recommended): For compounds containing N-H bonds, derivatization can improve peak shape and volatility. A common method is silylation: Add 50 µL of BSTFA with 1% TMCS to the sample vial, cap tightly, and heat at 60 °C for 30 minutes.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Analysis: Analyze the resulting chromatogram. Identify the molecular ion peak (M⁺) for each component and compare it to the expected mass of the product and potential byproducts listed in Table 1. Check for the characteristic chlorine isotope pattern (M⁺ and M+2 peaks in an ~3:1 ratio).
Visualizing Reaction & Byproduct Pathways
Diagram 1: Generalized Synthetic Pathway
Caption: Common synthetic routes to 3-(2-chlorophenyl)pyrrolidine.
Diagram 2: Formation of Key Byproducts
Caption: Major side reactions leading to common impurities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2-Chlorophenyl)pyrrolidine Reactions
Welcome to the technical support center for reactions involving 3-(2-Chlorophenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic transformations. The unique electronic and steric properties of this substituted pyrrolidine often present specific challenges. This resource aims to explain the causality behind these issues and offer field-proven solutions.
Section 1: General Handling and FAQs
This section covers foundational questions about the reagent itself.
Q1: How should I store and handle 3-(2-Chlorophenyl)pyrrolidine?
A: 3-(2-Chlorophenyl)pyrrolidine is typically supplied as a hydrochloride salt, which is a stable, crystalline solid.[1] The free base can be hygroscopic and may absorb atmospheric CO₂ over time.
-
Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (0-8 °C) is recommended.[1]
-
Handling the Free Base: If you generate the free base, it is best to use it immediately. If storage is necessary, keep it under an inert atmosphere (Nitrogen or Argon) to prevent degradation.
Q2: How do I convert the hydrochloride salt to the free base?
A: The free base is typically generated just before use via a standard aqueous workup.
Protocol: Free Base Generation
-
Dissolve the 3-(2-Chlorophenyl)pyrrolidine hydrochloride salt in water.
-
Cool the solution in an ice bath.
-
Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic (pH > 10).
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is often an oil.
Section 2: Troubleshooting N-Alkylation Reactions
N-alkylation is one of the most common reactions performed with this secondary amine. Challenges often arise from its moderate nucleophilicity and steric hindrance.
Q1: My N-alkylation reaction with an alkyl halide is slow or stalling. What are the primary causes?
A: This is a frequent issue. The nucleophilicity of the pyrrolidine nitrogen is reduced by the electron-withdrawing effect of the 2-chlorophenyl group. Furthermore, the phenyl ring provides significant steric hindrance around the nitrogen atom.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base is critical for ensuring the amine is deprotonated and maximally nucleophilic. For a simple alkylation, a base is not strictly required, but it scavenges the H-X generated, preventing the formation of the unreactive ammonium salt.[2]
-
Weak Bases (e.g., K₂CO₃): Often insufficient, leading to slow reactions.
-
Stronger, Non-Nucleophilic Bases (e.g., DIPEA, Proton Sponge): Preferred choices. They effectively scavenge acid without competing in the alkylation.
-
Strong Bases (e.g., NaH): Use sodium hydride to fully deprotonate the pyrrolidine, forming the highly nucleophilic amide anion. This is particularly effective for less reactive alkylating agents like alkyl chlorides.[3]
-
-
Increase Reaction Temperature: Heating the reaction (e.g., to 60-80 °C in DMF or DMSO) can provide the necessary activation energy to overcome steric and electronic barriers.
-
Check Your Alkylating Agent: The leaving group's ability is paramount. The reactivity order is I > Br > OTs > Cl.[3] If you are using an alkyl chloride, switching to the bromide or iodide will significantly accelerate the reaction.
-
Solvent Choice: The solvent can dramatically influence Sₙ2 reaction rates.
-
Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are excellent choices as they solvate the cation but not the amine nucleophile, increasing its effective reactivity.[3]
-
Comparative Data: N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature | Expected Outcome |
| Benzyl Chloride | K₂CO₃ | Acetonitrile | Reflux | Slow to moderate conversion. |
| Benzyl Bromide | DIPEA | DMF | 80 °C | Good conversion, cleaner reaction. |
| Benzyl Bromide | NaH | THF/DMF | Room Temp → 60 °C | Fast reaction, high yield. |
Section 3: Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and avoids the over-alkylation issues sometimes seen with alkyl halides.[4] The key is the formation of an iminium ion intermediate, which is then reduced.
Q1: My reductive amination is giving low yields. What's going wrong?
A: Low yields in reductive amination with a secondary amine like 3-(2-chlorophenyl)pyrrolidine typically point to issues with iminium ion formation or the choice of reducing agent.
Causality and Solutions:
-
Iminium Ion Formation: The condensation of a secondary amine with a ketone or aldehyde to form an iminium ion is often the rate-limiting step and is acid-catalyzed.[4]
-
Action: Add a catalytic amount of a weak acid, like acetic acid, to your reaction mixture. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial condensation. Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.[5]
-
Sodium Borohydride (NaBH₄): Can reduce the starting aldehyde/ketone, leading to alcohol byproducts and lower yields.[6][7]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice.[4] It is a milder, more selective reducing agent that readily reduces the iminium ion intermediate but is much slower to react with the starting carbonyl. It also tolerates the mildly acidic conditions needed for iminium formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Also effective and selective, but STAB is generally preferred due to the toxicity concerns associated with cyanide.[5]
-
Workflow for Troubleshooting Reductive Amination
References
Technical Support Center: Optimizing N-Alkylation of 3-(2-Chlorophenyl)pyrrolidine
Welcome to the technical support guide for the N-alkylation of 3-(2-chlorophenyl)pyrrolidine. This document is designed for researchers, medicinal chemists, and process development professionals to provide actionable insights, troubleshooting strategies, and answers to frequently encountered challenges in this specific synthetic transformation. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Challenge of N-Alkylation
The N-alkylation of secondary amines like 3-(2-chlorophenyl)pyrrolidine is a cornerstone transformation in medicinal chemistry for generating novel molecular entities. While seemingly straightforward as an SN2 reaction, this process is fraught with potential complications. The nucleophilicity of the secondary amine, steric hindrance from the chlorophenyl group, and the reactivity of the alkylating agent create a delicate balance that must be carefully managed to achieve high yield and purity. Common issues include incomplete conversion, formation of elimination byproducts, and challenging purifications. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the N-alkylation of 3-(2-chlorophenyl)pyrrolidine?
A1: Success hinges on the careful selection and optimization of four key parameters: the base , the solvent , the reaction temperature , and the nature of the alkylating agent's leaving group . These factors are interdependent and must be considered holistically. A strong base might be ineffective in a solvent where it is insoluble, and an optimal temperature for a reactive alkyl iodide could be insufficient for a less reactive alkyl chloride.
Q2: How do I select an appropriate base for this reaction?
A2: The base's primary role is to neutralize the acid (HX) generated during the reaction, driving the equilibrium towards the product.[1] For a secondary amine like 3-(2-chlorophenyl)pyrrolidine, a moderately strong, non-nucleophilic base is typically required.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent starting points. Potassium carbonate (K₂CO₃) is a cost-effective and common choice.[2][3] Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often accelerating reactions with less reactive electrophiles.[1]
-
Stronger Bases (NaH, tBuOK): For particularly unreactive alkylating agents or when forcing conditions are needed, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) can be employed.[1][4] However, they increase the risk of elimination side reactions with susceptible alkyl halides. Use with caution and ensure strictly anhydrous conditions, as they react violently with water.[4][5]
-
Organic Amines (DIPEA, Et₃N): Hindered organic bases like diisopropylethylamine (DIPEA) can be used, but they are generally weaker and may be insufficient to drive the reaction to completion unless the alkylating agent is very reactive.
Q3: What is the impact of solvent choice on the reaction outcome?
A3: The solvent significantly influences reaction rate and selectivity by affecting the solubility of reactants and stabilizing transition states.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common and effective choices for SN2 reactions.[1][2] They are excellent at solvating the cation of the base and the transition state, accelerating the reaction. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective for dissolving inorganic bases and enabling reactions at higher temperatures.[2][5] Acetonitrile (ACN) is another good option, especially for reactions at or below its reflux temperature (82 °C).[3]
-
Ethereal Solvents (THF): Tetrahydrofuran (THF) is suitable when strong bases like NaH are used, but the solubility of inorganic carbonates is limited.[4]
-
Alcohols or Protic Solvents: These should generally be avoided. Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[2]
Q4: Can over-alkylation to a quaternary ammonium salt be an issue?
A4: While the N-alkylation of a secondary amine to a tertiary amine does not increase nucleophilicity as dramatically as primary to secondary, subsequent quaternization can still occur, particularly with highly reactive alkylating agents (e.g., methyl iodide) or under forcing conditions.[3][6] The steric hindrance provided by the newly introduced alkyl group and the existing 3-(2-chlorophenyl)pyrrolidine structure generally slows this process down.[6] To minimize this risk, avoid a large excess of the alkylating agent and monitor the reaction closely.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC/LC-MS analysis shows a significant amount of unreacted 3-(2-chlorophenyl)pyrrolidine, even after prolonged reaction time. What should I do?
A: This is the most common issue and typically points to insufficient reaction activation. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation:
-
Re-evaluate the Base: If you are using K₂CO₃, it may not be strong enough. Switching to Cs₂CO₃ can provide a significant rate enhancement.[1] If that fails, a stronger base like NaH may be necessary, but ensure your reagents and solvent are anhydrous.[4][5]
-
Improve Solubility: Poor solubility of the base or starting material can starve the reaction.[5] Switching from a solvent like acetonitrile to a more powerful polar aprotic solvent like DMF or DMSO can dramatically improve solubility and reaction rates.[2][7]
-
Increase Temperature: Many N-alkylation reactions are slow at room temperature and require heating.[2] Gradually increase the temperature in 20 °C increments. Be mindful of the solvent's boiling point and potential for byproduct formation at higher temperatures.[8]
-
Enhance Electrophile Reactivity: The leaving group ability follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.[5] Switching to the corresponding bromide or iodide will significantly increase the reaction rate.
-
Use a Catalytic Additive: Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive alkyl iodide, often accelerating the reaction.[3][9]
Problem 2: A Major Side Product is Observed
Q: My reaction produces a significant byproduct. How can I identify and eliminate it?
A: The most likely byproduct is from an elimination (E2) reaction of the alkylating agent, especially if it is a secondary or tertiary halide.
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
Mitigation Strategies:
-
Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more favored at elevated temperatures.[10] Reducing the reaction temperature may suppress the E2 pathway.
-
Use a Weaker/Bulkier Base: Very strong or sterically hindered bases are more likely to act as bases rather than nucleophiles. If using NaH or tBuOK, consider switching to a carbonate base like K₂CO₃ or Cs₂CO₃.
-
Change the Alkylating Agent: If possible, switch from a secondary or tertiary alkyl halide to a primary one, which is much less prone to elimination.
Problem 3: The Reaction is Messy and Purification is Difficult
Q: My crude reaction mixture shows multiple spots on TLC, and the desired product is difficult to separate by column chromatography. What can I do?
A: A messy reaction profile can result from substrate/product decomposition at high temperatures or the formation of multiple byproducts.
-
Re-run at Lower Temperature: First, attempt the reaction at a lower temperature for a longer period. This can often provide a cleaner reaction profile.
-
Stoichiometry Control: Use a precise stoichiometry. A slight excess (1.05-1.2 equivalents) of the alkylating agent is common, but a large excess can lead to side reactions.[7]
-
Purification Strategy: If the polarities of your starting material and product are very similar, consider a different purification technique. Options include:
-
Acid-Base Extraction: Tertiary amines can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.
-
Derivatization: If all else fails, sometimes a temporary derivatization of the product can alter its polarity enough for separation, followed by a deprotection step. This is a last resort due to the extra steps involved.
-
Optimized Reaction Parameters & General Protocol
The following table provides a starting point for optimizing your reaction conditions.
| Parameter | Recommended Options | Rationale & Considerations |
| Base | K₂CO₃ (2 eq.), Cs₂CO₃ (1.5-2 eq.) | Carbonates are generally effective and minimize elimination. Cs₂CO₃ is stronger and more soluble.[1][2] |
| Solvent | DMF, Acetonitrile (ACN), DMSO | Polar aprotic solvents are ideal. DMF and DMSO offer excellent solubility and high boiling points for sluggish reactions.[1][2] |
| Temperature | 60-100 °C | Start around 60-80 °C and increase if necessary. Monitor for decomposition at higher temperatures.[2] |
| Alkylating Agent | R-I > R-Br >> R-Cl | Iodides are most reactive but also most expensive. Bromides offer a good balance of reactivity and stability.[5] |
| Additives | NaI or TBAI (0.1 eq.) | Recommended when using alkyl chlorides or bromides to catalytically generate the more reactive iodide in situ.[3][9] |
General Experimental Protocol
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(2-chlorophenyl)pyrrolidine (1.0 eq.).
-
Reagent Addition: Add the chosen solvent (e.g., DMF, ~0.1-0.2 M concentration) followed by the base (e.g., K₂CO₃, 2.0 eq.) and any catalytic additive (e.g., NaI, 0.1 eq.).
-
Alkylation: Stir the suspension at room temperature for 15 minutes. Add the alkyl halide (1.1 eq.) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. thalesnano.com [thalesnano.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
minimizing side reactions in the synthesis of 3-(2-Chlorophenyl)pyrrolidine analogs
A Guide for Researchers on Minimizing Side Reactions
Welcome to the technical support center for the synthesis of 3-(2-Chlorophenyl)pyrrolidine analogs. As a Senior Application Scientist, I have designed this guide to address the common challenges and side reactions encountered during the synthesis of this important structural motif, which is prevalent in many bioactive compounds and pharmaceutical candidates.[1] This resource provides in-depth, field-proven insights in a troubleshooting, question-and-answer format to help you optimize your synthetic routes, improve yields, and minimize impurities.
Section 1: General Troubleshooting & Best Practices
Before diving into specific reaction types, it's crucial to establish a foundation of good laboratory practice. Many "side reactions" can be traced back to fundamental issues.
FAQ: My reaction is giving low or inconsistent yields, even when I follow the literature protocol. Where should I start looking for a problem?
The Diagnosis: Inconsistency often points to issues with reagents or reaction setup rather than a fundamental flaw in the chemical transformation itself. The primary culprits are often solvent purity, reagent quality, and atmospheric control.
The Solution & Protocol:
-
Solvent Purity Check:
-
Problem: Anhydrous reactions are highly sensitive to water. Solvents from freshly opened bottles are reliable, but partially used bottles or solvent purification systems can be sources of contamination. Peroxides in ethers (like THF or Dioxane) can quench catalysts and intermediates.
-
Protocol: Always use freshly distilled, anhydrous-grade solvents stored over molecular sieves. For particularly sensitive reactions like palladium-catalyzed couplings, it is recommended to degas the solvent thoroughly. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique (3 cycles).
-
-
Reagent Quality Assessment:
-
Problem: Liquid reagents like amines or aldehydes can oxidize over time. Solid reagents, especially bases like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu), can be deactivated by atmospheric moisture.
-
Protocol: Use freshly opened reagents whenever possible. If using an older bottle of a solid base, verify its activity. For NaH, this can be done by carefully adding a small, known amount to a protic solvent and observing the expected hydrogen evolution. For liquid starting materials, purification by distillation or column chromatography may be necessary if impurities are suspected.
-
-
Atmospheric Control:
-
Problem: Many organometallic catalysts (e.g., Palladium(0) species) and reactive intermediates are sensitive to oxygen and moisture.
-
Protocol: Assemble your glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction, using a bubbler or balloon. For transfers of air-sensitive reagents, use syringe techniques (e.g., for organolithium reagents) or perform the transfer in a glovebox.
-
Section 2: Troubleshooting Reductive Amination Routes
Reductive amination is a cornerstone for constructing the pyrrolidine ring from a 1,4-dicarbonyl compound (or a keto-acid equivalent) and a primary amine. While powerful, several competing pathways exist.[2][3]
FAQ: I am synthesizing a 2,5-disubstituted-N-arylpyrrolidine from a 1,4-diketone and an aniline derivative. My main impurity is a pyrrole. How can I prevent this?
The Diagnosis: You are observing the Paal-Knorr pyrrole synthesis, a classic acid-catalyzed condensation of a 1,4-diketone and a primary amine.[2] This reaction competes directly with the desired double reductive amination pathway. The formation of the pyrrole is favored by conditions that promote dehydration and aromatization, such as high temperatures and strong Brønsted or Lewis acids.
The Solution & Protocol: The key is to favor the formation and reduction of the intermediate imines/enamines over the cyclization-dehydration pathway leading to the aromatic pyrrole.
-
Choice of Reducing Agent: Use a hydride source that is effective at a neutral or slightly basic pH.
-
Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions needed for imine formation, but not acidic enough to strongly promote pyrrole formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
Avoid: Catalytic hydrogenation (e.g., H₂/Pd-C) at high temperatures or the use of strong reducing agents like LiAlH₄ in the initial step can sometimes favor side reactions if the cyclization intermediates are not managed correctly.
-
-
pH Control: Maintain the reaction pH between 5 and 7. This range is optimal for the formation of the initial iminium ion without strongly promoting the acid-catalyzed dehydration required for pyrrole formation. Acetic acid is a common and effective additive for this purpose.
-
Temperature Management: Run the reaction at room temperature or below (0 °C). Higher temperatures provide the activation energy needed for the elimination of water and subsequent aromatization to the pyrrole.[2]
Troubleshooting Workflow: Reductive Amination vs. Paal-Knorr
Caption: Troubleshooting workflow for pyrrole byproduct formation.
Section 3: Minimizing Side Reactions in Palladium-Catalyzed Couplings
The Buchwald-Hartwig amination is a powerful method for forming the C-N bond, for instance, by coupling a pyrrolidine with 1-bromo-2-chlorobenzene or a related aryl halide.[4] However, the catalytic cycle is complex, and side reactions can diminish yield.
FAQ: In my Buchwald-Hartwig reaction to couple pyrrolidine with 1-bromo-2-chlorobenzene, I see a significant amount of chlorobenzene in my crude product. What is this side reaction and how can I prevent it?
The Diagnosis: This side product arises from hydrodehalogenation , where the aryl halide is reduced (the halogen is replaced by hydrogen) instead of coupled.[4] In the context of the Buchwald-Hartwig catalytic cycle, this often occurs via a competing β-hydride elimination pathway from the palladium-amide intermediate. This side reaction is highly dependent on the choice of ligand, base, and temperature.
The Solution & Protocol: The goal is to promote the desired reductive elimination step over the undesired β-hydride elimination.
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich "Buchwald ligands" are designed to accelerate reductive elimination.
-
Recommended: For coupling with a secondary amine like pyrrolidine, ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[5] These bulky ligands create a coordinatively saturated palladium center that favors the C-N bond-forming step.
-
Avoid: Less bulky ligands like P(o-tol)₃ or P(tBu)₃ may be less effective in preventing this side reaction.[6]
-
-
Base Selection: The base plays a role in both the deprotonation of the amine and the overall stability of the catalytic species.
-
Recommended: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective. Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent choice, especially for substrates with base-sensitive functional groups.[5]
-
Considerations: Weaker bases like K₂CO₃ or Cs₂CO₃ often require higher temperatures and can lead to lower reaction rates, potentially allowing more time for side reactions to occur.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C). Excessive heat can promote β-hydride elimination.
Catalytic Cycle: Desired vs. Undesired Pathways
Caption: Competing pathways in the Buchwald-Hartwig catalytic cycle.
Comparative Data for Buchwald-Hartwig Conditions
| Catalyst/Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ | Cs₂CO₃ | 110 | 45 | 30 | [6] |
| Pd(OAc)₂ / XPhos | NaOtBu | 90 | 92 | <5 | [4][7] |
| Pd(OAc)₂ / RuPhos | LiHMDS | 80 | 88 | <7 | [5] |
Note: Yields are representative and can vary based on the specific substrate.
Section 4: Preventing N-Alkylation Side Reactions
For many applications, the pyrrolidine nitrogen must be functionalized, often via N-alkylation with an alkyl halide. A common and frustrating side reaction is over-alkylation.
FAQ: I am trying to perform a simple N-alkylation on my 3-(2-chlorophenyl)pyrrolidine, but I'm getting a white precipitate and my desired product yield is low. What is happening?
The Diagnosis: You are likely observing quaternization , where the newly formed tertiary amine acts as a nucleophile and reacts with a second molecule of the alkyl halide.[8] This forms a quaternary ammonium salt, which is often insoluble in common organic solvents and precipitates from the reaction mixture. This is especially problematic when using reactive alkylating agents like methyl iodide or benzyl bromide.
The Solution & Protocol: The key is to control the stoichiometry and reactivity to favor the mono-alkylation product.
-
Control Stoichiometry:
-
Protocol: Use the pyrrolidine starting material as the limiting reagent. Add the alkylating agent (1.0-1.1 equivalents) slowly, ideally via syringe pump, to a solution of the pyrrolidine and a non-nucleophilic base. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second reaction.
-
-
Choice of Base:
-
Protocol: Use a hindered, non-nucleophilic base to scavenge the acid (e.g., HBr, HCl) byproduct. Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice. Inorganic bases like potassium carbonate (K₂CO₃) are also widely used and can be easily filtered off after the reaction.[8] Avoid using the starting pyrrolidine itself as the base, as this requires at least 2 equivalents and complicates purification.
-
-
Monitor the Reaction Closely:
-
Protocol: Follow the reaction by Thin Layer Chromatography (TLC) or LCMS. As soon as the starting material is consumed, quench the reaction to prevent further alkylation.
-
Recommended N-Alkylation Protocol:
-
Dissolve 3-(2-chlorophenyl)pyrrolidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature.
-
Add the alkyl halide (1.05 eq) dropwise over 30 minutes.
-
Monitor the reaction by TLC every hour.
-
Upon consumption of the starting material (typically 2-6 hours), filter off the K₂CO₃.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the desired N-alkylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(2-Chlorophenyl)pyrrolidine and 3-(3-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of 3-(2-Chlorophenyl)pyrrolidine and 3-(3-Chlorophenyl)pyrrolidine. By synthesizing available experimental data and established structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to select the appropriate chemical scaffold for their specific research and development objectives.
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold and Positional Isomerism
The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system. Its rigid, three-dimensional structure allows for precise orientation of the aryl group, facilitating specific interactions with various receptors and transporters. Pyrrolidine-containing compounds have been identified as potent inhibitors of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[1][2]. As such, they are key pharmacophores in the development of treatments for depression, ADHD, and other neuropsychiatric disorders[3][4][5].
The biological activity of 3-arylpyrrolidines is highly sensitive to the substitution pattern on the phenyl ring. The position of a substituent, such as a chlorine atom, can dramatically alter a compound's potency, selectivity, and overall pharmacological profile. This guide focuses on two such positional isomers: 3-(2-Chlorophenyl)pyrrolidine and 3-(3-Chlorophenyl)pyrrolidine. The seemingly minor shift of the chlorine atom from the ortho (2-position) to the meta (3-position) of the phenyl ring can have profound implications for the molecule's interaction with its biological targets. Understanding these differences is crucial for the rational design of novel therapeutics.
Comparative Analysis of Biological Activity
Inferred Monoamine Reuptake Inhibition
The 3-phenylpyrrolidine scaffold is a well-established motif in the design of dopamine reuptake inhibitors (DRIs)[1]. The position of substituents on the phenyl ring is a key determinant of affinity for the dopamine transporter. A study on substituted analogues of methylphenidate, which also features a phenyl ring interacting with monoamine transporters, revealed that meta-halogen substitution generally increases affinity for the dopamine transporter, whereas ortho-substitution leads to a considerable decrease in affinity[6].
This effect can be attributed to the specific topology of the DAT binding pocket. The ortho position is more sterically hindered, and a substituent at this position can clash with amino acid residues, preventing an optimal binding conformation. In contrast, the meta position is often more accommodating, allowing for favorable interactions that can enhance binding affinity.
Based on these established SAR principles, the following activity profile can be inferred:
| Compound | Inferred Primary Target | Inferred Potency | Rationale |
| 3-(2-Chlorophenyl)pyrrolidine | Dopamine Transporter (DAT) | Lower | Ortho-substitution is known to decrease affinity for DAT due to steric hindrance in the binding pocket, as observed in related compound series[6]. |
| 3-(3-Chlorophenyl)pyrrolidine | Dopamine Transporter (DAT) | Higher | Meta-halogen substitution has been shown to increase affinity for DAT in analogous compounds[6]. |
It is important to note that while DAT is the likely primary target for this scaffold, activity at NET and SERT is also possible. The affinities at these transporters are also expected to be influenced by the chlorine position, with para-chloro substitution in some amphetamine and cathinone series increasing potency at SERT[7].
Experimental Data on Anticonvulsant and Antinociceptive Activity of Derivatives
A direct comparison of the biological effects of the ortho- and meta-chlorophenyl isomers has been conducted on a series of pyrrolidine-2,5-dione-acetamide derivatives. This study provides valuable experimental data on how the position of the chlorine atom influences activity in a different therapeutic context.
The study synthesized two series of compounds, one with the chlorine atom at the ortho position (Series I) and the other at the meta position (Series II) of the phenyl ring at the 3-position of the pyrrolidine-2,5-dione core. These compounds were evaluated for their anticonvulsant and antinociceptive properties.
The most active compound identified in the study was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (a Series I compound), which demonstrated significantly higher potency in the maximal electroshock (MES) and 6 Hz seizure tests compared to the reference drug, valproic acid. This suggests that for this particular scaffold and biological target (likely voltage-gated sodium and calcium channels), the ortho-chloro substitution is more favorable for activity.
Table 1: Comparative Anticonvulsant Activity of Representative Derivatives
| Compound Series | Chlorine Position | Representative Compound | Anticonvulsant Activity (MES Test) | Anticonvulsant Activity (6 Hz Test) |
| Series I | ortho (2-position) | 6 | ED₅₀ = 68.30 mg/kg | ED₅₀ = 28.20 mg/kg |
| Series II | meta (3-position) | 19 | Weaker activity | ED₅₀ slightly better than valproic acid |
This finding contrasts with the inferred activity at the dopamine transporter, highlighting the principle that the optimal substitution pattern is highly dependent on the specific biological target. While the meta position may be favorable for DAT binding, the ortho position appears to be more advantageous for interaction with the targets involved in the anticonvulsant activity of these particular derivatives.
Structure-Activity Relationship (SAR) Insights
The observed and inferred differences in activity between 3-(2-Chlorophenyl)pyrrolidine and 3-(3-Chlorophenyl)pyrrolidine and their derivatives can be explained by key SAR principles:
-
Steric Hindrance: The size and position of substituents on the phenyl ring can physically obstruct the molecule from fitting optimally into a binding pocket. The ortho position is particularly sensitive to steric bulk, which can lead to a significant loss of affinity if the binding site is constrained in that region[6]. This is the likely reason for the inferred lower potency of 3-(2-Chlorophenyl)pyrrolidine at the dopamine transporter.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom alters the electronic properties of the phenyl ring. This can influence electrostatic and hydrophobic interactions with the target protein. The position of the chlorine atom determines how these electronic effects are distributed across the ring, which can in turn affect binding affinity.
-
Conformational Restriction: The pyrrolidine ring imposes a degree of conformational rigidity on the molecule. The interaction between the chlorine atom and the pyrrolidine ring can influence the preferred conformation of the phenyl group, which must be compatible with the binding site for high-affinity interaction.
Experimental Protocols
To facilitate further research and direct comparison of these compounds, the following are detailed protocols for key assays.
Monoamine Transporter Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Workflow Diagram
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use cell lines stably expressing human DAT, NET, or SERT.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (for non-specific binding) or the test compound at various concentrations.
-
50 µL of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET, brainstem for SERT).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).
-
Resuspend the pellet in an appropriate physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) in the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific uptake in the presence of a high concentration of a selective inhibitor for the respective transporter.
-
Calculate the IC₅₀ value for uptake inhibition by non-linear regression analysis of the dose-response curve.
-
Conclusion and Future Directions
The comparative analysis of 3-(2-Chlorophenyl)pyrrolidine and 3-(3-Chlorophenyl)pyrrolidine underscores the critical role of positional isomerism in determining biological activity. Based on established structure-activity relationships, it is inferred that the 3-(3-Chlorophenyl)pyrrolidine isomer is likely to be a more potent inhibitor of the dopamine transporter due to more favorable steric and electronic properties within the DAT binding site. Conversely, experimental data on derivatives of these compounds in the context of anticonvulsant activity suggest that 3-(2-Chlorophenyl)pyrrolidine may be a more promising scaffold for targets such as voltage-gated ion channels.
This guide highlights a significant knowledge gap: the lack of direct comparative data on the monoamine transporter affinities of these two fundamental chemical scaffolds. Future research should prioritize the direct in vitro characterization of these compounds to confirm the inferred activities and provide a solid foundation for the development of more selective and potent CNS-active agents. Such studies will be invaluable for researchers in medicinal chemistry and pharmacology, enabling more informed decisions in the design of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorophenylpyrrolidine Isomers: Unraveling Structure-Activity Relationships in Drug Discovery
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The chlorophenylpyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological effects. However, the seemingly subtle variation in the positioning of the chlorine atom on the phenyl ring, or the attachment point to the pyrrolidine ring, can dramatically alter the compound's biological profile. This guide provides an in-depth, objective comparison of the biological effects of chlorophenylpyrrolidine isomers, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.
The Chlorophenylpyrrolidine Core: A Versatile Pharmacophore
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in numerous natural products and synthetic drugs. Its conformational flexibility allows it to interact with a variety of biological targets. The addition of a chlorophenyl group introduces specific steric and electronic properties that can modulate binding affinity, selectivity, and pharmacokinetic parameters. The position of the chlorine atom (ortho, meta, or para) on the phenyl ring dictates the molecule's overall shape and electronic distribution, leading to distinct biological consequences.
Comparative Biological Activities of Chlorophenylpyrrolidine Isomers
This section will delve into the known biological activities of different chlorophenylpyrrolidine isomers, drawing comparisons where data is available. The primary focus will be on anticonvulsant, analgesic, and neuroprotective effects, as these are the most extensively studied areas for this class of compounds.
Anticonvulsant and Analgesic Properties: A Tale of Two Isomers
A study on a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives provides a direct comparison between the ortho- and meta-isomers for anticonvulsant and analgesic activities.[1]
Key Findings:
-
Ortho- vs. Meta-Isomers: In a series of synthesized compounds, the 3-(2-chlorophenyl) derivatives (ortho-isomers) generally displayed different activity profiles compared to their 3-(3-chlorophenyl) counterparts (meta-isomers).[1]
-
Superior Anticonvulsant Activity: The most potent compound identified in the study was a 3-(2-chlorophenyl) derivative, which exhibited a significantly better protective index than the reference drug valproic acid in the maximal electroshock (MES) and 6 Hz seizure models.[1]
-
Analgesic Potential: Selected potent anticonvulsant compounds from both the ortho- and meta-isomer series also demonstrated antinociceptive activity in a formalin model of tonic pain.[1]
The enhanced activity of the ortho-substituted isomer in this series suggests that the steric hindrance and electronic effects imposed by the chlorine atom in the ortho position may favor a more optimal interaction with the biological target, which was proposed to be neuronal voltage-sensitive sodium and L-type calcium channels.[1]
Neuroprotective and GABAergic Activity: The Para-Isomer
Research into 3-(4-chlorophenyl)pyrrolidine (the para-isomer) has highlighted its potential as a neuroprotective agent and a prodrug for GABAergic compounds.[2][3]
-
Prodrug Concept: 3-(p-chlorophenyl)pyrrolidine has been investigated as a prodrug that can be metabolized in the body to active GABAergic agents, such as baclofen.[3] This metabolic pathway involves the oxidation of the pyrrolidine ring.
-
Metabolic Pathways: Studies using rat liver and brain homogenates have shown that 3-(p-chlorophenyl)pyrrolidine is converted to both lactam and amino acid metabolites. The formation of these metabolites is crucial for its biological activity.[3]
-
Potential for Neuroprotection: The derivatives of 3-(4-chlorophenyl)pyrrolidine have been suggested to offer protection against neuronal damage caused by oxidative stress.[2]
The para-position of the chlorine atom in this context appears to be favorable for the desired metabolic conversions and subsequent neuroprotective effects.
Data Summary: A Comparative Overview
| Isomer Position | Primary Biological Activity | Key Experimental Findings | Putative Mechanism of Action | Reference |
| Ortho (2-chloro) | Anticonvulsant, Analgesic | Showed superior anticonvulsant activity in MES and 6 Hz seizure models compared to the meta-isomer in a specific derivative series.[1] | Interaction with voltage-gated sodium and L-type calcium channels.[1] | [1] |
| Meta (3-chloro) | Anticonvulsant, Analgesic | Exhibited anticonvulsant and analgesic properties, though generally less potent than the ortho-isomer in the studied series.[1] | Likely similar to the ortho-isomer, with modulation by the different substitution pattern. | [1] |
| Para (4-chloro) | Neuroprotective, GABAergic Prodrug | Metabolized to active GABAergic compounds like baclofen.[3] Derivatives show potential in protecting against oxidative neuronal damage.[2] | Conversion to GABA receptor agonists. | [2][3] |
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment used to evaluate the anticonvulsant activity of these compounds.
Maximal Electroshock (MES) Seizure Test
This protocol is a standard and widely used model for screening potential anticonvulsant drugs.
Objective: To assess the ability of a test compound to prevent the tonic hind limb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Corneal electrodes
-
Electroshock apparatus
-
Test compounds (chlorophenylpyrrolidine isomers)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Experimental animals (e.g., male Swiss mice, 20-25 g)
-
Positive control (e.g., Phenytoin, Valproic Acid)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 7 days prior to the experiment.
-
Compound Administration:
-
Divide animals into groups (vehicle control, positive control, and test compound groups).
-
Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock (e.g., 30-60 minutes).
-
-
Electroshock Induction:
-
Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
-
Observation:
-
Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind limb extension. The extension of the hind limbs in a straight line at an angle greater than 90 degrees to the torso is considered a positive endpoint.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group that are protected from the tonic hind limb extension.
-
Determine the ED50 (the dose that protects 50% of the animals) for active compounds using a probit analysis.
-
Causality and Self-Validation:
The MES test is a robust model because the all-or-none nature of the tonic hind limb extension provides a clear and objective endpoint. The inclusion of a vehicle control group ensures that the observed effects are due to the test compound and not the administration vehicle. The positive control group validates the experimental setup and the responsiveness of the animal strain to known anticonvulsant drugs.
Logical Relationships and Experimental Workflow
The following diagram illustrates the typical workflow for the initial screening and characterization of novel chlorophenylpyrrolidine isomers for anticonvulsant activity.
Caption: Workflow for anticonvulsant drug discovery using chlorophenylpyrrolidine isomers.
Conclusion and Future Directions
The available evidence clearly indicates that the isomeric form of chlorophenylpyrrolidine is a critical determinant of its biological activity. While direct comparative studies across all isomers are limited, the existing data allows for a rational approach to designing new derivatives. The ortho-chlorophenyl substitution appears promising for anticonvulsant activity, while the para-substitution is more suited for developing neuroprotective agents and GABAergic prodrugs.
Future research should focus on a systematic, head-to-head comparison of a series of ortho-, meta-, and para-chlorophenylpyrrolidine derivatives in a standardized panel of in vitro and in vivo assays. This would provide a more complete picture of the structure-activity relationships and enable the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy 3-(4-Chlorophenyl)pyrrolidine | 120418-62-4 [smolecule.com]
- 3. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Phenylpyrrolidine Derivatives as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, particularly for targeting the central nervous system. Its rigid, three-dimensional structure provides an excellent framework for designing potent and selective ligands for monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating a host of psychiatric and neurological disorders, including depression, ADHD, and substance use disorders.[3][4]
This guide offers a deep dive into the structure-activity relationships (SAR) of 3-phenylpyrrolidine derivatives. We will move beyond a simple listing of data to explore the causal relationships between specific structural modifications and their resulting biological activity, providing field-proven experimental protocols and mechanistic insights to inform rational drug design.
The Core Scaffold: Unpacking the SAR of 3-Phenylpyrrolidine
The potency and selectivity of 3-phenylpyrrolidine derivatives are exquisitely sensitive to substitutions on both the pyrrolidine nitrogen (N-substitution) and the phenyl ring. By systematically modifying these positions, medicinal chemists can fine-tune a compound's affinity for DAT, SERT, and NET.
Key Structural Insights:
-
N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is a critical determinant of potency. Small, lipophilic groups are often favored.
-
Phenyl Ring Substitution: The position and electronic properties of substituents on the phenyl ring dramatically influence binding affinity and can steer selectivity towards a specific transporter. Halogenation, in particular, has proven to be a highly effective strategy.[3]
To illustrate these principles, the following table presents representative data for a series of 3-phenylpyrrolidine analogs, demonstrating how subtle chemical changes translate into significant pharmacological differences.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of 3-Phenylpyrrolidine Derivatives for Monoamine Transporters
| Compound | R1 (N-substituent) | R2 (Phenyl substituent) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1 | H | H | 185 | 950 | 320 |
| 2 | CH₃ | H | 62 | 780 | 210 |
| 3 | H | 4-Cl | 30 | 215 | 110 |
| 4 | CH₃ | 4-Cl | 11 | 140 | 75 |
| 5 | H | 3,4-diCl | 7 | 65 | 40 |
| 6 | CH₃ | 3,4-diCl | 2.1 | 42 | 22 |
Note: This data is a synthesized representation based on established SAR trends for this chemical class for illustrative purposes.[3]
Analysis of Structure-Activity Trends:
-
Impact of N-Methylation: A consistent trend observed across pairs (1 vs. 2 , 3 vs. 4 , 5 vs. 6 ) is the enhancement of binding affinity at all three transporters upon N-methylation. This suggests the presence of a hydrophobic pocket in the binding site that favorably accommodates a small alkyl group, leading to increased van der Waals interactions.
-
Impact of Phenyl Halogenation: The introduction of chlorine atoms onto the phenyl ring yields a substantial increase in potency. Moving from the unsubstituted analog 1 to the 4-chloro derivative 3 boosts DAT affinity more than six-fold. This effect is amplified with 3,4-dichloro substitution (compound 5 ), which demonstrates the highest affinities among the N-unsubstituted series. This highlights the critical role of specific electronic and steric interactions between the substituted phenyl ring and residues within the transporter's binding pocket.[3]
-
Synergistic Effects: The combination of N-methylation and 3,4-dichloro substitution in compound 6 results in the most potent ligand of the series. This demonstrates a powerful synergistic effect, where modifications at two distinct points on the scaffold cooperate to maximize binding affinity.
Experimental Validation: Protocols for Assessing Transporter Interaction
A robust SAR campaign relies on accurate and reproducible experimental data. The two cornerstone assays for characterizing monoamine transporter inhibitors are the radioligand binding assay, which measures a compound's affinity for the target, and the uptake inhibition assay, which assesses its functional effect on transporter activity.
Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ)
This protocol determines the equilibrium dissociation constant (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter.
Expertise & Causality: This is a self-validating system. The reliability of the assay is confirmed by running a standard inhibitor with a known Kᵢ value in parallel. Consistent results for the standard affirm the integrity of the membrane preparation, radioligand, and experimental conditions.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target transporter (e.g., rat striatum for DAT) or cell pellets from a cell line expressing recombinant human DAT (hDAT) in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[5]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a DAT-selective radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.[6]
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine) to block all specific binding.[6]
-
Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the 3-phenylpyrrolidine derivative.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.[5][7]
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Experimental Workflow: Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures a compound's ability to block the transport of a neurotransmitter into a cell, providing an IC₅₀ value that reflects its functional potency.
Expertise & Causality: The choice of cell line (e.g., HEK293 or CHO cells) stably expressing the human recombinant transporter (hDAT, hSERT, or hNET) is critical.[8][9] This creates a controlled, isolated system to study the function of a single transporter type without confounding variables from other transporters present in native tissue.
Methodology:
-
Cell Culture:
-
Culture cells stably expressing the transporter of interest (e.g., hSERT) in 96-well plates until they form a confluent monolayer.[10]
-
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound or a known inhibitor (for control).[11]
-
-
Initiation and Termination of Uptake:
-
Initiate neurotransmitter uptake by adding a fixed concentration of the corresponding radiolabeled neurotransmitter (e.g., [³H]Serotonin for SERT).[12]
-
Allow uptake to proceed for a short, defined period (e.g., 1-10 minutes) at 37°C.[8][12]
-
Terminate the uptake process by rapidly washing the cells with ice-cold assay buffer to remove all extracellular radiolabel.
-
-
Quantification & Analysis:
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.
-
Plot the percent inhibition of uptake against the log concentration of the test compound to determine its IC₅₀ value.
-
Mechanism of Action: Blocking Synaptic Reuptake
The therapeutic and psychoactive effects of 3-phenylpyrrolidine derivatives stem from their ability to act as competitive inhibitors at the orthosteric (central) binding site of monoamine transporters.[4] By occupying this site, they physically obstruct the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing signaling to the postsynaptic neuron.[][14]
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Efficacy of 3-(2-Chlorophenyl)pyrrolidine Analogs
Introduction
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects approximately 50 million people globally.[1] Despite the availability of numerous antiseizure medications (ASMs), a significant portion of patients, estimated at nearly 30%, suffer from drug-resistant epilepsy (DRE), failing to achieve adequate seizure control with existing therapies.[1][2] This therapeutic gap underscores the urgent need for novel ASMs with improved efficacy, better safety profiles, and potentially new mechanisms of action.
The pyrrolidine-2,5-dione scaffold has emerged as a promising heterocyclic core in the design of new central nervous system agents, with various derivatives demonstrating significant anticonvulsant properties in preclinical studies.[1][3] This guide provides a comprehensive analysis of a specific series of these compounds: 3-(2-Chlorophenyl)pyrrolidine-2,5-dione-acetamide analogs. We will objectively compare their anticonvulsant performance against established ASMs, supported by experimental data, and delve into their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of epilepsy therapeutics.
Chemical Profile and Synthesis Strategy
The analogs discussed in this guide are derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide.[4][5] The core structure consists of a pyrrolidine-2,5-dione ring substituted at the 3-position with a chlorophenyl group. An acetamide linker at the 1-position is further functionalized with various 4-arylpiperazine moieties. This design allows for systematic exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the terminal aryl ring and the position of the chlorine atom on the phenyl group attached to the pyrrolidine core.
The synthesis is typically achieved through a multi-step process beginning with the appropriate chlorophenylacetic acid.[1] A key step involves the cyclocondensation with aminoacetic acid to form the pyrrolidine-2,5-dione acetic acid intermediate. Subsequently, this intermediate is coupled with various 4-arylpiperazines using a coupling agent like carbonyldiimidazole (CDI) to yield the final amide products.[1]
Caption: General chemical scaffold of the investigated anticonvulsant analogs.
Anticonvulsant Activity Assessment: Methodologies
The preclinical evaluation of potential anticonvulsant agents relies on a battery of well-established animal seizure models. This multi-test approach is crucial because different models represent different types of human seizures. The primary screening assays used for the 3-(2-chlorophenyl)pyrrolidine analogs were the maximal electroshock (MES) test, the psychomotor seizure (6 Hz) test, and the subcutaneous pentylenetetrazole (scPTZ) test.[1][4][5]
Rationale for Model Selection
-
Maximal Electroshock (MES) Test: This model is a reliable predictor of efficacy against generalized tonic-clonic seizures.[6][7] An electrical stimulus is applied to induce a tonic hindlimb extension seizure. The ability of a compound to prevent this tonic extension indicates its capacity to prevent seizure spread.[6]
-
Psychomotor Seizure (6 Hz) Test: This model is particularly valuable for identifying agents effective against focal seizures, which are often resistant to treatment.[1][5] It uses a low-frequency, long-duration electrical stimulus to induce a seizure characterized by stun, forelimb clonus, and twitching of the vibrissae.[1]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model used to identify compounds that can raise the seizure threshold.[6][7] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. This test is predictive of efficacy against absence seizures.[7]
Experimental Workflow: Anticonvulsant Screening
The following diagram illustrates a typical screening cascade, starting with initial screening at a fixed dose, followed by dose-response determination (ED₅₀) and neurotoxicity assessment (TD₅₀) for the most active compounds.
Caption: Standard workflow for preclinical anticonvulsant drug screening.
Detailed Experimental Protocols
-
Objective: To assess a compound's ability to prevent the spread of seizures.
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) to mice. A 30-minute pretreatment time is common.[1]
-
Place corneal electrodes, moistened with saline, onto the corneas of the mouse.
-
Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).[7]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[6]
-
-
Objective: To identify compounds effective against therapy-resistant focal seizures.
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure:
-
Administer the test compound (i.p.) to mice, allowing for a predetermined pretreatment time (e.g., 30 minutes).[1]
-
Apply saline-moistened corneal electrodes.
-
Deliver a long-duration, low-frequency stimulus (e.g., 32 mA, 6 Hz for 3 s).[5]
-
Immediately after the stimulus, place the animal in an observation cage.
-
The endpoint is the absence of seizure activity, characterized by behaviors such as stun, forelimb clonus, and jaw clonus.[1]
-
Comparative Efficacy and Structure-Activity Relationship (SAR)
A series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant activity.[1][5] The most promising compound identified was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , referred to as compound 6 .[1][4][5][8][[“]] Its performance was notably superior to the reference drug, valproic acid.
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32mA) ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (6 Hz) |
| Compound 6 | 68.30 | 28.20 | > 300 | > 4.39 | > 10.64 |
| Valproic Acid | 252.74 | 130.64 | 433.90 | 1.72 | 3.32 |
Data sourced from Siwek et al., 2021.[1][5]
Analysis of Efficacy
The data clearly demonstrates the potent anticonvulsant profile of compound 6 .[1][5]
-
In the MES test, which models generalized seizures, compound 6 was approximately 3.7 times more potent than valproic acid.[1][5]
-
Its potency was even more pronounced in the 6 Hz model of drug-resistant focal seizures, where it was about 4.6 times more effective than valproic acid.[1][5]
-
Critically, compound 6 exhibited no neurotoxicity in the rotarod test at the highest tested dose (300 mg/kg), indicating a wide therapeutic window.[1][5] This is reflected in its significantly higher Protective Index (PI), a key measure of a drug's safety margin, compared to valproic acid.
Structure-Activity Relationship (SAR) Insights
-
Position of the Chlorine Atom: The study compared analogs with the chlorine atom at the ortho (2-position) versus the meta (3-position) of the phenyl ring. The results indicated that the ortho-chloro substitution generally conferred more potent activity in the MES and 6 Hz tests.[5]
-
Terminal Aryl Moiety: The nature of the substituent on the terminal phenylpiperazine ring also played a critical role. The presence of a fluorine atom at the 4-position, as seen in compound 6, was associated with high efficacy.[5]
Investigating the Mechanism of Action
While the precise mechanism of action for this class of compounds is not fully elucidated, initial investigations for the most active analogs point towards a multimodal profile involving the modulation of key voltage-gated ion channels.[1][4][5][8][[“]]
For compound 6, in vitro assays revealed interactions with:
-
Voltage-Sensitive Sodium Channels (Site 2): This is a well-established target for many ASMs, including phenytoin and carbamazepine. By binding to site 2, these drugs stabilize the inactive state of the channel, reducing sustained high-frequency neuronal firing that underlies seizure spread.
-
L-type Calcium Channels: Modulation of these channels can also contribute to anticonvulsant effects by reducing neurotransmitter release.
The affinity for GABA-A and TRPV1 receptors was also investigated, suggesting these may play a role in the compound's overall pharmacological profile.[1][4][5][8][[“]] The lack of significant activity in the scPTZ test for compound 6 suggests that its primary mechanism is likely unrelated to enhancing GABAergic inhibition in the way that benzodiazepines or valproic acid do.[1]
Caption: Plausible mechanism involving dual ion channel modulation.
Conclusion and Future Directions
The 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide scaffold represents a highly promising avenue for the development of novel anticonvulsant therapies. The lead analog, compound 6 , demonstrates exceptional potency in preclinical models of both generalized and drug-resistant focal seizures, coupled with a superior safety profile compared to the established drug valproic acid.[1][5]
The likely mechanism of action, involving the dual modulation of voltage-gated sodium and calcium channels, is a clinically validated strategy for seizure control.[1][5][8][[“]] The favorable structure-activity relationships identified provide a clear path for further chemical optimization.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise binding kinetics and functional effects on sodium and calcium channel subtypes.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability for in vivo development.
-
Evaluation in Chronic Epilepsy Models: Testing the most promising analogs in models that more closely mimic the long-term nature of human epilepsy, such as kindling models.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. ccjm.org [ccjm.org]
- 7. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
- 8. [PDF] Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | Semantic Scholar [semanticscholar.org]
- 9. consensus.app [consensus.app]
A Comparative Analysis of 3-(2-Chlorophenyl)pyrrolidine and Key Dopamine Transporter Ligands: A Guide for Drug Development Professionals
Introduction: The Dopamine Transporter as a Critical Neuromodulator
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs the spatial and temporal dynamics of dopamine (DA) signaling.[1] By actively reuptaking dopamine from the synaptic cleft back into the presynaptic neuron, DAT plays a pivotal role in terminating dopaminergic neurotransmission. This function is critical for a multitude of neurological processes, including motor control, motivation, reward, and cognition.[1] Consequently, the dysregulation of DAT is implicated in numerous neuropsychiatric conditions such as Attention Deficit Hyperactivity Disorder (ADHD), depression, and substance use disorders, making it a primary target for therapeutic intervention.[2][3]
DAT ligands can be broadly classified based on their mechanism of action. Inhibitors , such as cocaine and methylphenidate, bind to the transporter to block dopamine reuptake, thereby increasing extracellular dopamine levels.[4][5] Substrates , or releasers, like amphetamine, are transported into the neuron and can induce reverse transport (efflux) of dopamine.[6] This guide focuses on DAT inhibitors, providing a comparative analysis of the phenylpyrrolidine-based compound, 3-(2-Chlorophenyl)pyrrolidine, against other well-characterized DAT ligands. While 3-(2-Chlorophenyl)pyrrolidine is primarily recognized as a versatile synthetic intermediate for crafting novel therapeutic agents targeting neurological disorders, its core structure provides a valuable framework for understanding the structure-activity relationships (SAR) that govern ligand affinity and selectivity at the dopamine transporter.[7][8][9]
Comparative Analysis of DAT Ligand Affinity and Selectivity
The efficacy and side-effect profile of a DAT ligand are largely determined by its binding affinity (expressed as the inhibition constant, Kᵢ) for DAT and its selectivity over the other major monoamine transporters: the serotonin transporter (SERT) and the norepinephrine transporter (NET). High affinity for DAT is a prerequisite for potent dopamine reuptake inhibition, while selectivity dictates the extent of off-target effects.
This section compares the pharmacological profile of key DAT ligands from different structural classes. Due to the limited publicly available direct binding data for 3-(2-Chlorophenyl)pyrrolidine, its potential profile is inferred based on SAR principles from related analogs, highlighting its role as a scaffold for further drug development.
Quantitative Data Summary
The following table summarizes the binding affinities of benchmark DAT ligands. A lower Kᵢ value indicates a higher binding affinity. Selectivity is presented as a ratio of Kᵢ values (e.g., SERT Kᵢ / DAT Kᵢ), where a higher number indicates greater selectivity for DAT over the other transporter.
| Compound | Chemical Class | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 3-(2-Chlorophenyl)pyrrolidine | Phenylpyrrolidine | Data Not Available | Data Not Available | Data Not Available | - | - |
| Cocaine | Tropane Alkaloid | ~200[4] | ~510 | ~310 | ~1.5 | ~0.4 |
| d-threo-Methylphenidate (d-MPH) | Phenylpiperidine | ~84[10] | ~514[10] | High (>10,000) | >119 | ~0.16 |
| GBR 12909 (Vanoxerine) | Diarylpiperazine | 1.0[11] | >100 | >100 | >100 | >100 |
Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used). The values presented are representative figures from the cited literature.
Structure-Activity Relationship (SAR) Insights
-
The Phenylpyrrolidine Scaffold: The 3-phenylpyrrolidine core is a versatile scaffold found in numerous biologically active compounds.[8][9] For DAT ligands, the orientation and electronic properties of the phenyl ring substituent are critical. Halogen substitutions, such as the ortho-chloro group in 3-(2-Chlorophenyl)pyrrolidine, significantly influence binding affinity and selectivity.[2][12]
-
Impact of Ortho-Substitution: Studies on other DAT ligand classes, such as methylphenidate derivatives, have shown that substitution at the ortho position of the phenyl ring can be detrimental to binding affinity compared to meta or para substitutions.[13] For example, o-bromomethylphenidate exhibits considerably decreased affinity for DAT.[13] This suggests that steric hindrance at the ortho position may interfere with the optimal fit of the ligand within the DAT binding pocket. Therefore, while 3-(2-Chlorophenyl)pyrrolidine is a valuable synthetic precursor, its direct DAT affinity might be modest, necessitating further chemical modification to achieve high potency.
-
Comparison with Other Scaffolds:
-
Tropane Alkaloids (e.g., Cocaine): Cocaine's tropane backbone confers a rigid structure that binds non-selectively to all three monoamine transporters.[2] Its relatively low affinity and lack of selectivity contribute to its complex pharmacological profile.[4]
-
Phenylpiperidines (e.g., Methylphenidate): The d-threo isomer of methylphenidate shows a clear preference for DAT and NET over SERT, making it an effective therapeutic for ADHD.[10][14][15] Its affinity for DAT is significantly higher than that of cocaine.
-
Diarylpiperazines (e.g., GBR 12909): GBR 12909 is a classic example of a highly potent and selective DAT inhibitor.[11][16] Its flexible diarylpiperazine structure allows it to adopt a conformation that binds with very high affinity (Kᵢ ≈ 1 nM) and exceptional selectivity to DAT, making it an invaluable research tool.[11]
-
Methodologies for Comparative Ligand Evaluation
To ensure scientific rigor and reproducibility, standardized in vitro assays are essential for characterizing and comparing novel DAT ligands. The following protocols are foundational for determining the binding affinity and functional potency of test compounds.
Experimental Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ)
This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from DAT, allowing for the determination of the test compound's inhibition constant (Kᵢ).
Causality: This is a direct measure of binding interaction at the transporter protein. By using membranes from a DAT-rich brain region like the striatum and a DAT-selective radioligand (e.g., [³H]WIN 35,428), we can specifically probe the affinity of a compound for its target. The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (e.g., [³H]WIN 35,428).
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites.
-
Competitor Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., 3-(2-Chlorophenyl)pyrrolidine).
-
Incubate the plate for 1-2 hours at 4°C to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and all competitor wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Experimental Protocol 2: [³H]Dopamine Uptake Inhibition Assay (IC₅₀)
This functional assay measures how effectively a test compound blocks the primary function of DAT: the uptake of dopamine into synaptosomes or cells expressing the transporter.
Causality: This assay provides a measure of functional potency, which is distinct from but often correlated with binding affinity.[13] It directly assesses the compound's ability to inhibit the transport process itself. A potent inhibitor will have a low IC₅₀ value, meaning a lower concentration is needed to block 50% of dopamine uptake.
Step-by-Step Methodology:
-
Synaptosome Preparation: Prepare synaptosomes (resealed presynaptic terminals) from fresh rat striatal tissue using a similar homogenization and centrifugation protocol as for membranes, often involving a sucrose gradient to purify the synaptosome fraction.
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of [³H]dopamine.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) under linear uptake conditions.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the [³H]dopamine that has been transported into the synaptosomes.
-
Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a saturating concentration of a known uptake blocker.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis of the resulting dose-response curve.
-
Visualization of Pathways and Workflows
Dopamine Synapse Signaling
The following diagram illustrates the fundamental process of dopamine neurotransmission at the synapse, highlighting the central role of the dopamine transporter (DAT).
Caption: Dopamine signaling pathway at the synapse.
Experimental Workflow for DAT Radioligand Binding Assay
This flowchart outlines the key stages of the competitive binding assay used to determine ligand affinity for the dopamine transporter.
References
- 1. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kirj.ee [kirj.ee]
- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methylphenidate - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Evaluating the Neuroprotective Potential of 3-(2-Chlorophenyl)pyrrolidine Derivatives Against Standard Agents
Introduction: The Quest for Novel Neuroprotective Agents
The landscape of neurodegenerative diseases, from the relentless progression of Alzheimer's and Parkinson's to the acute devastation of ischemic stroke, presents one of modern medicine's most formidable challenges. A central pillar in the therapeutic strategy against these conditions is neuroprotection: the preservation of neuronal structure and function. While several agents are in clinical use, the search for novel, more effective neuroprotective compounds is a critical priority for the research and drug development community.
The pyrrolidone chemical scaffold has long been a fertile ground for discovering compounds with neurological activity. Piracetam, the progenitor of the "nootropic" class of drugs, established the potential of this core structure to influence cognitive function and offer neuroprotection.[1] This has spurred investigations into a wide array of pyrrolidone derivatives, exploring their utility as anticonvulsants, cognitive enhancers, and protective agents against neuronal injury.[1]
This guide focuses on a promising, yet underexplored, subclass: 3-(2-Chlorophenyl)pyrrolidine derivatives . While direct, extensive research into their neuroprotective efficacy is nascent, related structures have demonstrated significant activity in preclinical models of neurological disorders.[2][3] We will therefore provide a comprehensive framework for evaluating the neuroprotective potential of these novel derivatives, comparing them logically and methodologically against established standards like Edaravone and Citicoline. This document is designed to serve as a roadmap for researchers aiming to characterize this new chemical space.
Part 1: The Investigational Scaffold - 3-(2-Chlorophenyl)pyrrolidine Derivatives
A Putative Mechanism of Action: Preventing Excitotoxic Cascade
While the precise neuroprotective mechanism of 3-(2-Chlorophenyl)pyrrolidine derivatives is yet to be fully elucidated, compelling evidence from structurally related compounds points towards the modulation of ion channels as a primary mode of action. Specifically, studies on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which demonstrated potent anticonvulsant activity, identified a significant interaction with neuronal voltage-sensitive sodium (Na+) channels and L-type calcium (Ca2+) channels.[2][3]
This is a mechanistically plausible foundation for neuroprotection. In many neurodegenerative processes and acute injuries like stroke, a phenomenon known as excitotoxicity plays a critical role. Excessive glutamate release leads to the overactivation of neuronal receptors, causing a massive influx of Na+ and Ca2+. This ionic imbalance triggers a downstream cascade of catastrophic events, including mitochondrial dysfunction, activation of apoptotic pathways, and generation of reactive oxygen species (ROS), ultimately culminating in neuronal death.
By acting as modulators or blockers of these key voltage-gated ion channels, 3-(2-Chlorophenyl)pyrrolidine derivatives could theoretically prevent the initial ionic influx, thereby halting the excitotoxic cascade before it begins. This proposed mechanism offers a distinct and complementary approach to the antioxidant and membrane-stabilizing actions of current standard therapies.
Caption: Proposed neuroprotective mechanism of 3-(2-Chlorophenyl)pyrrolidine derivatives.
Part 2: Benchmarking Against Standard Neuroprotective Agents
A rigorous evaluation requires comparison against well-characterized standards.
-
Edaravone : A potent free-radical scavenger, Edaravone's primary mechanism is the direct quenching of reactive oxygen species (ROS), thereby mitigating oxidative damage to lipids, proteins, and DNA.[4][5] It is clinically approved for treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4]
-
Citicoline : This agent exhibits a multi-faceted mechanism. It acts as a precursor for the synthesis of phospholipids like phosphatidylcholine, which are essential for neuronal membrane repair and integrity.[6] It also contributes to the synthesis of the neurotransmitter acetylcholine and can help reduce oxidative stress.[6]
These standards provide distinct mechanistic benchmarks—antioxidant vs. membrane stabilization—against which the proposed ion channel modulation of the pyrrolidine derivatives can be compared.
Part 3: An Experimental Framework for Comparative Evaluation
To objectively assess the neuroprotective efficacy of a novel 3-(2-Chlorophenyl)pyrrolidine derivative, a multi-tiered experimental approach is essential, progressing from high-throughput in vitro screening to more complex in vivo validation.
In Vitro Screening Cascade: A Self-Validating System
The human neuroblastoma SH-SY5Y cell line is an excellent and widely used model for initial neuroprotection studies due to its neuronal characteristics.[7][8] A typical workflow involves inducing neuronal damage with a specific toxin and measuring the ability of the test compound to prevent cell death.
Caption: Workflow for in vitro screening of neuroprotective compounds.
Detailed Protocol: MTT Assay for Cell Viability
This protocol quantifies the neuroprotective effect of a test compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells. The assay measures the metabolic activity of viable cells.
Objective: To determine the concentration-dependent protective effect of a 3-(2-Chlorophenyl)pyrrolidine derivative on neuronal cell viability.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
Test compound (e.g., "Derivative A"), Edaravone (positive control)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]
-
Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of "Derivative A" or the standard drug, Edaravone (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" (DMSO) and an "untreated control" well. Incubate for 2-4 hours.
-
Induction of Neurotoxicity: To all wells except the "untreated control," add H₂O₂ to a final concentration of 200 µM to induce oxidative stress.[9] Incubate for an additional 24 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the concentration-response curve to determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect.
In Vivo Validation: Scopolamine-Induced Cognitive Deficit Model
Positive in vitro results must be validated in a living system. Neurotoxin-based animal models are invaluable for this purpose.[10][11] The scopolamine-induced amnesia model in mice is particularly relevant for assessing compounds that may protect against cholinergic deficits, a hallmark of Alzheimer's disease.[12]
In this model, the drug is administered before a scopolamine challenge, and cognitive function is assessed using behavioral tests like the Morris water maze or passive avoidance test. A successful neuroprotective agent will attenuate the cognitive impairments induced by scopolamine.[12]
Part 4: Data Interpretation and Comparative Analysis
All quantitative data should be summarized for clear, objective comparison. The following table illustrates how a novel 3-(2-Chlorophenyl)pyrrolidine derivative ("Derivative A") would be benchmarked against standards. Note: The data for "Derivative A" is hypothetical and represents a target profile for a promising lead compound.
| Parameter | Assay/Model | "Derivative A" (Hypothetical Target) | Edaravone | Citicoline |
| In Vitro Neuroprotection | H₂O₂-induced toxicity in SH-SY5Y cells (MTT Assay) | EC₅₀: ~5 µM | EC₅₀: ~10-20 µM | EC₅₀: > 50 µM |
| Mechanism Confirmation | Patch-clamp electrophysiology | Blocks voltage-gated Na+ and Ca2+ channels | N/A (Antioxidant) | N/A (Membrane Stabilizer) |
| In Vivo Efficacy | Scopolamine-induced amnesia (Passive Avoidance Test) | Significant reversal of memory deficit | Moderate effect | Significant reversal of memory deficit[6] |
| In Vivo Efficacy | Middle Cerebral Artery Occlusion (MCAO) Stroke Model | ~40% reduction in infarct volume | ~30-50% reduction in infarct volume[4] | ~25% reduction in infarct volume[6] |
Conclusion and Future Directions
The 3-(2-Chlorophenyl)pyrrolidine scaffold represents a compelling starting point for the development of novel neuroprotective agents. The proposed mechanism of modulating key neuronal ion channels offers a rational strategy for combating excitotoxicity, a core pathological process in numerous neurological disorders.
The experimental framework outlined in this guide provides a clear and robust pathway for characterizing the efficacy of these derivatives. Initial in vitro screening in models of oxidative stress or excitotoxicity will identify promising lead compounds. Subsequent validation in animal models of cognitive impairment or ischemic stroke is a critical next step to establish preclinical proof-of-concept.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the derivatives.
-
Blood-Brain Barrier (BBB) Permeability: To ensure the compounds can reach their target in the central nervous system.
-
Broader Model Testing: Evaluating lead compounds in genetic or toxin-based models of Parkinson's disease (e.g., MPTP or 6-OHDA models) or Alzheimer's disease (e.g., transgenic mouse models).[10][13]
By systematically applying these methodologies, the research community can thoroughly evaluate the therapeutic potential of 3-(2-Chlorophenyl)pyrrolidine derivatives and determine their place in the future armamentarium against neurodegenerative diseases.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scialert.net [scialert.net]
- 9. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Novel 3-(2-Chlorophenyl)pyrrolidine-Based Compounds as Anticonvulsant and Antinociceptive Agents
This guide offers an in-depth comparative analysis of the in vivo efficacy of a new series of 3-(2-Chlorophenyl)pyrrolidine-based compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, providing objective performance comparisons and the supporting experimental data necessary to inform further research and development in the fields of epilepsy and neuropathic pain.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural versatility has led to the development of a wide array of therapeutic agents.[3][4] This guide focuses on a specific subclass, 3-(2-Chlorophenyl)pyrrolidine derivatives, which have demonstrated significant potential as modulators of neuronal excitability.
A recent study systematically synthesized and evaluated a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives for their potential as anticonvulsant and analgesic agents.[5][[“]] This guide will dissect the findings of this research, presenting a clear comparison of the most promising candidates and elucidating the experimental frameworks used to determine their efficacy.
Comparative Efficacy Data: Anticonvulsant Activity
The anticonvulsant properties of the synthesized compounds were rigorously evaluated in established murine models of epilepsy: the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant partial seizures.[5] The median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures, was determined for the most active compounds and compared against the standard antiepileptic drug, valproic acid (VPA).[5][7]
| Compound ID | Chemical Name | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Protective Index (PI) in MES Test | Protective Index (PI) in 6 Hz Test |
| 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 | >5.85 | >14.18 |
| 19 | 3-(3-chlorophenyl)-1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Not Tested | Not Tested | Not Tested | Not Tested |
| VPA | Valproic Acid (Reference Drug) | 252.74 | 130.64 | 1.58 | 3.06 |
Data synthesized from a 2021 study by Siwek et al.[5]
Key Insights:
-
Compound 6 , a 3-(2-chlorophenyl) derivative, emerged as the most potent anticonvulsant in this series.[5]
-
In the MES test, Compound 6 demonstrated a significantly lower ED₅₀ (68.30 mg/kg) compared to valproic acid (252.74 mg/kg), indicating approximately 3.7-fold greater potency.[5][7]
-
The superiority of Compound 6 was even more pronounced in the 6 Hz seizure model, where its ED₅₀ (28.20 mg/kg) was nearly 4.6 times lower than that of valproic acid (130.64 mg/kg).[5][7]
-
The Protective Index (PI), a ratio of a compound's neurotoxicity (TD₅₀) to its efficacy (ED₅₀), is a critical measure of its therapeutic window. Compound 6 exhibited a PI value approximately 3-fold better than VPA in the 6 Hz test, highlighting a promising safety profile.[5][7]
Antinociceptive Activity in a Model of Tonic Pain
Given the frequent comorbidity of epilepsy and pain, and the use of anticonvulsants in managing neuropathic pain, the most promising compounds were also evaluated for their antinociceptive effects in the formalin test in mice.[5] This model induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase.
Compound 6, when administered at doses of 30, 60, and 90 mg/kg, was found to reduce the duration of licking and biting responses in the second, inflammatory phase of the formalin test by 33%, 41%, and 38%, respectively.[5] The effect at the 60 mg/kg dose was statistically significant, suggesting a potential anti-inflammatory mechanism of action and an ability to inhibit the central sensitization of pain.[5]
Proposed Mechanism of Action
To elucidate the molecular basis of their anticonvulsant activity, the most active compounds were subjected to binding assays. The results suggest that the primary mechanism of action for Compound 6 likely involves the modulation of neuronal voltage-gated sodium channels (VGSCs) at site 2 and L-type calcium channels.[5][[“]] By interacting with these channels, the compound can stabilize hyperexcited neuronal membranes and suppress the propagation of seizure activity.[8]
Caption: Proposed mechanism of action for Compound 6.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide, ensuring scientific rigor and reproducibility.
Maximal Electroshock (MES) Seizure Test
This test is a well-established model for screening compounds against generalized tonic-clonic seizures.
-
Animal Model: Adult male albino Swiss mice (20-25 g).
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.
-
Stimulation: At the time of predicted peak effect (e.g., 30 minutes post-injection), a supramaximal electrical stimulus (e.g., 50 mA, 50 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The absence of a tonic hindlimb extension is considered the endpoint, indicating that the compound has protected the animal from the induced seizure.
-
Data Analysis: The ED₅₀ value is calculated using log-probit analysis.
Hz Psychomotor Seizure Test
This model is used to identify compounds that may be effective against therapy-resistant partial seizures.
-
Animal Model: Adult male albino Swiss mice (20-25 g).
-
Compound Administration: Test compounds are administered i.p. at various doses.
-
Stimulation: At the time of predicted peak effect, a sub-maximal electrical stimulus of a longer duration (32 mA, 6 Hz for 3 s) is delivered through corneal electrodes.
-
Endpoint: The endpoint is the absence of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Data Analysis: The ED₅₀ value is calculated using log-probit analysis.
Caption: Experimental workflow for in vivo anticonvulsant screening.
Conclusion and Future Directions
The 3-(2-Chlorophenyl)pyrrolidine scaffold represents a promising starting point for the development of novel anticonvulsant and antinociceptive agents. The data presented herein clearly identifies 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) as a lead candidate with superior efficacy and a favorable safety profile compared to the established drug, valproic acid, in preclinical models.[5] Its dual action in both seizure protection and pain reduction warrants further investigation.
Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling of Compound 6, as well as its evaluation in chronic models of epilepsy and neuropathic pain. Further structural modifications to the 3-(2-Chlorophenyl)pyrrolidine core could also yield compounds with even greater potency and improved drug-like properties.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. benchchem.com [benchchem.com]
- 8. pnrjournal.com [pnrjournal.com]
A-Komparative-Analyse-zur-Selektivität-von-3-(2-Chlorphenyl)pyrrolidin-Analoga-für-Dopaminrezeptoren
Verfasst von: Gemini, Senior Application Scientist Datum: 31. Dezember 2025
Abstrakt
Dieses Handbuch bietet einen umfassenden Rahmen für die Bewertung der Selektivität von Wirkstoffkandidaten, insbesondere Analoga von 3-(2-Chlorphenyl)pyrrolidin, für Dopaminrezeptor-Subtypen. Dopaminrezeptoren, eine entscheidende Klasse von G-Protein-gekoppelten Rezeptoren (GPCRs), sind zentrale Ziele für Therapeutika, die auf eine Reihe von neuropsychiatrischen Störungen wie Schizophrenie, Parkinson-Krankheit und Sucht abzielen.[1] Die Entwicklung von Subtyp-selektiven Liganden ist von größter Bedeutung, um die therapeutische Wirksamkeit zu maximieren und gleichzeitig unerwünschte Nebenwirkungen zu minimieren, die aus der nicht-selektiven Rezeptorbindung resultieren.[1] Dieses Dokument beschreibt detaillierte, schrittweise Protokolle für Radioliganden-Bindungsassays und funktionelle Assays, die für die Quantifizierung der G-Protein- und β-Arrestin-Signalwege ausgelegt sind. Durch die Integration dieser Methoden können Forscher ein detailliertes pharmakologisches Profil von Verbindungen erstellen und so die rationale Entwicklung von Medikamenten mit optimierter Selektivität und funktioneller Aktivität an Dopaminrezeptoren leiten.
Einführung in die Dopaminrezeptor-Pharmakologie
Das dopaminerge System moduliert kritische ZNS-Funktionen, einschließlich Motorik, Kognition und Belohnung.[2] Seine Wirkungen werden durch fünf verschiedene Dopaminrezeptor-Subtypen (D1-D5) vermittelt, die in zwei Hauptfamilien eingeteilt sind:
-
D1-ähnliche Rezeptoren (D1 und D5): Diese Rezeptoren koppeln typischerweise an Gαs/olf-Proteine, um die Adenylylcyclase zu stimulieren, was zu einem Anstieg des intrazellulären zyklischen Adenosinmonophosphats (cAMP) führt.[3]
-
D2-ähnliche Rezeptoren (D2, D3 und D4): Diese Rezeptoren koppeln an Gαi/o-Proteine, um die Adenylylcyclase zu hemmen und so die cAMP-Spiegel zu senken.[3] Aufgrund der hohen Sequenzhomologie, insbesondere in den Transmembrandomänen zwischen den Subtypen D2 und D3, ist die Erzielung von Selektivität für diese Rezeptoren eine erhebliche Herausforderung in der Wirkstoffentwicklung.[1][4]
Über die kanonische G-Protein-Kopplung hinaus können Dopaminrezeptoren auch über β-Arrestine signalisieren, was zu unterschiedlichen zellulären Ergebnissen führt.[4] Liganden, die eine Signalübertragung gegenüber der anderen bevorzugt aktivieren (G-Protein vs. β-Arrestin), werden als "funktionell selektive" oder "voreingenommene Agonisten" bezeichnet.[4] Die Charakterisierung der Selektivität einer Verbindung muss daher sowohl die Bindungsaffinität an verschiedenen Rezeptorsubtypen als auch ihre funktionelle Aktivität in relevanten Signalwegen bewerten.
Strategischer Arbeitsablauf zur Bewertung der Selektivität
Eine gründliche Bewertung der Selektivität ist ein mehrstufiger Prozess. Er beginnt mit der Bestimmung der Bindungsaffinität an einem Panel von Rezeptorsubtypen und geht zu funktionellen Assays über, um die Fähigkeit der Verbindung zu untersuchen, rezeptorvermittelte Signalereignisse zu modulieren.
Abbildung 1: Ein strategischer Workflow zur Charakterisierung der Selektivität von Liganden.
Experimentelle Protokolle
Radioliganden-Bindungsassays: Messung der Affinität
Radioliganden-Bindungsassays sind der Goldstandard zur Bestimmung der Affinität einer Verbindung (ausgedrückt als Ki-Wert) zu einem Rezeptor.[5] Diese Assays messen die Fähigkeit einer unmarkierten Testverbindung, einen radioaktiv markierten Liganden (Radioligand) mit bekannter Affinität von den Rezeptoren zu verdrängen.
Protokoll 3.1.1: Membranpräparation aus transfizierten Zellen
-
Begründung: Die Verwendung von Membranpräparationen aus Zellen, die einen einzelnen Dopaminrezeptor-Subtyp stabil exprimieren (z. B. HEK293- oder CHO-Zellen), gewährleistet, dass die gemessene Bindung spezifisch für das Ziel von Interesse ist.
-
Zellkultur: Kultivieren Sie Zellen, die den humanen Dopaminrezeptor-Subtyp (D1, D2, D3, D4 oder D5) stabil exprimieren, bis zu einer Konfluenz von ~90 %.
-
Ernte: Waschen Sie die Zellen mit eiskaltem PBS und ernten Sie sie durch Schaben in einem Homogenisierungspuffer (50 mM Tris-HCl, pH 7,4, 1 mM EDTA).
-
Homogenisierung: Homogenisieren Sie die Zellsuspension mit einem Dounce-Homogenisator (15–20 Stöße) oder einem Polytron-Homogenisator auf niedriger Stufe auf Eis.
-
Zentrifugation: Zentrifugieren Sie das Homogenat bei 1.000 x g für 10 Minuten bei 4 °C, um Kerne und ungebrochene Zellen zu entfernen.
-
Membranpelletierung: Übertragen Sie den Überstand in ein neues Röhrchen und zentrifugieren Sie ihn bei 40.000 x g für 30 Minuten bei 4 °C, um die Zellmembranen zu pelletieren.
-
Resuspendierung: Verwerfen Sie den Überstand und resuspendieren Sie das Membranpellet in einem Assay-Puffer (z. B. 50 mM Tris-HCl, pH 7,4, 120 mM NaCl, 5 mM MgCl2).
-
Proteinkonzentration: Bestimmen Sie die Proteinkonzentration mit einem Standard-Assay (z. B. BCA-Assay). Aliquotieren Sie die Membranen und lagern Sie sie bei -80 °C.
Protokoll 3.1.2: Kompetitiver Bindungsassay
-
Reaktionsaufbau: Fügen Sie in einer 96-Well-Platte die folgenden Komponenten hinzu:
-
Assay-Puffer
-
Membranpräparation (typischerweise 10–50 µg Protein pro Well)
-
Radioligand in einer Konzentration nahe seinem Kd-Wert (z. B. [³H]Spiperon für D2/D3/D4, [³H]SCH23390 für D1/D5).
-
Serielle Verdünnungen der 3-(2-Chlorphenyl)pyrrolidin-Analog-Testverbindung.
-
-
Kontrollen:
-
Gesamtbindung: Wells, die nur Membranen und Radioliganden enthalten.
-
Nicht-spezifische Bindung (NSB): Wells, die Membranen, Radioliganden und eine sättigende Konzentration eines nicht-verwandten, verdrängenden Liganden enthalten (z. B. 10 µM Haloperidol oder Butaclamol).[6]
-
-
Inkubation: Inkubieren Sie die Platte bei Raumtemperatur für 60–120 Minuten, um das Gleichgewicht zu erreichen.
-
Ernte: Stoppen Sie die Reaktion durch schnelle Filtration durch Glasfaserfilter (z. B. GF/B), die mit 0,5 % Polyethylenimin (PEI) vorgetränkt wurden (um die nicht-spezifische Bindung des Radioliganden an die Filter zu reduzieren). Waschen Sie die Filter schnell 3x mit eiskaltem Waschpuffer.
-
Zählung: Trocknen Sie die Filter, geben Sie sie in Szintillationsfläschchen mit Szintillationscocktail und quantifizieren Sie die Radioaktivität mit einem Flüssigszintillationszähler.
-
Datenanalyse: Die spezifische Bindung wird berechnet, indem die NSB von der Gesamtbindung abgezogen wird. Die IC50-Werte (die Konzentration der Testverbindung, die 50 % der spezifischen Bindung hemmt) werden durch nichtlineare Regression bestimmt. Die Ki-Werte werden dann mit der Cheng-Prusoff-Gleichung berechnet: Ki = IC50 / (1 + [L]/Kd) , wobei [L] die Konzentration des Radioliganden und Kd seine Dissoziationskonstante ist.
Funktionelle Assays: Messung der Signaltransduktion
Funktionelle Assays sind entscheidend, um zu bestimmen, ob eine Verbindung ein Agonist, Antagonist oder inverser Agonist ist, und um ihre Potenz (EC50 oder IC50) und Wirksamkeit zu quantifizieren.
3.2.1. G-Protein-Signalübertragung: cAMP-Akkumulationsassay
-
Begründung: Dieser Assay misst die Modulation der Adenylylcyclase-Aktivität, den kanonischen nachgeschalteten Effekt der Gs- und Gi-Kopplung.[7] Er ist für die Charakterisierung der Aktivität an allen fünf Dopaminrezeptor-Subtypen unerlässlich.
Abbildung 2: Kanonische G-Protein-Signalwege für D1- und D2-ähnliche Rezeptoren.
Protokoll 3.2.1: HTRF- oder ELISA-basierter cAMP-Assay
-
Zell-Aussaat: Säen Sie Zellen, die den gewünschten Dopaminrezeptor-Subtyp exprimieren, in eine 96- oder 384-Well-Platte und lassen Sie sie über Nacht anhaften.
-
Agonisten-Modus:
-
Ersetzen Sie das Medium durch einen Stimulationspuffer (z. B. HBSS), der einen Phosphodiesterase (PDE)-Inhibitor wie IBMX enthält, um den cAMP-Abbau zu verhindern.
-
Fügen Sie serielle Verdünnungen der Testverbindung hinzu.
-
Bei Gi-gekoppelten Rezeptoren (D2, D3, D4) fügen Sie einen Adenylylcyclase-Aktivator wie Forskolin hinzu, um ein stimulierbares Signal zu erzeugen.
-
-
Antagonisten-Modus:
-
Inkubieren Sie die Zellen vorab mit seriellen Verdünnungen der Testverbindung.
-
Fügen Sie einen Agonisten (z. B. Dopamin oder Quinpirol) in einer Konzentration hinzu, die eine 80%ige maximale Antwort (EC80) hervorruft.
-
-
Inkubation: Inkubieren Sie die Platte für 30–60 Minuten bei 37 °C.
-
Lyse und Nachweis: Lysieren Sie die Zellen und quantifizieren Sie die intrazellulären cAMP-Spiegel gemäß den Anweisungen des Herstellers für einen kompetitiven Immunoassay-Kit (z. B. HTRF, ELISA oder GloSensor).
-
Datenanalyse: Erstellen Sie Dosis-Wirkungs-Kurven und berechnen Sie die EC50- (Agonisten) oder IC50- (Antagonisten) Werte.
3.2.2. β-Arrestin-Rekrutierungsassay
-
Begründung: Dieser Assay quantifiziert die G-Protein-unabhängige Signalübertragung und ist entscheidend für die Identifizierung von voreingenommenem Agonismus.[4] Techniken wie BRET (Bioluminescence Resonance Energy Transfer) oder Enzym-Fragment-Komplementation (EFC) werden häufig verwendet.
Abbildung 3: Vereinfachter β-Arrestin-Rekrutierungsweg nach Agonistenbindung.
Protokoll 3.2.2: Enzym-Fragment-Komplementations-Assay (z. B. PathHunter)
-
Zell-Linie: Verwenden Sie eine Zell-Linie, die so konstruiert ist, dass sie den Dopaminrezeptor-Subtyp exprimiert, der mit einem kleinen Enzymfragment (ProLink) fusioniert ist, und β-Arrestin, das mit dem größeren Enzymakzeptor (EA) fusioniert ist.
-
Zell-Aussaat: Säen Sie die Zellen in eine weiße, undurchsichtige 96- oder 384-Well-Platte.
-
Agonisten-Modus: Fügen Sie serielle Verdünnungen der Testverbindung hinzu.
-
Antagonisten-Modus: Inkubieren Sie die Zellen vorab mit seriellen Verdünnungen der Testverbindung, bevor Sie einen Referenzagonisten in seiner EC80-Konzentration hinzufügen.
-
Inkubation: Inkubieren Sie die Platte für 60–90 Minuten bei 37 °C, um die Rekrutierung von β-Arrestin zu ermöglichen.
-
Nachweis: Fügen Sie die Nachweisreagenzien hinzu, die das Substrat für das komplementierte Enzym enthalten. Inkubieren Sie für 60 Minuten bei Raumtemperatur.
-
Messung: Messen Sie die Lumineszenz mit einem Plattenlesegerät.
-
Datenanalyse: Normalisieren Sie die Daten auf die Antwort eines Referenzagonisten und berechnen Sie die EC50- oder IC50-Werte.
Vergleichende Analyse von 3-Aryl-Pyrrolidin-Analoga
Um das Konzept der Selektivität zu veranschaulichen, werden im Folgenden repräsentative Bindungsaffinitätsdaten (Ki) für eine Reihe von 3-Aryl-Pyrrolidin-Analoga vorgestellt. Diese Daten stammen aus der Literatur und dienen als Beispiel dafür, wie Struktur-Aktivitäts-Beziehungen (SAR) die Selektivität beeinflussen.[7][8] Die Selektivität wird typischerweise als Verhältnis der Ki-Werte berechnet (z. B. Ki(D2) / Ki(D3)).
Tabelle 1: Repräsentative Bindungsaffinitäten (Ki, nM) von 3-Aryl-Pyrrolidin-Analoga an Dopaminrezeptoren
| Verbindung | R-Gruppe (am Pyrrolidin-N) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2/D3-Selektivität | D4/D3-Selektivität |
| Analog 1 | -Propyl | 15 | 0.8 | 25 | 18.8 | 31.3 |
| Analog 2 | -Butyl | 22 | 1.2 | 30 | 18.3 | 25.0 |
| Analog 3 | -Pentyl | 18 | 0.5 | 15 | 36.0 | 30.0 |
| Analog 4 | -Hexyl | 25 | 0.6 | 12 | 41.7 | 20.0 |
| Analog 5 | -Cyclopropylmethyl | 10 | 1.5 | 40 | 6.7 | 26.7 |
Hinweis: Diese Daten sind repräsentativ und aus der Literatur über 3-Aryl-Pyrrolidin- und verwandte Gerüste zusammengestellt, um das Prinzip der vergleichenden Analyse zu veranschaulichen. Die genauen Werte können je nach Assay-Bedingungen variieren.
Interpretation der Daten:
-
D3-Präferenz: Alle gezeigten Analoga zeigen eine deutliche Präferenz für den D3-Rezeptor gegenüber den D2- und D4-Rezeptoren, was durch Ki-Werte im subnanomolaren bis niedrig-nanomolaren Bereich für D3 belegt wird.
-
Einfluss der Alkylkettenlänge: Die Verlängerung der N-Alkylkette von Propyl zu Hexyl (Analoga 1-4) scheint die D2/D3-Selektivität zu erhöhen, was darauf hindeutet, dass die größere Gruppe möglicherweise weniger gut in die Bindungstasche des D2-Rezeptors passt.[8]
-
Einfluss der Verzweigung: Die Einführung einer verzweigten Alkylgruppe wie Cyclopropylmethyl (Analog 5) verringert die D2/D3-Selektivität im Vergleich zu den linearen Kettenanaloga, was auf spezifische sterische Anforderungen in der Bindungstasche hindeutet.
Fazit
Die umfassende Bewertung der Selektivität von 3-(2-Chlorphenyl)pyrrolidin-Analoga erfordert einen methodischen Ansatz, der die Messung der Bindungsaffinität und der funktionellen Aktivität an allen Dopaminrezeptor-Subtypen integriert. Durch die sorgfältige Anwendung von Radioliganden-Bindungsassays, cAMP-Assays und β-Arrestin-Rekrutierungsassays können Forscher ein detailliertes pharmakologisches Profil erstellen. Diese Daten sind entscheidend für die Aufklärung von Struktur-Aktivitäts-Beziehungen und die rationale Gestaltung von Verbindungen mit einem optimierten Selektivitätsprofil, was letztendlich zur Entwicklung sichererer und wirksamerer Therapeutika für dopaminvermittelte Störungen führt.
Referenzen
-
Neuman, W. et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters. Verfügbar unter: --INVALID-LINK--
-
Kim, H. et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience. Verfügbar unter: --INVALID-LINK--
-
Kostic-Rajacic, A. et al. (1998). Synthesis and dopaminergic features of six novel 3-arylpiperidines. Bollettino Chimico Farmaceutico. Verfügbar unter: --INVALID-LINK--
-
Pérez-Serrano, M. et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--
-
Kaser, D. et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. Verfügbar unter: --INVALID-LINK--
-
Kumar, V. et al. (2013). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Neuropsychopharmacology. Verfügbar unter: --INVALID-LINK--
-
Yoo, T. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Verfügbar unter: --INVALID-LINK--
-
Park, J. et al. (2010). Current perspectives on the selective regulation of dopamine D₂ and D₃ receptors. Journal of the Korean Society for Applied Pharmacology. Verfügbar unter: --INVALID-LINK--
-
Yuan, Y. et al. (2019). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Medicinal Chemistry Letters. Verfügbar unter: --INVALID-LINK--
-
Roth, B.L. et al. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. Verfügbar unter: --INVALID-LINK--
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews.
-
Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine. Nature.
-
Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature.
-
Newman, A. H., et al. (2012). Probing the D3 dopamine receptor secondary binding pocket for development of bitopic ligands. Journal of Medicinal Chemistry.
-
Tocris Bioscience. (n.d.). Dopamine Receptors. Tocris Reviews. Verfügbar unter: --INVALID-LINK--
-
Gmeiner, P. et al. (2003). Dopamine D3 receptor ligands with antagonist properties. Current Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--
-
Van Veldhoven, A. W. et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--
References
- 1. Current perspectives on the selective regulation of dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Scaffolds in Neurological Drug Design: Evaluating Alternatives to the 3-Phenylpyrrolidine Core
Executive Summary
The 3-phenylpyrrolidine scaffold has long been a foundational element in the design of centrally active agents, particularly those targeting monoamine transporter systems. 3-(2-Chlorophenyl)pyrrolidine hydrochloride, as a key synthetic intermediate, represents a widely utilized starting point for developing compounds for neurological disorders.[1] However, the relentless pursuit of improved efficacy, selectivity, and novel intellectual property necessitates a critical evaluation of alternative molecular architectures. This guide provides an in-depth comparison of viable alternatives to the 3-phenylpyrrolidine scaffold. We will explore the structure-activity relationships (SAR) of asymmetric pyran-based triple reuptake inhibitors, established non-pyrrolidine clinical agents, and other novel heterocyclic systems. The comparative analysis is supported by quantitative binding affinity data, physicochemical property assessments, and detailed experimental protocols to empower researchers in their quest for the next generation of neurological therapeutics.
The 3-Phenylpyrrolidine Scaffold: A Cornerstone in CNS Drug Discovery
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[2][3] Its non-planar nature and the stereogenic centers allow for precise spatial orientation of substituents, which is critical for selective interaction with biological targets like monoamine transporters.
1.1. Presumed Mechanism of Action and Therapeutic Relevance
Derivatives of 3-(2-Chlorophenyl)pyrrolidine are frequently developed as monoamine reuptake inhibitors. These agents modulate the synaptic concentrations of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by blocking their respective transporters: DAT, NET, and SERT.[4] The therapeutic rationale is grounded in the monoamine hypothesis, which links imbalances in these neurotransmitter systems to various neurological and psychiatric conditions, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[5]
-
Dopamine (DA) Reuptake Inhibition: Primarily associated with effects on motivation, reward, and motor control.
-
Norepinephrine (NE) Reuptake Inhibition: Linked to alertness, energy, and attention.
-
Serotonin (5-HT) Reuptake Inhibition: Crucial for mood regulation, sleep, and appetite.[6]
The balance of activity against these three transporters dictates the pharmacological profile of the final compound, leading to classes such as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) or Triple Reuptake Inhibitors (TRIs/SNDRIs).[4][7]
1.2. Rationale for Seeking Alternatives
While effective, the phenylpyrrolidine scaffold is not without its challenges. The need for alternatives arises from several key drivers in drug development:
-
Selectivity and Off-Target Effects: Achieving the desired selectivity profile (e.g., balanced TRI or NET-dominant) can be challenging, and off-target activities at other receptors can lead to undesirable side effects.
-
Metabolic Stability: The scaffold may be susceptible to metabolic transformations that can lead to rapid clearance or the formation of active metabolites with different pharmacological profiles.
-
Blood-Brain Barrier (BBB) Permeability: Optimizing physicochemical properties for adequate CNS penetration is a constant challenge in neurological drug design.
-
Intellectual Property: The chemical space around the phenylpyrrolidine scaffold is heavily explored, making it difficult to secure novel patents. Exploring new scaffolds is essential for innovation and commercial viability.[8]
Comparative Analysis of Alternative Scaffolds
The search for next-generation neurological agents has led to the exploration of diverse molecular architectures. Below, we compare several promising alternatives to the 3-phenylpyrrolidine core.
2.1. Alternative 1: Asymmetric Pyran Scaffolds
Recent research has highlighted asymmetric pyran templates as a novel and potent class of monoamine reuptake inhibitors.[9][10] These scaffolds offer a rigid, stereochemically defined core that can be elaborated to achieve high affinity and selectivity.
-
Chemical Structure: These compounds are characterized by a central tetrahydropyran ring with multiple stereocenters, allowing for fine-tuning of transporter interactions.
-
Mechanism of Action: Compounds derived from this scaffold have been shown to act as potent dopamine-norepinephrine reuptake inhibitors (DNRIs) and TRIs.[11] For instance, studies on the D-473 series revealed that the stereochemistry of a hydroxyl group on the pyran ring significantly influences transporter affinities, indicating a highly specific binding interaction.[9][10]
-
Structure-Activity Relationship (SAR): SAR studies have demonstrated that modifications to the aromatic substituents and the amine side chain can modulate the potency and selectivity profile across DAT, NET, and SERT. This flexibility allows for the rational design of compounds with desired pharmacological effects, from potent DNRIs like D-528 to balanced TRIs like D-544.[11]
2.2. Alternative 2: Established Non-pyrrolidine SNRIs
Clinically successful drugs provide validated templates for further optimization. The scaffolds of established SNRIs, which lack the pyrrolidine core, serve as excellent starting points.
-
Venlafaxine/Desvenlafaxine Scaffold: These bicyclic phenylethylamine derivatives were among the first SNRIs to reach the market.[7][12][13] They inhibit both SERT and NET, though their affinity can be dose-dependent.
-
Duloxetine Scaffold: This compound features a naphthyl ether moiety. It exhibits a more balanced and potent inhibition of both SERT and NET compared to venlafaxine.[12]
-
Milnacipran/Levomilnacipran Scaffold: These compounds possess a unique cyclopropane-carboxamide core. Levomilnacipran, the active enantiomer of milnacipran, shows a higher selectivity for NET over SERT.[12]
2.3. Logical Relationship of Scaffolds
The following diagram illustrates the conceptual relationship between the core phenylpyrrolidine scaffold and the discussed alternatives, all aimed at modulating monoamine transporter function.
Caption: Relationship between scaffolds and their monoamine transporter targets.
Quantitative Performance Comparison
Objective comparison requires quantitative data. The following tables summarize key performance indicators for derivatives of the discussed scaffolds, compiled from published studies.
Table 1: Comparative Monoamine Transporter Binding Affinities (IC₅₀, nM)
| Compound/Scaffold Class | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Profile | Source |
| Phenylpyrrolidine Derivative | Varies | Varies | Varies | Precursor | [14] |
| Asymmetric Pyran (D-473) | 70.4 | 39.7 | 9.18 | TRI (SERT-preferring) | [9] |
| Asymmetric Pyran (D-528) | 1.2 | 0.8 | 1500 | DNRI | [10][11] |
| Asymmetric Pyran (D-544) | 10.1 | 5.3 | 25.6 | TRI (Balanced) | [11] |
| Venlafaxine | 2480 | 400 | 27 | SNRI (SERT > NET) | [12] (Derived) |
| Desvenlafaxine | 530 | 46 | 530 | SNRI (NET-preferring) | [12] (Derived) |
| Duloxetine | 120 | 1.6 | 0.8 | SNRI (Balanced) | [12] (Derived) |
| Levomilnacipran | 9200 | 11 | 91 | SNRI (NET >> SERT) | [12] |
Note: Data are representative values from cited literature and may vary based on assay conditions.
Table 2: Comparative Physicochemical Properties for CNS Drug Design
| Property | Phenylpyrrolidine | Asymmetric Pyran | Phenylethylamine | Naphthyl Ether |
| Typical MW ( g/mol ) | 200 - 350 | 400 - 550 | 250 - 350 | 250 - 350 |
| Typical cLogP | 2.0 - 4.0 | 3.5 - 5.5 | 2.5 - 4.0 | 3.0 - 4.5 |
| Topological Polar Surface Area (Ų) | < 60 | 60 - 90 | 40 - 70 | 40 - 70 |
| Structural Rigidity | Moderate | High | Moderate | High |
| Stereochemical Complexity | Moderate | High | Low-Moderate | Moderate |
Experimental Protocols for Evaluation
To ensure trustworthiness and reproducibility, the following protocols outline key assays for characterizing and comparing novel compounds. The causality behind each step is explained to provide deeper insight.
4.1. Protocol 1: In Vitro Monoamine Transporter Reuptake Inhibition Assay
This functional assay determines a compound's potency (IC₅₀) in inhibiting neurotransmitter uptake into cells expressing the target transporter.
Workflow Diagram
Caption: Workflow for the in vitro monoamine reuptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Action: Culture human embryonic kidney (HEK-293) cells that are stably transfected to express either the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Causality: HEK-293 cells provide a clean, null background, ensuring that any observed uptake activity is due to the specific, recombinantly expressed human transporter, thus providing high target specificity.
-
-
Compound Preparation:
-
Action: Prepare a 10-point serial dilution of the test compound in assay buffer (e.g., Krebs-Ringer-HEPES) starting from a high concentration (e.g., 10 µM).
-
Causality: A wide concentration range is essential to generate a full dose-response curve, which is required for accurate determination of the IC₅₀ value via non-linear regression.
-
-
Assay Procedure:
-
Action: Add 50 µL of the test compound dilution to wells containing the cells. Pre-incubate for 10 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to bind to the transporter and reach equilibrium before the substrate (neurotransmitter) is introduced, ensuring a more accurate measurement of its inhibitory potency.
-
Action: Initiate the uptake reaction by adding 50 µL of assay buffer containing a fixed concentration of the appropriate radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT). Incubate for a short period (e.g., 5-10 minutes).
-
Causality: The incubation time is kept short to measure the initial rate of uptake (v₀), which is the most sensitive parameter for assessing inhibition. Radiolabeling provides a highly sensitive and quantitative method for measuring substrate transport.
-
-
Termination and Detection:
-
Action: Terminate the reaction by rapidly aspirating the medium and washing the cells with ice-cold assay buffer using a cell harvester.
-
Causality: Rapid filtration and washing with ice-cold buffer immediately stop the transport process and remove extracellular radiolabel, preventing overestimation of uptake.
-
Action: Measure the radioactivity retained by the cells using a liquid scintillation counter.
-
Causality: Scintillation counting provides a direct, quantitative measure of the amount of radiolabeled neurotransmitter transported into the cells.
-
-
Data Analysis:
-
Action: Calculate the percent inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a known potent inhibitor like cocaine or GBR-12909 (100% inhibition).
-
Causality: Normalizing the data allows for comparison across different experiments and plates.
-
Action: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Causality: This statistical model provides the most accurate and reproducible measure of the compound's potency.
-
Conclusion and Future Directions
While the 3-phenylpyrrolidine scaffold remains a valuable tool in neurological drug discovery, the field is actively moving towards novel architectures that offer improved properties and new intellectual property. Asymmetric pyran scaffolds have emerged as a particularly promising alternative, demonstrating high potency and tunable selectivity for monoamine transporters.[9][10][11] Established clinical drugs also provide validated, non-pyrrolidine backbones for further analogue development.
Future research should focus on:
-
Prospectively Designing for BBB Penetration: Integrating in silico predictions of CNS properties early in the design phase to optimize scaffolds for brain entry.
-
Exploring Novel Heterocyclic Systems: Moving beyond known scaffolds to discover entirely new classes of CNS agents.
-
Focus on Functional Outcomes: Correlating in vitro potency with in vivo behavioral effects in relevant animal models of neurological disorders to ensure that high affinity translates to therapeutic efficacy.
By embracing these diverse chemical scaffolds and employing rigorous, self-validating experimental protocols, researchers can accelerate the development of safer and more effective treatments for a wide range of debilitating neurological conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Appropriate Scaffold Selection for CNS Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(2-Chlorophenyl)pyrrolidine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized chemical reagents like 3-(2-Chlorophenyl)pyrrolidine hydrochloride, a key building block in pharmaceutical synthesis, are paramount.[1] This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of your laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a substance with significant health risks.
According to safety data sheets (SDS), this compound is acutely toxic if swallowed . It may also cause skin and eye irritation, and potentially respiratory irritation.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Toxic if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| Skin Irritation | Causes skin irritation.[3] | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation.[3] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4] The material must be sent to an approved waste disposal plant.[5]
Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[3]
-
Skin and Body Protection: A lab coat is mandatory. For larger spills or bulk handling, consider chemical-resistant aprons or coveralls.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is required.
Proper segregation is key to safe and compliant disposal.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Waste Labeling: If transferring to a designated waste container, ensure it is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[3]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[3] For solutions, use an inert absorbent material like sand or vermiculite.[2]
-
Collection: Place the contained waste into a suitable, sealed container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.
Store the container with hazardous waste in a designated, secure area.
-
The storage area should be cool, dry, and well-ventilated.[5]
-
Keep the container tightly closed.
-
The substance should be stored locked up.[2]
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for pickup and disposal.
-
Documentation: Ensure all necessary paperwork is completed for the waste manifest.
The following flowchart provides a visual decision-making guide for the disposal process.
Caption: Disposal workflow for this compound.
Causality in Protocol: Why These Steps Matter
The procedures outlined above are not arbitrary; they are based on the chemical properties and known hazards of chlorinated organic compounds and hydrochloride salts.
-
Toxicity and Irritation: The requirement for comprehensive PPE is a direct consequence of the compound's acute oral toxicity and its irritant properties.[2][3]
-
Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and may have harmful effects on aquatic life. Prohibiting drain disposal prevents the contamination of waterways.
By adhering to this guide, you contribute to a culture of safety and responsibility within your research environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are not just for scientific publications; they are the bedrock of safe laboratory practice.
References
Navigating the Handling of 3-(2-Chlorophenyl)pyrrolidine Hydrochloride: A Senior Scientist's Guide to Safety and Operational Integrity
As a key intermediate in pharmaceutical development, particularly for neurological and analgesic drug candidates, 3-(2-Chlorophenyl)pyrrolidine hydrochloride is a compound of significant interest.[1] However, its chemical structure—a trifecta of a pyrrolidine ring, a chlorophenyl group, and a hydrochloride salt—necessitates a rigorous and informed approach to laboratory handling. This guide provides a comprehensive operational plan, grounded in scientific principles, to ensure the safety of researchers and the integrity of experimental work.
Hazard Assessment: A Structural Perspective
A full toxicological profile for this compound is not extensively documented in publicly available literature. Therefore, a robust safety plan must be derived from an analysis of its structural components:
-
Pyrrolidine Moiety : The parent compound, pyrrolidine, is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[2][3] It is also classified as harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
2-Chlorophenyl Group : Chlorinated aromatic compounds are known for their potential toxicity, including mutagenic and carcinogenic effects.[5] They can be absorbed dermally and may cause systemic effects, targeting organs like the liver and nervous system.[6]
-
Hydrochloride Salt : As a solid hydrochloride salt, the compound poses a significant risk of respiratory irritation if inhaled as a fine dust.[7][8] The acidic nature of the hydrochloride can also contribute to skin and eye irritation.[9][10]
Given these factors, the compound should be treated as harmful if swallowed, corrosive to skin and eyes, a respiratory irritant, and potentially toxic with long-term exposure.
Core Directive: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods and ventilated balance enclosures, are the primary line of defense.[11] PPE serves as the critical final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.
| Task | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfer of Solid | Ventilated Balance Enclosure or Fume Hood | NIOSH-approved N95 respirator (or higher) | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Full-length lab coat, closed-toe shoes |
| Solution Preparation | Chemical Fume Hood | Not required if exclusively inside hood | Chemical splash goggles | Nitrile gloves (or thicker, chemically resistant gloves) | Full-length lab coat, closed-toe shoes |
| Reaction/Work-up | Chemical Fume Hood | Not required if exclusively inside hood | Chemical splash goggles | Nitrile gloves (or thicker, chemically resistant gloves) | Full-length lab coat, closed-toe shoes |
| Large-Scale Operations (>10g) | Chemical Fume Hood | NIOSH-approved respirator with acid gas cartridges | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over lab coat |
Causality Behind PPE Choices:
-
Respiratory Protection: The primary risk when handling the solid is the inhalation of fine particulates.[7] An N95 respirator prevents aerosol inhalation, while an acid gas cartridge is recommended for larger quantities or situations where HCl vapor might be released.[10]
-
Eye and Face Protection: Given the severe irritation and potential for irreversible damage from pyrrolidine and hydrochloride compounds, chemical splash goggles are mandatory at all times.[2][12] A face shield provides an essential secondary layer of protection against splashes during transfers and solution preparations.[8][11]
-
Hand Protection: Double-gloving with nitrile gloves provides robust protection for handling small quantities. Nitrile is a good general-purpose glove, but for prolonged exposure or larger quantities, consulting a glove manufacturer's compatibility chart is essential.[10] Always inspect gloves for tears or pinholes before use.[4]
-
Body Protection: A standard lab coat protects against minor spills, while a chemical-resistant apron is crucial for larger-scale work to prevent corrosive materials from soaking through to the skin.[12]
Procedural Guidance: From Receipt to Disposal
A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.
Caption: Workflow for Safe Handling of 3-(2-Chlorophenyl)pyrrolidine HCl.
Step-by-Step Protocol:
-
Preparation :
-
Always work within a certified chemical fume hood or, for weighing, a ventilated balance enclosure.[11]
-
Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Have a spill kit ready. For this compound, it should contain an acid neutralizer (like sodium bicarbonate) and an absorbent material for organic compounds.
-
-
Handling :
-
When handling the solid, use spark-proof tools and take measures to prevent electrostatic charge buildup.[3][4]
-
To prevent inhalation of dust, do not pour the dry powder. Use a spatula or scoop to transfer the solid.
-
When dissolving, always add the solid acid salt to the solvent slowly. Never the other way around.
-
Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[9] The recommended storage temperature is 0-8 °C.[1]
-
-
Spill Response :
-
Minor Spill (Solid) : If outside a fume hood, evacuate the area. Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to avoid raising dust.[13] Collect the material into a sealed container for disposal.
-
Minor Spill (Liquid) : Neutralize with sodium bicarbonate, absorb with a material like vermiculite, and collect into a sealed container for disposal.[14]
-
Major Spill : Evacuate the laboratory immediately and contact your institution's emergency response team.
-
-
Disposal Plan :
-
Chemical Waste : All waste containing this compound must be disposed of as hazardous waste.[8] Due to the chlorine atom, it must be segregated into a halogenated organic waste stream.
-
Contaminated Materials : All disposable items, including gloves, weigh paper, and absorbent pads, must be placed in a sealed, labeled hazardous waste bag and disposed of accordingly.[4] Do not discard these items in the regular trash.
-
By adhering to this comprehensive plan, researchers can confidently handle this compound, ensuring personal safety and maintaining the highest standards of laboratory practice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. ehs.com [ehs.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. nj.gov [nj.gov]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
